2,4-Dichloro-5-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBLEAHKUGCSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227597-40-1 | |
| Record name | 2,4-dichloro-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Navigating the Data Landscape for a Niche Heterocycle
An In-depth Technical Guide on the Physical Properties of 2,4-Dichloro-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated pyridine derivative with potential applications as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. The precise arrangement of its chloro and methoxy substituents on the pyridine ring offers a unique electronic and steric profile for targeted chemical modifications.
As a Senior Application Scientist, it is crucial to acknowledge from the outset that this compound is a specialized chemical intermediate for which extensive, publicly available, and experimentally verified physical property data is scarce. The scientific literature and chemical databases prioritize more common analogs, such as the corresponding pyrimidine derivative. This guide, therefore, adopts a dual-pillar approach. Firstly, it consolidates all verifiable identification and spectral data currently available for this compound. Secondly, and more critically, it provides a series of robust, field-proven experimental protocols and workflows. This empowers researchers to generate the necessary physical property data in their own laboratories, ensuring accuracy and reproducibility for their specific research and development needs. This document serves not just as a repository of what is known, but as a methodological guide to discovering what is not.
Pillar 1: Known Compound Identification & Characteristics
The foundational step in any research endeavor is the unambiguous identification of the material. For this compound, the following identifiers have been established.
| Property | Value | Source |
| IUPAC Name | This compound | PubChemLite[1] |
| CAS Number | 1227597-40-1 | ChemicalBook[2] |
| Molecular Formula | C₆H₅Cl₂NO | ChemicalBook[2], PubChemLite[1] |
| Molecular Weight | 178.02 g/mol | ChemicalBook[2] |
| Monoisotopic Mass | 176.97482 Da | PubChemLite[1] |
| InChI | InChI=1S/C6H5Cl2NO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 | PubChemLite[1] |
| SMILES | COC1=CN=C(C=C1Cl)Cl | PubChemLite[1] |
Spectroscopic Data
While a full suite of spectral data is not publicly available, the following has been reported:
-
¹H NMR Spectrum: A 400 MHz proton NMR spectrum in CDCl₃ has been documented, providing a primary tool for structural confirmation.[2]
-
Mass Spectrometry: While experimental mass spectra are not readily found, predicted collision cross-section (CCS) values for various adducts ([M+H]⁺, [M+Na]⁺, etc.) have been calculated, offering a theoretical basis for mass spectrometry-based identification.[1]
Pillar 2: A Methodological Approach to Physical Property Determination
Given the absence of published experimental data for properties like melting point, boiling point, and solubility, this section provides detailed protocols for their determination. These methods are designed to be self-validating and are standard practice in chemical research and development.
Logical Workflow for Property Characterization
The following diagram outlines the logical flow for a comprehensive characterization of a novel or sparsely documented compound like this compound.
Caption: Workflow for comprehensive physical property determination.
Experimental Protocol 1: Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp, narrow melting range (typically < 1°C) suggests a high-purity substance, while a broad or depressed range indicates the presence of impurities.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the solid into a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Rapid Scan: Heat the sample rapidly (10-15 °C/min) to find an approximate melting range.
-
Slow Scan: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.
Experimental Protocol 2: Qualitative and Quantitative Solubility Assessment
Causality: Understanding a compound's solubility profile is essential for selecting appropriate solvents for reactions, purification (recrystallization), and formulation. The "like dissolves like" principle is a guiding factor, but experimental verification is paramount.
Methodology:
-
Qualitative Screening:
-
To a series of small, labeled test tubes, add ~5-10 mg of this compound.
-
Add 0.5 mL of a test solvent to each tube. Test a range of solvents, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane.
-
Agitate vigorously for 1-2 minutes at room temperature.
-
Observe and classify as: Soluble (no solid remains), Slightly Soluble (some solid remains), or Insoluble .
-
-
Quantitative Determination (Gravimetric Method):
-
Equilibration: Prepare a saturated solution by adding an excess of the compound to a known volume of the desired solvent in a sealed vial. Agitate the mixture in a constant temperature bath (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.
-
Sampling: Allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Carefully remove the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Calculation: Weigh the vial containing the dried residue. The difference in mass gives the amount of dissolved solid. Calculate solubility in g/L or mg/mL.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a standard workflow for confirming the identity and purity of a chemical sample using multiple spectroscopic techniques.
Caption: Standard workflow for spectroscopic characterization.
Safety, Handling, and Storage
-
Potential Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[3] May cause respiratory irritation.[3] The GHS signal word is likely "Danger".[3]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[3] Use a dust mask if handling the solid material outside of a fume hood is unavoidable.
-
Handling: Avoid dust formation and inhalation.[3] Avoid contact with skin and eyes. After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep in a dark place, as some halogenated compounds can be light-sensitive.[5]
Conclusion
This compound represents a chemical entity with significant potential but limited documented physical properties. This guide provides the known foundational data for its identification and outlines the necessary, robust experimental pathways for researchers to determine its key physical characteristics. By following these protocols, scientists and drug development professionals can generate the reliable data required to confidently integrate this compound into their synthetic and research programs, thereby ensuring both scientific integrity and project success.
References
- 2,4-Dichloro-5-methoxypyrimidine - LookChem
- 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 - Benchchem
- 2,4-Dichloro-5-methoxypyrimidine 97 19646-07-2 - Sigma-Aldrich
- 2,4-Dichloro-5-methoxypyrimidine synthesis - ChemicalBook
- 2,4-Dichloro-5-methoxypyrimidine(19646-07-2) 1H NMR spectrum - ChemicalBook
- 2,4-Dichloro-5-methoxypyrimidine manufacturers and suppliers in india - ChemicalBook
- MSDS of 2,4-Dichloro-5-methoxypyrimidine
- What is 2,4-Dichloro-5-methoxypyrimidine? - FAQ - Guidechem
- [2] this compound(1227597-40-1)核磁图(1HNMR) - ChemicalBook
- [1] this compound (C6H5Cl2NO) - PubChemLite
Sources
An In-depth Technical Guide to 2,4-Dichloro-5-methoxypyrimidine: A Cornerstone for Modern Drug Discovery
Introduction: Clarifying the Scaffold and Its Significance
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyrimidine derivatives are of paramount importance. This guide focuses on 2,4-Dichloro-5-methoxypyrimidine , a versatile and highly valuable building block in the synthesis of a wide array of biologically active molecules.[1] Its disubstituted pyrimidine core, featuring two reactive chlorine atoms, allows for selective and sequential functionalization, making it a prized scaffold in the design and development of novel therapeutics, particularly kinase inhibitors for diseases such as cancer and Alzheimer's disease.[1]
It is important to distinguish this compound from its pyridine analogue. The user's topic specified "2,4-Dichloro-5-methoxypyridine". While this compound exists, the vast majority of scientific literature and its significant applications in drug development point towards the pyrimidine-based structure. This guide will therefore provide a comprehensive overview of 2,4-Dichloro-5-methoxypyrimidine, which is more pertinent to researchers, scientists, and drug development professionals.
The IUPAC name for the compound of interest is 2,4-dichloro-5-methoxypyrimidine .[2]
Chemical Structure and Physicochemical Properties
The structural and physicochemical properties of 2,4-Dichloro-5-methoxypyrimidine are fundamental to its utility in organic synthesis. These properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 2,4-dichloro-5-methoxypyrimidine | [2][3] |
| CAS Number | 19646-07-2 | [1][2][3][4] |
| Molecular Formula | C₅H₄Cl₂N₂O | [1][3][4] |
| Molecular Weight | 179.00 g/mol | [1][2] |
| Appearance | White to off-white or slight yellow solid/crystalline powder | [1] |
| Melting Point | 66-72 °C | [1] |
| Boiling Point | 259.9 °C at 760 mmHg | [1] |
| SMILES | COC1=CN=C(Cl)N=C1Cl | [2][3] |
| InChIKey | ZTHHRSBDBPCCMZ-UHFFFAOYSA-N | [2][3] |
Chemical Structure Diagram
Caption: Chemical structure of 2,4-Dichloro-5-methoxypyrimidine.
Synthesis of 2,4-Dichloro-5-methoxypyrimidine
The most prevalent and industrially scalable synthesis of 2,4-Dichloro-5-methoxypyrimidine involves the chlorination of 5-methoxyuracil (also known as 2,4-dihydroxy-5-methoxypyrimidine).[1] This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[1]
Synthetic Workflow
Sources
An In-depth Technical Guide to 2,4-Dichloro-5-methoxypyrimidine for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This technical guide addresses the synthesis, properties, and applications of 2,4-Dichloro-5-methoxypyrimidine. It is important to note that while the initial query specified "pyridine," the preponderance of scientific literature and chemical database entries under similar nomenclature points to 2,4-Dichloro-5-methoxypyrimidine as the compound of significant interest in research and development. This guide will focus on this pyrimidine derivative, a key building block in modern medicinal and agrochemical science.
Core Compound Identification and Physicochemical Properties
2,4-Dichloro-5-methoxypyrimidine is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] Its utility stems from the pyrimidine core, a privileged structure in medicinal chemistry, and the two reactive chlorine atoms that allow for selective and sequential chemical modifications.[1][2]
Table 1: Physicochemical Properties of 2,4-Dichloro-5-methoxypyrimidine
| Property | Value | Source(s) |
| CAS Number | 19646-07-2 | [3][4] |
| Molecular Formula | C₅H₄Cl₂N₂O | [4] |
| Molecular Weight | 179.00 g/mol | [3] |
| Appearance | White or pale yellow solid | [4][5] |
| Melting Point | 66-70 °C | [3][4] |
| Boiling Point | 259.9 ± 20.0 °C at 760 mmHg | [5] |
| Density | ~1.4 g/cm³ | [5] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents. | [4][5] |
| InChI Key | ZTHHRSBDBPCCMZ-UHFFFAOYSA-N | [3] |
Synthesis of 2,4-Dichloro-5-methoxypyrimidine: A Mechanistic Approach
The most prevalent and industrially scalable method for synthesizing 2,4-Dichloro-5-methoxypyrimidine is the chlorination of 5-methoxyuracil (also known as 2,4-dihydroxy-5-methoxypyrimidine).[2][6] This transformation is typically accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][7]
The causality behind this choice of reagent lies in the need to convert the hydroxyl groups of the tautomeric amide functions in the pyrimidine ring into leaving groups, which are then substituted by chloride ions. Phosphorus oxychloride serves as both the chlorinating agent and, in some protocols, the reaction solvent.[5] The reaction is often facilitated by the addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.[7][8]
Caption: Differential reactivity of chlorine atoms in SₙAr reactions.
Applications in Drug Development and Agrochemicals
The unique chemical architecture of 2,4-Dichloro-5-methoxypyrimidine makes it an invaluable scaffold for synthesizing molecules with significant biological activity.
-
Pharmaceuticals: It is a key building block for a variety of potent and selective enzyme inhibitors. [6]The pyrimidine core is a well-established ATP-mimetic, making it an excellent starting point for designing kinase inhibitors. [6]Derivatives have been extensively investigated as inhibitors for targets like Glycogen Synthase Kinase 3 (GSK-3) and Aurora Kinases, which are implicated in diseases such as Alzheimer's and cancer. [2][4]* Agrochemicals: This compound is an important intermediate in the synthesis of modern, high-efficiency, and low-toxicity herbicides. [9][10]Its ability to undergo controlled modifications is crucial for developing selective crop protection solutions. [10]
Detailed Experimental Protocol: Synthesis from 5-Methoxyuracil
This protocol is a self-validating system, adapted from patented and peer-reviewed methodologies, designed for high yield and purity. [7][8] Materials:
-
2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 - 2.5 eq)
-
Anhydrous tertiary amine (e.g., triethylamine or N,N-dimethylaniline) (1.0 - 1.5 eq)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Nitrogen gas supply
-
Reaction flask with reflux condenser, stirrer, and thermometer
-
Crushed ice and water for quenching
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Recrystallization solvent (e.g., light petroleum ether or hexane) [8] Procedure:
-
Reaction Setup: In a nitrogen-purged reaction flask, add 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq), the anhydrous solvent, and phosphorus oxychloride (2.0 - 2.5 eq). [7]2. Addition of Base: Begin stirring the mixture and slowly add the tertiary amine (1.0 - 1.5 eq) to the flask. The addition may be exothermic.
-
Heating and Reflux: Heat the reaction mixture to reflux, maintaining a temperature between 100-160 °C. [7]Allow the reaction to proceed for 2 to 6 hours. Monitor the reaction's progress using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed. [7]4. Quenching: Once the reaction is complete, cool the system to room temperature (0-40 °C). [7]In a separate, larger beaker, prepare a mixture of crushed ice and water. CAUTION: Carefully and slowly pour the reaction mixture into the crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether. [8]6. Washing and Drying: Combine the organic extracts and wash with cold water and then a brine solution. Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: For further purification, recrystallize the crude solid from a suitable solvent such as light petroleum ether or hexane to obtain pure 2,4-Dichloro-5-methoxypyrimidine as a crystalline solid. [8]The expected yield is typically in the range of 90-96%. [7]
References
- Eureka | Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine.
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
- LookChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine.
- Manufacturer & Supplier. (n.d.). 2,4-Dichloro-5-methoxypyrimidine: A Key Intermediate for Agrochemicals and Pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 8. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-5-methoxypyridine
An Essential Intermediate for Pharmaceutical Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthesis of 2,4-dichloro-5-methoxypyridine from its precursor, 2,4-dihydroxy-5-methoxypyrimidine, also known as 5-methoxyuracil. This pivotal chemical transformation is a cornerstone for the development of a wide array of biologically active molecules, particularly in the realm of kinase inhibitors for therapeutic applications in oncology and neurodegenerative diseases.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed procedural methodology but also the underlying chemical principles and safety considerations.
Strategic Importance in Medicinal Chemistry
2,4-Dichloro-5-methoxypyrimidine is a highly versatile heterocyclic compound.[1] Its value lies in the disubstituted pyrimidine core, which possesses two reactive chlorine atoms at the C2 and C4 positions. This structural feature allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions.[1] The differential reactivity of the two chlorine atoms, with the C4 position being more susceptible to nucleophilic attack, is a key advantage for the strategic construction of complex molecular architectures.[1] This allows for the precise introduction of various functional groups, making it an invaluable building block in the synthesis of targeted therapeutics.[1]
The Chlorination Reaction: Mechanism and Rationale
The conversion of 2,4-dihydroxy-5-methoxypyrimidine to this compound is most commonly achieved through chlorination using phosphorus oxychloride (POCl₃).[1][2] This reaction proceeds via a nucleophilic attack of the hydroxyl groups of the pyrimidine on the phosphorus atom of POCl₃. This is often facilitated by the presence of a tertiary amine base, such as triethylamine or N,N-dimethylaniline.[2][3]
The base plays a crucial role in deprotonating the hydroxyl groups of the starting material, thereby increasing their nucleophilicity. The reaction likely proceeds through the formation of a dichlorophosphate ester intermediate, which is subsequently attacked by chloride ions to yield the desired dichlorinated product. The use of an excess of POCl₃ can also serve as the solvent for the reaction.
// Nodes A [label="2,4-dihydroxy-\n5-methoxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Phosphorus\nOxychloride (POCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Tertiary Amine\n(e.g., Triethylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Deprotonation &\nNucleophilic Attack", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Dichlorophosphate\nEster Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Chloride Ion\nAttack (SNAr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="2,4-dichloro-\n5-methoxypyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> D; B -> D; C -> D [label="Base Catalyst"]; D -> E [label="Formation"]; E -> F [label="Rearrangement"]; F -> G [label="Product Formation"]; } केंद Caption: Simplified reaction pathway for the chlorination of 2,4-dihydroxy-5-methoxypyrimidine.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of this compound. It is imperative that all operations are conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), due to the corrosive and reactive nature of phosphorus oxychloride.[4][5][6]
Materials:
-
2,4-dihydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine or N,N-dimethylaniline
-
Toluene or xylene (anhydrous, optional solvent)
-
Crushed ice
-
Deionized water
-
Hexane or ethanol for recrystallization
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Mechanical or magnetic stirrer
-
Heating mantle
-
Dropping funnel
-
Buchner funnel and vacuum flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq).[2] If a solvent is to be used, add anhydrous toluene or xylene at this stage.[7][8] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][7]
-
Reagent Addition: To the stirred suspension, add phosphorus oxychloride (2.0-2.5 eq).[7][8] Subsequently, slowly add a tertiary amine such as triethylamine (1.0-1.5 eq) or N,N-dimethylaniline (1.0 eq) to the mixture.[2][3][7] The addition should be done cautiously as the initial reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux, typically between 100-160 °C, and maintain this temperature for 2-6 hours.[2][7][8] The progress of the reaction should be monitored by a suitable chromatographic technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature.[2] In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.[1][2] This quenching step is highly exothermic and will generate corrosive HCl fumes; therefore, it must be performed in a well-ventilated fume hood.[4][5]
-
Isolation of Crude Product: The crude this compound will precipitate as a solid.[1] Collect the solid by vacuum filtration using a Buchner funnel and wash the filter cake with cold water until the filtrate is neutral.[1][2]
-
Drying: The crude product is then dried under vacuum.[2]
Purification and Characterization
The crude product can be further purified by recrystallization or silica gel column chromatography to achieve high purity.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent such as hexane or ethanol to yield pure 2,4-dichloro-5-methoxypyrimidine as a white to off-white crystalline solid.[1][2] If colored impurities are present, the solution can be treated with a small amount of activated charcoal before hot filtration and crystallization.[9]
-
Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography using an appropriate eluent system, for instance, a gradient of ethyl acetate in hexanes.[1]
Characterization:
The identity and purity of the final product can be confirmed by various analytical techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the methoxy group and the proton on the pyrimidine ring.
-
¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[3]
-
Melting Point: The melting point of pure this compound is typically in the range of 66-72 °C.[1]
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Molar Ratio (Substrate:POCl₃) | 1 : 2.0-2.5 | [7][8] |
| Molar Ratio (Substrate:Base) | 1 : 1.0-1.5 | [2][7] |
| Reaction Temperature | 100-160 °C | [2][7][8] |
| Reaction Time | 2-6 hours | [2][7][8] |
| Typical Yield | 75% | [3] |
Experimental Workflow Diagram
// Nodes Start [label="Start: 2,4-dihydroxy-\n5-methoxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Add POCl₃ and\nTertiary Amine Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Heat to Reflux\n(100-160 °C, 2-6h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3 [label="Cool to Room\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Quench with\nCrushed Ice/Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step5 [label="Vacuum Filtration\n& Water Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step6 [label="Dry Crude Product\nUnder Vacuum", fillcolor="#FBBC05", fontcolor="#202124"]; Step7 [label="Purification:\nRecrystallization or\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Product:\nPure 2,4-dichloro-\n5-methoxypyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; } केंद Caption: Step-by-step workflow for the synthesis and purification of this compound.
Safety Precautions with Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water.[4][5] It is imperative to handle this reagent with extreme caution in a well-ventilated chemical fume hood.[4] Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4][10] An emergency shower and eyewash station should be readily accessible.[5][6] In case of skin contact, immediately wash the affected area with copious amounts of water.[6] Spills should be neutralized with a suitable absorbent material; do not use water.[5]
Conclusion
The synthesis of this compound from 2,4-dihydroxy-5-methoxypyrimidine is a robust and well-established procedure that is fundamental to the production of numerous pharmaceutical intermediates. By understanding the underlying reaction mechanism, adhering to a detailed and optimized protocol, and prioritizing safety, researchers can reliably produce this valuable compound for their drug discovery and development endeavors. The ability to selectively functionalize the dichlorinated pyrimidine core opens up a vast chemical space for the design of novel and effective therapeutic agents.
References
- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov.
- PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie.
- Phosphorus Oxychloride | Air Liquide Malaysia. Air Liquide.
- Preparation method of 2,4-dichloro-5-methoxypyrimidine. Eureka | Patsnap.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
- CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines. Patsnap.
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]
- 8. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. my.airliquide.com [my.airliquide.com]
An In-depth Technical Guide to the Chlorination of 5-Methoxyuracil to Yield 2,4-Dichloro-5-methoxypyrimidine
Introduction: The Strategic Importance of 2,4-Dichloro-5-methoxypyrimidine
In the landscape of modern drug discovery and development, pyrimidine derivatives stand as a cornerstone scaffold, integral to a vast array of therapeutic agents. Among these, 2,4-dichloro-5-methoxypyrimidine emerges as a highly versatile and valuable intermediate. Its strategic importance lies in the differential reactivity of its two chlorine atoms, enabling sequential and regioselective nucleophilic substitutions. This characteristic allows for the precise and controlled construction of complex molecular architectures, making it a sought-after building block in the synthesis of targeted therapeutics, including kinase inhibitors and other biologically active molecules. This guide provides a comprehensive technical overview of the synthesis of 2,4-dichloro-5-methoxypyrimidine from 5-methoxyuracil, delving into the reaction mechanism, a field-proven experimental protocol, and essential characterization data.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of the materials involved is paramount for successful and safe synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 5-Methoxyuracil | C₅H₆N₂O₃ | 142.11 | White to off-white powder | 6623-81-0 |
| Phosphoryl Chloride | POCl₃ | 153.33 | Colorless to yellowish fuming liquid | 10025-87-3 |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | Colorless to yellowish oily liquid | 121-69-7 |
| 2,4-Dichloro-5-methoxypyrimidine | C₅H₄Cl₂N₂O | 179.00 | White or pale yellow solid | 19646-07-2 |
Safety Precautions:
-
Phosphoryl chloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic fumes. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
N,N-Dimethylaniline is toxic and can be absorbed through the skin. It should be handled with care in a fume hood.
-
The reaction is exothermic and should be carefully monitored.
-
The quenching of the reaction mixture with ice water must be performed slowly and with vigorous stirring to control the exothermic reaction of excess POCl₃.
The Reaction Mechanism: A Stepwise Elucidation
The chlorination of 5-methoxyuracil with phosphoryl chloride in the presence of a tertiary amine, such as N,N-dimethylaniline, is a classic example of converting a pyrimidinedione system into its corresponding dichloropyrimidine. The reaction proceeds through the formation of a highly electrophilic intermediate, often referred to as a Vilsmeier-Haack type reagent.
The mechanism can be dissected into the following key stages:
-
Activation of Phosphoryl Chloride: The tertiary amine, in this case, N,N-dimethylaniline, acts as a nucleophilic catalyst. It attacks the electrophilic phosphorus atom of phosphoryl chloride, leading to the formation of a highly reactive phosphonium intermediate. This activation step is crucial for the subsequent reaction with the less nucleophilic uracil derivative.
-
Formation of the Vilsmeier-Haack Type Reagent: The activated phosphonium intermediate readily reacts with the amide functionality of N,N-dimethylaniline (or DMF if used) to form a highly electrophilic chloroiminium ion, the Vilsmeier-Haack reagent. This species is the primary electrophile that will react with the 5-methoxyuracil.
-
Electrophilic Attack and Chlorination: The enol tautomer of 5-methoxyuracil acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier-Haack type reagent. This is followed by a series of steps involving the elimination of byproducts and the introduction of the first chlorine atom at the 4-position. A similar sequence of events leads to the chlorination of the 2-position.
-
Aromatization: The final step involves the elimination of a proton, leading to the formation of the stable, aromatic 2,4-dichloro-5-methoxypyrimidine ring.
Diagram 1: Reaction Workflow
Caption: A high-level overview of the synthesis workflow.
Experimental Protocol: A Field-Proven Methodology
This protocol is based on established procedures and is designed for the synthesis of 2,4-dichloro-5-methoxypyrimidine on a laboratory scale.[1]
Materials:
-
5-Methoxyuracil (5-methoxy-2,4-dihydroxypyrimidine)
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylaniline
-
Diethyl ether (ether)
-
Crushed ice
-
Light petroleum ether (boiling point: 40-60 °C)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 5-methoxyuracil (e.g., 45 g, 0.316 mol), phosphoryl chloride (e.g., 225 mL, 2.42 mol), and N,N-dimethylaniline (e.g., 45 mL, 0.355 mol).
-
Reaction: Heat the mixture to reflux with stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice (e.g., 80 g) with vigorous stirring. This step is highly exothermic and must be performed in a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from light petroleum ether (boiling point: 40-60 °C) to yield 2,4-dichloro-5-methoxypyrimidine as a solid. A reported yield for a similar procedure is 75%.[1]
Characterization of Starting Material and Product
Thorough characterization of both the starting material and the final product is essential to confirm the success of the synthesis.
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrum (m/z) | IR (cm⁻¹) |
| 5-Methoxyuracil | Data not readily available in peer-reviewed literature. | 163.3, 152.0, 140.0, 98.9, 59.8[2] | 142 (M+)[2] | Key peaks expected for C=O, N-H, C-O stretching. |
| 2,4-Dichloro-5-methoxypyrimidine | 8.45 (s, 1H), 3.95 (s, 3H) | Data not readily available in peer-reviewed literature. | 178, 180, 182 (M+, isotopic pattern for 2 Cl)[1] | Key peaks expected for C-Cl, C=N, C-O stretching. |
Diagram 2: Logical Relationship of Key Steps
Caption: The logical progression from reactants to product.
Conclusion
The chlorination of 5-methoxyuracil to 2,4-dichloro-5-methoxypyrimidine is a robust and scalable transformation that provides access to a key intermediate in medicinal chemistry. A thorough understanding of the reaction mechanism, careful adherence to the experimental protocol, and stringent safety precautions are essential for a successful and safe synthesis. The differential reactivity of the chloro-substituents in the product opens up a wide range of possibilities for further synthetic elaborations, underscoring its significance in the development of novel therapeutic agents.
References
- PubChem. 5-Methoxyuracil.
- SpectraBase. 5-Methoxyuracil, 13C NMR Spectrum. Wiley-VCH GmbH. [Link]
- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- PubChem. 2,4-Dichloro-5-methoxypyrimidine.
Sources
A Guide to the Phosphorus Oxychloride-Mediated Synthesis of 2,4-Dichloro-5-methoxypyridine
Abstract
This technical guide provides an in-depth examination of the synthesis of 2,4-dichloro-5-methoxypyridine, a pivotal intermediate in the development of novel therapeutics and agrochemicals. The core focus is on the widely employed and robust method utilizing phosphorus oxychloride (POCl₃) for the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil). This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the reaction mechanism, detailed experimental protocols, process optimization strategies, and critical safety considerations. By blending theoretical principles with practical, field-proven insights, this guide aims to serve as an essential resource for the efficient and safe laboratory- and industrial-scale production of this high-value compound.
Introduction: The Strategic Importance of this compound
This compound is a halogenated heterocyclic compound that serves as a versatile and crucial building block in medicinal chemistry and agrochemical research.[1] Its strategic value lies in the disubstituted pyrimidine core, which features two chlorine atoms with differential reactivity. This structural feature allows for selective and sequential nucleophilic substitution, making it an ideal scaffold for constructing complex molecular architectures.[1][2]
Derivatives of this compound are prominent in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy and treatment for other diseases.[2] The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position, a characteristic that synthetic chemists exploit to build libraries of compounds for drug discovery programs.[3] Beyond pharmaceuticals, it is a key intermediate in the preparation of advanced sulfonamide herbicides.[1] Given its importance, a thorough understanding of its synthesis is paramount for professionals in the field.
The Core Reaction: Chlorination via Phosphorus Oxychloride
The most common and industrially scalable synthesis of 2,4-dichloro-5-methoxypyrimidine involves the direct chlorination of its precursor, 2,4-dihydroxy-5-methoxypyrimidine, which exists in tautomeric equilibrium with its more stable form, 5-methoxyuracil.[2][4] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting hydroxyl groups to chlorides.[5][6]
Reaction Mechanism and Rationale
The conversion of a pyridinediol or its tautomeric amide form to a dichloropyridine using POCl₃ is a classic and powerful transformation in heterocyclic chemistry. The reaction proceeds through the activation of the carbonyl oxygen atoms of the uracil ring by the electrophilic phosphorus atom of POCl₃.
-
Activation: The lone pair of electrons on a carbonyl oxygen of 5-methoxyuracil attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate.
-
Intermediate Formation: This process is repeated for the second carbonyl group. The hydroxyl groups of the enol tautomer are effectively converted into excellent leaving groups (dichlorophosphate esters).
-
Nucleophilic Substitution: Chloride ions (Cl⁻), present in the reaction medium from POCl₃, act as nucleophiles. They attack the electron-deficient C2 and C4 positions of the pyrimidine ring, displacing the bulky phosphate-based leaving groups.
-
Aromatization & Product Formation: The departure of the leaving groups results in the formation of the stable, aromatic 2,4-dichloro-5-methoxypyrimidine ring.
An organic base, such as pyridine or N,N-dimethylaniline, is frequently added to the reaction.[7][8] Its primary role is to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) gas that is generated during the reaction. This prevents potential side reactions and drives the equilibrium towards the product. In some cases, the base can form a reactive adduct with POCl₃, further enhancing the reaction rate.[9]
Caption: High-level overview of the synthesis pathway.
Detailed Experimental Protocol
The following protocol is a representative procedure synthesized from established methods in patent literature, providing a self-validating and robust workflow.[7][8]
Materials and Equipment
-
Reactants : 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq), Phosphorus oxychloride (POCl₃, 2.0-3.0 eq), N,N-dimethylaniline or Pyridine (1.1-1.5 eq).
-
Solvent : High-boiling aromatic solvent such as xylene or toluene (optional, solvent-free preparations are also common).[5][10]
-
Equipment : A four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser with a gas outlet (connected to a scrubber), and a dropping funnel. Heating mantle, nitrogen/argon line.
Step-by-Step Procedure
-
System Setup : Assemble the glassware and ensure it is dry. Purge the system with an inert atmosphere (nitrogen or argon). This is crucial as POCl₃ reacts violently with moisture.[11]
-
Charging Reagents : To the reaction flask, add 2,4-dihydroxy-5-methoxypyrimidine (e.g., 14.3 g, 0.1 mol), the solvent (if used, e.g., 100 mL xylene), and phosphorus oxychloride (e.g., 31.0 g, 0.2 mol).[8]
-
Base Addition : Begin stirring the mixture. Slowly add the organic base (e.g., 14.7 g N,N-dimethylaniline, 0.12 mol) dropwise via the dropping funnel. The addition may be exothermic.[8]
-
Reaction : Heat the reaction mixture to reflux (typically 100-160°C, depending on the solvent and base used) for 2 to 6 hours.[1][8] Monitor the reaction progress by TLC or LCMS until the starting material is consumed. The solution will typically turn into a dark brown color.[8][10]
-
Work-up - Quenching (Critical Step) : After completion, cool the reaction mixture to room temperature (20-25°C). In a separate, larger flask, prepare a mixture of crushed ice and water. Under vigorous stirring and in a well-ventilated fume hood , slowly and carefully pour the reaction mixture onto the crushed ice.[2][7] This quenching process is highly exothermic and liberates HCl gas.
-
Extraction : If a solvent was used, the mixture will separate into aqueous and organic layers. Separate the layers. Extract the aqueous layer again with the solvent (e.g., xylene).[8] If no solvent was used, extract the aqueous slurry with a suitable solvent like diethyl ether or dichloromethane.[7][12]
-
Neutralization & Washing : Combine the organic layers. If the aqueous layer is acidic, it can be carefully neutralized with a saturated sodium bicarbonate or sodium carbonate solution to a pH of 8-9.[5][12] Wash the combined organic layers with water and then with brine.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[12]
-
Purification : The crude product, often a pale yellow solid, can be purified by recrystallization from a suitable solvent like light petroleum ether or n-hexane to yield pure 2,4-dichloro-5-methoxypyrimidine.[2][7] For very high purity, silica gel column chromatography may be employed.[13]
Caption: Experimental workflow for the synthesis.
Process Optimization and Parameter Insights
The yield and purity of 2,4-dichloro-5-methoxypyrimidine are highly dependent on the reaction conditions. Modern approaches have focused on creating more efficient, scalable, and environmentally benign processes.
| Parameter | Conventional Method | Modern/Optimized Method | Rationale & Causality |
| POCl₃ Stoichiometry | Large excess (acts as solvent) | 1.0 - 1.2 eq. per hydroxyl group | Using near-equimolar amounts significantly reduces waste and simplifies the work-up. This is often enabled by higher temperatures in a sealed system.[5][14][15] |
| Solvent | High-boiling (Toluene, Xylene) or excess POCl₃ | Solvent-free | Solvent-free reactions are more atom-economical and reduce environmental burden. They require sealed reactors to reach the necessary temperatures (140-160°C) and contain pressure.[5][15] |
| Base | Pyridine, N,N-Dimethylaniline | Pyridine, Triethylamine | The choice of base can influence reaction kinetics. Pyridine can act as both a base and a catalyst. For reactions with 2-hydroxypyridines, the starting material itself can act as the base.[16] |
| Temperature | 100-110°C (Reflux) | 140-160°C | Higher temperatures in a sealed reactor can dramatically shorten reaction times from many hours to just 2-4 hours, leading to higher throughput.[5][8] |
| Work-up | Aqueous quench and extraction | Direct distillation or filtration | In some optimized, solvent-free protocols, the work-up is simplified, involving careful quenching followed by simple filtration of the precipitated product, which reduces solvent use.[5][16] |
Table 1: Comparison of conventional vs. optimized synthesis parameters.
Critical Safety Considerations: Handling Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is a hazardous substance that demands strict safety protocols. All personnel must be thoroughly trained on its proper handling and storage before use.[11]
| Hazard | Description | Prevention & Mitigation |
| Corrosivity | Causes severe burns to skin, eyes, and the respiratory tract.[11][17] | PPE : Wear chemical-resistant gloves (Neoprene recommended, PVC is unsuitable), splash goggles, a face shield, and a lab coat.[18] Work exclusively in a certified chemical fume hood.[17] |
| Reactivity | Reacts violently with water, moisture, alcohols, and bases, liberating toxic hydrogen chloride gas and heat.[11][19] | Handle under an inert atmosphere (nitrogen/argon). Keep away from water and all sources of moisture.[17][19] Use non-aqueous quenching methods for spills (e.g., absorb on dry sand or vermiculite).[11] |
| Toxicity | Harmful if swallowed or inhaled.[20] Inhalation can cause delayed pulmonary edema.[17] | Handling : Use only in a well-ventilated area, preferably a fume hood. Do not breathe vapors.[18] First Aid : In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19] For eye contact, rinse with water for at least 15 minutes.[17] For inhalation, move to fresh air.[19] |
Emergency Equipment : An eyewash station and safety shower must be immediately accessible in the work area.[11][21]
Conclusion
The phosphorus oxychloride-mediated synthesis of this compound from 2,4-dihydroxy-5-methoxypyrimidine is a foundational and highly effective transformation for accessing this key synthetic intermediate. While the traditional method involving excess POCl₃ is robust, modern solvent-free approaches offer significant advantages in terms of efficiency, safety, and environmental impact. A deep understanding of the reaction mechanism, meticulous execution of the experimental protocol, and an unwavering commitment to safety are essential for any scientist undertaking this synthesis. This guide provides the necessary framework for achieving high yields of this valuable compound, thereby facilitating advancements in drug discovery and agrochemical development.
References
- Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules.
- Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Semantic Scholar.
- New Jersey Department of Health. (Date not available). Hazard Summary: Phosphorus Oxychloride. NJ.gov.
- Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. ResearchGate.
- Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
- Air Liquide. (Date not available). Phosphorus Oxychloride Safety Data Sheet. Air Liquide Malaysia.
- ResearchGate. (Date not available). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Data table from referenced article].
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? [Forum discussion referencing the primary article].
- Google Patents. (Date not available). CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
- Eureka | Patsnap. (2016). Preparation method of 2,4-dichloro-5-methoxypyrimidine.
- Wikipedia. (Date not available). Vilsmeier–Haack reaction.
- Indian Chemical Society. (Date not available). POCl₃-PCl₅ mixture: A robust chlorinating agent.
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19). ResearchGate.
- Google Patents. (Date not available). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Google Patents. (Date not available). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
- SciSpace. (Date not available). Base-induced dismutation of POCl₃ and POBr₃: synthesis and structure of ligand-stabilized dioxophosphonium cations.
- ResearchGate. (2025). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines.
- Taylor & Francis Online. (Date not available). Phosphorus Oxychloride – Knowledge and References.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications in Agrochemicals and Pharmaceuticals.
- Synlett. (Date not available). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions.
- National Institutes of Health (NIH). (Date not available). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
- MDPI. (Date not available). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
- Organic Chemistry Portal. (Date not available). POCl₃, Phosphorus Oxychloride for Activated Chlorine Formation.
- PubChem. (Date not available). 2,4-Dichloro-5-methoxypyrimidine.
- YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.
- ResearchGate. (Date not available). Scheme 4. Preparation of POCl₃ using P₂O₅ and PCl₅.
- ResearchGate. (2020). A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins.
- Baran Lab, Scripps Research. (2012). Pyridine N-Oxides.
- Royal Society of Chemistry. (Date not available). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 11. nj.gov [nj.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. my.airliquide.com [my.airliquide.com]
- 19. lobachemie.com [lobachemie.com]
- 20. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Technical Guide to the Regioselective Functionalization of 2,4-Dichloro-5-methoxypyridine
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the chlorine atoms in 2,4-dichloro-5-methoxypyridine, a pivotal building block in modern medicinal chemistry and drug development. We delve into the electronic and steric factors that govern the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document serves as a critical resource for researchers and process chemists, offering mechanistic insights, field-proven experimental protocols, and quantitative data to enable the rational design of synthetic routes for complex, pyridine-based molecular targets. We elucidate the principles that allow for the selective functionalization at either the C4 or C2 position, thereby unlocking the full synthetic potential of this versatile intermediate.
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. Halogenated pyridines, such as this compound, are particularly valuable as synthetic intermediates.[1] The presence of two chlorine atoms at distinct electronic environments (C2, ortho to nitrogen; C4, para to nitrogen) allows for selective and sequential chemical modifications, providing a powerful platform for generating molecular diversity and performing structure-activity relationship (SAR) studies.[1][2]
The C5-methoxy group, an electron-donating substituent, further modulates the electronic landscape of the ring, influencing the reactivity and regioselectivity of substitution reactions.[3][4] Understanding and controlling the reactivity of the C2 and C4 chlorine atoms is therefore paramount for any synthetic campaign involving this scaffold. This guide will dissect the factors that control this selectivity and provide practical, actionable protocols for achieving desired synthetic outcomes.
The Electronic Landscape: Understanding Inherent Reactivity
The reactivity of dichloropyridines in SNAr reactions is fundamentally governed by the stability of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[2][5] In the pyridine ring, the electron-withdrawing nature of the nitrogen atom activates the ortho (C2) and para (C4) positions towards nucleophilic attack.[6][7]
-
Attack at C4 (para): When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom through resonance. This provides a significant stabilizing effect.[2][7]
-
Attack at C2 (ortho): Attack at the C2 position also allows for delocalization of the negative charge onto the ring nitrogen, offering substantial stabilization.[7]
-
Influence of the C5-Methoxy Group: The methoxy group at the C5 position is meta to both the C2 and C4 carbons. As an electron-donating group by resonance, it generally deactivates the ring towards nucleophilic attack. However, its influence on the relative stability of the C2 vs. C4 intermediates is more nuanced but typically does not override the powerful stabilizing effect of the ring nitrogen.
In most classical SNAr reactions, the C4 position of 2,4-dichloropyridine is generally more reactive than the C2 position due to a combination of electronic and steric factors that favor the stability of the C4-adduct.[2][6]
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring, amplified by two chlorine atoms, renders this compound highly susceptible to SNAr.[8] This class of reactions provides a direct and often high-yielding method for introducing nitrogen, oxygen, and sulfur nucleophiles.
General Principles and Regioselectivity
As established, the inherent electronic preference favors substitution at the C4 position. This selectivity is robust for a wide range of nucleophiles, including amines, alkoxides, and thiolates. For the analogous 2,4-dichloro-5-methoxypyrimidine, reactions with ammonia or methanol selectively displace the C4 chlorine to introduce an amino or methoxy group, respectively.[9] This principle holds true for the pyridine scaffold, making SNAr the premier strategy for selective C4 functionalization.
Representative Data for SNAr Reactions
The following table summarizes typical outcomes for SNAr reactions on 2,4-dichloropyridine systems. While specific yields for the 5-methoxy derivative may vary, the regiochemical preference remains a reliable guiding principle.
| Nucleophile | Conditions | Position | Typical Yield | Reference Insight |
| R-NH₂ (Amination) | Base (e.g., K₂CO₃), Solvent (e.g., Dioxane), Heat | C4 | Good to Excellent | C4 is the electronically favored site for attack by neutral nucleophiles. |
| R-O⁻ (Alkoxylation) | NaOR, ROH, Heat | C4 | Excellent | Alkoxides readily and selectively displace the C4 chlorine.[8] |
| R-S⁻ (Thiolation) | NaSR, Solvent (e.g., DMF), RT to Heat | C4 | Good to Excellent | Soft nucleophiles like thiolates also exhibit high selectivity for the C4 position. |
Experimental Protocol: Selective C4 Amination
This protocol describes a general procedure for the selective substitution of the C4-chlorine with an amine nucleophile.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., Dioxane, DMF, or NMP) under an inert atmosphere (Nitrogen or Argon).
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the 2-chloro-4-amino-5-methoxypyridine product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[10] For dihalopyridines, these reactions offer a complementary approach to SNAr, often with orthogonal regioselectivity.
Mechanistic Principles and Regioselectivity
The standard cross-coupling catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The regioselectivity of the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond is the critical determining factor.
-
Inherent Electronic Preference: For many 6-membered nitrogen heterocycles, oxidative addition is kinetically favored at the C-X bond adjacent to the nitrogen (C2 position).[12] This is often attributed to coordination of the palladium catalyst to the ring nitrogen, directing the insertion into the proximal C-Cl bond.
-
Ligand-Controlled Selectivity: Crucially, this inherent C2 preference can be completely overridden by the choice of phosphine ligand on the palladium catalyst.[6] Sterically bulky and electron-rich ligands can sterically block the C2 position and/or alter the electronics of the catalyst, forcing the oxidative addition to occur at the C4 position.[6][12] For example, using a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote C4-coupling of 2,4-dichloropyridines with high selectivity.[12]
This tunable selectivity is a powerful tool, allowing chemists to target either the C2 or C4 position by simply modifying the catalytic system.
Representative Data for Cross-Coupling Reactions
The choice of catalyst and ligand is critical for controlling the site of reaction.
| Reaction Type | Catalyst/Ligand System | Favored Position | Rationale | Reference Insight |
| Suzuki-Miyaura | Standard (e.g., Pd(PPh₃)₄) | C2 | Inherent electronic preference for oxidative addition at the position alpha to nitrogen. | The C2 position is generally more susceptible to oxidative addition.[13] |
| Suzuki-Miyaura | Bulky Ligand (e.g., bulky NHC) | C4 | Steric hindrance at C2 and ligand electronics favor oxidative addition at the more accessible C4 position. | Ligand choice can completely override the innate electronic preferences of the substrate.[6][12] |
| Buchwald-Hartwig | Xantphos / Pd(OAc)₂ | C2 | Specific ligand-catalyst combination developed to favor C2 amination. | This system is often used to achieve C2-selective amination, reversing the SNAr trend.[6] |
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination
This protocol provides a framework for the C2-selective amination, a transformation that is challenging via SNAr.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq.) and a suitable phosphine ligand (e.g., Xantphos, 0.04-0.10 eq.). Add anhydrous, degassed toluene or dioxane and stir for 15 minutes.
-
Reaction Setup: In a separate flask, combine this compound (1.0 eq.), the desired amine (1.2 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq.).
-
Reaction Execution: Add the pre-formed catalyst solution to the flask containing the substrate, amine, and base. Heat the reaction mixture to 100-110 °C. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts.[2] Concentrate the filtrate and purify the crude product by column chromatography to yield the desired 4-chloro-2-amino-5-methoxypyridine derivative.
Strategy for Sequential Functionalization
The orthogonal reactivity of this compound under SNAr and tailored cross-coupling conditions is its greatest synthetic asset. It allows for a programmed, sequential introduction of different functional groups at the C4 and C2 positions. A common and powerful strategy is to first perform a C4-selective SNAr reaction, followed by a C2-selective cross-coupling reaction on the resulting 2-chloro-4-substituted-5-methoxypyridine intermediate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2,4-Dichloro-5-methoxypyridine: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2,4-dichloro-5-methoxypyridine, a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical research.[1][2] We will delve into its synthesis, explore the nuanced reactivity of its dichlorinated pyrimidine core, and present its applications in the construction of complex, biologically active molecules. This document serves as a critical resource for synthetic chemists, offering detailed experimental protocols, mechanistic insights, and a framework for rational synthetic design, thereby empowering innovation in drug discovery and beyond.
Introduction: The Strategic Value of a Dichlorinated Pyrimidine
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Among the vast array of pyrimidine-based intermediates, 2,4-dichloro-5-methoxypyrimidine stands out as a particularly valuable and versatile building block.[1][4] Its utility is rooted in the differential reactivity of the two chlorine atoms at the C2 and C4 positions, which allows for selective and sequential functionalization.[3][4] This intrinsic electronic bias enables chemists to construct complex molecular architectures in a controlled, stepwise manner, making it an ideal starting point for the synthesis of kinase inhibitors, anti-tumor agents, and advanced herbicides.[1][2][4][5]
Physicochemical and Spectroscopic Profile
2,4-Dichloro-5-methoxypyrimidine is a white to off-white crystalline solid at room temperature.[4][6] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 19646-07-2 | [4][6][7] |
| Molecular Formula | C₅H₄Cl₂N₂O | [4][7] |
| Molecular Weight | 179.00 g/mol | [4][6][8] |
| Appearance | White to off-white crystalline powder/solid | [4][6] |
| Melting Point | 66-72 °C | [4][9] |
| Boiling Point | 259.9 ± 20.0 °C at 760 mmHg | [6] |
| Solubility | Good solubility in polar solvents; slightly soluble in water. | [6][10] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is characterized by a singlet for the methoxy protons (OCH₃) and a singlet for the proton on the pyrimidine ring.[11]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbons of the pyrimidine ring and one for the methoxy group.
-
Mass Spectrometry (MS): Electron Spray Ionization (ES+) typically shows a protonated molecular ion peak [M+H]⁺ at m/z 179, with a characteristic isotopic pattern for two chlorine atoms.[7][10]
Synthesis: From Methoxyuracil to a Key Intermediate
The most prevalent and scalable method for synthesizing 2,4-dichloro-5-methoxypyrimidine is the chlorination of 5-methoxyuracil (also known as 2,4-dihydroxy-5-methoxypyrimidine).[3][6] This transformation is typically accomplished using phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and, in some procedures, the solvent.[3][5] The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, is often employed to facilitate the reaction.[1][6]
Caption: A typical workflow for the synthesis of 2,4-dichloro-5-methoxypyrimidine.
Detailed Experimental Protocol: Synthesis from 5-Methoxyuracil
-
Materials: 5-methoxy-2,4-dihydroxypyrimidine (5-methoxyuracil), phosphorus oxychloride (POCl₃), N,N-dimethylaniline, crushed ice, ether, light petroleum ether.
-
Procedure:
-
In a reaction vessel equipped for reflux and under an inert atmosphere, combine 5-methoxy-2,4-dihydroxypyrimidine (1.0 eq), phosphorus oxychloride (5.5 eq), and N,N-dimethylaniline (1.2 eq).[1]
-
Heat the mixture to reflux (typically between 100-160°C) and maintain for 2-6 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess POCl₃.[1][10]
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.[1][7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from light petroleum ether to yield pure 2,4-dichloro-5-methoxypyrimidine.[1][7] A typical yield for this process is around 75%.[1][7]
-
The Heart of Versatility: Reactivity and Regioselectivity
The synthetic power of 2,4-dichloro-5-methoxypyrimidine lies in the differential reactivity of its two chlorine substituents. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[3] Crucially, the chlorine atom at the C4 position is significantly more reactive than the chlorine at the C2 position.[3][6] This enhanced reactivity at C4 is attributed to greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at this position. This predictable regioselectivity is the cornerstone of its utility, allowing for a sequential functionalization strategy.
Caption: Sequential functionalization pathway of 2,4-dichloro-5-methoxypyrimidine.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the primary method for derivatizing this scaffold.[4]
-
Amination: The reaction with primary or secondary amines is a common and straightforward method to introduce nitrogen nucleophiles.[3] This reaction typically proceeds selectively at the C4 position under mild conditions, leaving the C2-chloro group intact for subsequent transformations.[4][6]
-
Alkoxylation: Oxygen nucleophiles, such as alkoxides, also readily displace the C4-chloro substituent, providing a route to 4-alkoxy-2-chloropyrimidines.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions have vastly expanded the synthetic possibilities, again with a strong preference for initial reaction at the C4 position.
-
Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction allows for the introduction of aryl or vinyl groups by coupling with the corresponding boronic acids.[12][13] It is a staple in the synthesis of biaryl compounds.
-
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the pyrimidine core and a terminal alkyne, creating valuable arylalkyne structures.[14][15] The reaction is typically catalyzed by palladium and a copper(I) co-catalyst.[14]
-
Buchwald-Hartwig Amination: As a more modern and often more general alternative to classical SNAr amination, the Buchwald-Hartwig reaction provides an efficient method for C-N bond formation.[16][17] It employs a palladium catalyst with specialized phosphine ligands and can accommodate a broader range of amines with improved functional group tolerance.[16][18]
Applications in the Synthesis of Bioactive Molecules
The predictable reactivity of 2,4-dichloro-5-methoxypyrimidine has made it an indispensable intermediate in multiple areas of research and development.
Pharmaceutical Applications
-
Kinase Inhibitors: Many kinase inhibitors, particularly those targeting Aurora Kinases and Glycogen Synthase Kinase 3 (GSK-3), feature a substituted pyrimidine core.[4] The ability to sequentially introduce different amine-containing fragments at the C4 and C2 positions is critical for building libraries of potential inhibitors for cancer therapy.
-
Alzheimer's Disease Therapeutics: The scaffold is used in the preparation of heteroarylpiperazine derivatives that have been investigated as potential treatments for Alzheimer's disease.[1][10][19]
-
Anti-Tumor Agents: It serves as a key intermediate for a variety of compounds with demonstrated anti-tumor activity.[1][5]
Caption: Synthetic workflow towards a common kinase inhibitor scaffold.
Agrochemical Applications
-
Herbicides: 2,4-dichloro-5-methoxypyrimidine is a crucial intermediate in the industrial synthesis of highly effective sulfonamide herbicides, such as penoxsulam.[1][2][5]
Core Experimental Protocols
Protocol 1: Regioselective Amination at C4 (SNAr)
-
Objective: To synthesize a 4-amino-2-chloro-5-methoxypyrimidine derivative.
-
Procedure:
-
Dissolve 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in an anhydrous solvent like THF or isopropanol in a reaction vessel under an inert atmosphere.[4]
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 eq), dropwise.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) for several hours, monitoring progress by TLC.[4]
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the 4-substituted product.
-
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C4
-
Objective: To synthesize a 4-aryl-2-chloro-5-methoxypyrimidine derivative.
-
Procedure:
-
To a reaction flask, add 2,4-dichloro-5-methoxypyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.[20]
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture (e.g., 80-100 °C) with stirring for 2-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
-
Safety and Handling
2,4-Dichloro-5-methoxypyrimidine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood. As a halogenated aromatic organic compound, it poses a significant risk to aquatic environments and should be disposed of according to institutional guidelines.[6]
Conclusion
2,4-Dichloro-5-methoxypyrimidine is a high-value, versatile, and commercially available synthetic intermediate.[4] Its well-defined regiochemical reactivity, allowing for the selective and sequential functionalization of the C4 and C2 positions, makes it an exceptionally powerful tool for constructing diverse and complex molecular libraries. Its proven importance in the synthesis of pharmaceuticals, particularly kinase inhibitors, and advanced agrochemicals solidifies its status as a cornerstone building block for researchers and professionals in the chemical sciences.
References
- Synfacts. (2017). Synthesis of ABT-341. Thieme Stuttgart. [Link]
- Google Patents. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
- LookChem. 2,4-Dichloro-5-methoxypyrimidine: A Key Intermediate for Agrochemicals and Pharmaceuticals. [Link]
- Patsnap. Preparation method of 2,4-dichloro-5-methoxypyrimidine.
- PubChem. 2,4-Dichloro-5-methoxypyrimidine. [Link]
- Wikipedia.
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- PubMed.
- YouTube. Sonogashira coupling. [Link]
- Andrew G Myers Research Group. The Suzuki Reaction. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Dichloro-5-methoxypyrimidine 97 19646-07-2 [sigmaaldrich.com]
- 10. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 [chemicalbook.com]
- 11. 2,4-Dichloro-5-methoxypyrimidine(19646-07-2) 1H NMR [m.chemicalbook.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 [chemicalbook.com]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
2,4-Dichloro-5-methoxypyridine solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-5-methoxypyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-dichloro-5-methoxypyrimidine (CAS No. 19646-07-2), a pivotal heterocyclic intermediate in medicinal chemistry and drug development. Recognizing the scarcity of precise quantitative solubility data in public literature, this document synthesizes foundational chemical principles, qualitative solubility observations, and authoritative, detailed protocols for empirical solubility determination. We delve into the molecular structure of 2,4-dichloro-5-methoxypyrimidine to predict its behavior in various organic solvent classes. Furthermore, this guide equips researchers, scientists, and drug development professionals with a robust, self-validating experimental workflow for generating precise solubility data, ensuring the effective and efficient use of this compound in synthesis and formulation.
Introduction: The Critical Role of Solubility
2,4-Dichloro-5-methoxypyrimidine is a versatile building block used in the synthesis of a wide range of biologically active molecules, including heteroarylpiperazine derivatives for potential Alzheimer's disease treatment.[1][2] In any chemical process, from reaction kinetics to purification and formulation, understanding the solubility of a reagent is of paramount importance. Solubility dictates the choice of solvent for a reaction, influences the rate and outcome of a synthesis, is the cornerstone of purification techniques like recrystallization, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs). An accurate solubility profile enables chemists to optimize reaction conditions, maximize yields, and ensure the purity of the final compound. This guide serves as a foundational resource for navigating the solubility properties of this key intermediate.
Physicochemical Properties of 2,4-Dichloro-5-methoxypyrimidine
A molecule's physical and chemical properties are intrinsically linked to its solubility. The key characteristics of 2,4-dichloro-5-methoxypyrimidine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 19646-07-2 | [3][4] |
| Molecular Formula | C₅H₄Cl₂N₂O | [3][4][5] |
| Molecular Weight | 179.00 g/mol | [3][4] |
| Appearance | White or slight yellow solid | [1][6] |
| Melting Point | 66-70 °C | [4] |
| Boiling Point | 259.9 °C at 760 mmHg | [1][6] |
| Density | 1.446 g/cm³ | [1] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle, "like dissolves like."[7] This adage encapsulates the concept that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of 2,4-dichloro-5-methoxypyrimidine can be predicted by analyzing its molecular structure.
-
Polarity: The pyridine ring, an analogue of benzene with a nitrogen atom, is polar.[8] The two electronegative chlorine atoms and the oxygen atom in the methoxy group further increase the molecule's polarity through dipole-dipole interactions.
-
Hydrogen Bonding: While the molecule does not have hydrogen bond donors (like -OH or -NH), the nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents (e.g., alcohols).
-
Molecular Structure: The molecule is relatively small and rigid. According to the principles of solubility, smaller molecules are often more soluble than larger ones, as it is easier for solvent molecules to surround them.[9]
Based on this analysis, 2,4-dichloro-5-methoxypyrimidine is expected to exhibit greater solubility in polar organic solvents compared to non-polar ones. Its limited solubility in water is likely due to the lack of strong hydrogen bond donating groups and the presence of the non-polar chloro-substituted aromatic ring.[1][6]
Qualitative Solubility Profile
While quantitative data is sparse, a qualitative understanding has been established from various chemical suppliers and safety data sheets. The compound is generally described as having good solubility in polar solvents.[6]
| Solvent Class | Specific Solvent Examples | Expected Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Soluble | Capable of hydrogen bonding (acceptor) and strong dipole-dipole interactions. |
| Aprotic Polar | Acetone, Dichloromethane (DCM) | Soluble | Favorable dipole-dipole interactions. A related compound is soluble in these.[10] |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong polar interactions; DMSO is a powerful solvent for many organic compounds. |
| Non-Polar | Hexane, Toluene | Slightly Soluble to Insoluble | Mismatch of intermolecular forces ("like dissolves like" principle).[7] |
| Aqueous | Water | Slightly Soluble / Poor | Limited hydrogen bonding capability and hydrophobic character of the chlorinated ring.[1][2][6] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, an empirical approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[7] This protocol provides a self-validating system for generating accurate data.
Objective
To determine the equilibrium solubility of 2,4-dichloro-5-methoxypyrimidine in a selected organic solvent at a constant temperature (e.g., 25 °C).
Materials and Equipment
-
2,4-Dichloro-5-methoxypyrimidine (purity >97%)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Constant temperature bath or incubator with shaker
-
Magnetic stirrer and stir bars (optional)
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,4-dichloro-5-methoxypyrimidine to a vial (a visual excess of solid should remain at equilibrium).
-
Accurately pipette a known volume of the chosen solvent (e.g., 10.0 mL) into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure complete equilibrium.[7]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop agitation and allow the vial to stand in the temperature bath for at least 2 hours for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial or directly into a volumetric flask for dilution. This step is critical to remove all undissolved solid particles.
-
-
Gravimetric Analysis (Optional but Recommended for Validation):
-
Accurately weigh the vial containing the clear filtrate.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Once the solvent is fully removed, re-weigh the vial to determine the mass of the dissolved solid.
-
-
Quantitative Analysis (HPLC/UV-Vis):
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of 2,4-dichloro-5-methoxypyrimidine in the chosen solvent. Analyze these standards using a validated HPLC or UV-Vis method to generate a linear calibration curve.
-
Sample Analysis: Accurately dilute the clear filtrate from step 3 to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Using the concentration obtained from the calibration curve and accounting for the dilution factor, calculate the original concentration of the saturated solution.
-
Express solubility in desired units, such as mg/mL, g/L, or mol/L.
-
Compare the result with the data from the gravimetric analysis to ensure consistency and trustworthiness of the measurement.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for Quantitative Solubility Determination.
Safety and Handling
2,4-Dichloro-5-methoxypyrimidine is a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3][4] It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[11][12]
-
Handling: Avoid creating dust. Ensure all equipment is clean and dry before use.
-
Disposal: Dispose of all waste, including unused compound and solutions, in accordance with local, state, and federal regulations. Do not empty into drains.
Conclusion
References
- University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Merck. (2014). MSDS of 2,4-Dichloro-5-methoxypyrimidine.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- LookChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Guidechem. (n.d.). What is 2,4-Dichloro-5-methoxypyrimidine? - FAQ.
- Solubility of Things. (n.d.). Pyridine.
- Sigma-Aldrich. (2021, October 7). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2009, June 2). SAFETY DATA SHEET.
- AAT Bioquest. (2022, April 18). What factors affect solubility?.
- Pipzine Chemicals. (n.d.). 2,5-Dichloro-4-methoxypyridine.
- PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine.
Sources
- 1. 2,4-Dichloro-5-methoxypyrimidine|lookchem [lookchem.com]
- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 [chemicalbook.com]
- 3. capotchem.cn [capotchem.cn]
- 4. 2,4-二氯-5-甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. 2,5-Dichloro-4-methoxypyridine: Properties, Uses, Safety Data & Supplier Information | Buy from China Manufacturer [pipzine-chem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Stability and storage conditions for 2,4-Dichloro-5-methoxypyridine
An In-Depth Technical Guide to the Stability and Storage of 2,4-Dichloro-5-methoxypyridine
Introduction
2,4-Dichloro-5-methoxypyrimidine is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse range of biologically active molecules.[1] Its utility is primarily derived from the differential reactivity of its two chlorine atoms, making it a versatile scaffold in medicinal chemistry and agrochemical research.[1][2] The integrity of this starting material is paramount for the successful, reproducible synthesis of target compounds. This guide provides a comprehensive analysis of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its quality and performance in research and development settings.
Caption: The chemical structure of this compound.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for appreciating its stability profile. These properties dictate its handling requirements and potential interactions with its environment.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Cl₂N₂O | [3] |
| Molecular Weight | 179.00 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 66-70 °C | |
| CAS Number | 19646-07-2 | [3] |
Chemical Stability and Degradation Pathways
While the compound is generally stable under standard ambient conditions, its long-term integrity is contingent on mitigating exposure to specific environmental factors. The electron-deficient nature of the pyrimidine ring, exacerbated by two electron-withdrawing chlorine atoms, renders the molecule susceptible to certain degradation pathways, primarily hydrolysis.[2]
Key Factors Influencing Stability
-
Moisture and Humidity: This is the most critical factor. The chlorine atoms, particularly at the C4 position, are susceptible to nucleophilic aromatic substitution (SNAr).[2] Water can act as a nucleophile, leading to hydrolysis and the formation of hydroxy-pyrimidine derivatives, compromising the purity and reactivity of the material. Several safety data sheets explicitly recommend protecting the compound from moisture.[4]
-
Air (Oxygen): While direct oxidation pathways are not prominently documented in the literature for this specific molecule, some suppliers note that it is "air sensitive".[5] Prudent practice, therefore, involves storage under an inert atmosphere to prevent potential slow oxidative degradation over time.
-
Light: Certain heterocyclic compounds can be sensitive to UV or visible light, which can provide the energy to initiate degradation reactions. While not universally cited, some sources indicate the material is "light sensitive".
-
Temperature: Elevated temperatures can accelerate the rate of any degradation pathway, including hydrolysis. While stable at room temperature, long-term storage at cooler temperatures (e.g., 2-8°C) is often recommended to maximize shelf life.[6]
-
Incompatible Materials: Contact with strong acids, strong oxidizing agents, and strong bases should be avoided.[4][7] Strong bases can promote dehydrohalogenation or other reactions, while strong acids may catalyze hydrolysis.
Proposed Degradation Pathway: Hydrolysis
The primary degradation mechanism is anticipated to be the stepwise hydrolysis of the C-Cl bonds. The C4 position is generally more reactive and thus more susceptible to initial nucleophilic attack by water compared to the C2 position.[2]
Caption: Proposed hydrolytic degradation pathway of this compound.
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, a systematic approach to its storage and handling is required. The following protocols are synthesized from safety data sheets and best practices in chemical management.
Experimental Protocol: Long-Term Storage
-
Container Integrity: Upon receipt, verify that the manufacturer's container is securely sealed and undamaged.
-
Inert Atmosphere: For long-term storage, transfer the material into a suitable vial or bottle inside a glovebox or under a stream of inert gas (e.g., argon or nitrogen) to displace air and moisture.[4][6]
-
Sealing: Use a container with a high-integrity seal, such as a screw cap with a PTFE liner. For added protection, wrap the cap and neck of the container with Parafilm®.
-
Temperature Control: Store the sealed container in a cool, dry, and well-ventilated place.[4] For optimal shelf life, refrigeration at 2-8°C is recommended.[6]
-
Light Protection: Place the container inside a secondary, opaque container or in a dark cabinet to protect it from light.
-
Segregation: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][7]
Experimental Protocol: Laboratory Handling
-
Controlled Environment: Always handle this compound in a chemical fume hood to mitigate inhalation risk.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[4][8]
-
Inert Atmosphere Dispensing: If the material is stored under an inert atmosphere, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing and Transfer: Briefly remove the compound from its inert environment for weighing. Perform this step as quickly as possible to minimize exposure to air and humidity. For highly sensitive reactions, weighing and dispensing should occur within a glovebox.
-
Resealing: After dispensing the required amount, flush the container headspace with an inert gas before securely resealing it for return to storage.
Caption: Recommended workflow for the handling and storage of the compound.
Summary of Storage Conditions
This table provides a clear, at-a-glance summary of the optimal and unacceptable conditions for storing this compound.
| Parameter | Recommended Conditions | Unacceptable Conditions | Rationale |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Ambient Air | Prevents hydrolysis and potential oxidation.[4] |
| Temperature | 2-8°C or Cool, Dry Place | High Temperatures, Uncontrolled Room Temp | Slows the rate of potential degradation reactions.[4][6] |
| Light | Dark (Opaque secondary container) | Direct Sunlight, Bright Lab Light | Prevents potential light-induced degradation. |
| Moisture | Dry (Tightly sealed container) | High Humidity, Open to Air | Compound is moisture-sensitive and can hydrolyze.[4] |
| Proximity | Segregated from Incompatibles | Near Acids, Bases, Oxidizers | Avoids contact with materials that can induce decomposition.[4][7] |
Conclusion
The chemical integrity of 2,4-Dichloro-5-methoxypyrimidine is best maintained through meticulous control of its storage and handling environment. The principal threat to its stability is moisture, which can lead to hydrolytic degradation. By implementing a protocol that includes storage under an inert, dry atmosphere at cool temperatures and protection from light, researchers can ensure the compound's purity and reactivity. Adherence to these guidelines is a critical step in achieving reliable and reproducible outcomes in synthetic applications that rely on this valuable chemical intermediate.
References
- Capot Chemical Co., Ltd. (2014, July 2). MSDS of 2,4-Dichloro-5-methoxypyrimidine.
- ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature.
- PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. capotchem.cn [capotchem.cn]
Methodological & Application
Buchwald-Hartwig amination of 2,4-Dichloro-5-methoxypyridine procedure
An Application Guide for the Regioselective Buchwald-Hartwig Amination of 2,4-Dichloro-5-methoxypyridine
Introduction: The Strategic Importance of Aminopyridines
In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are of paramount importance. Among the myriad of synthetic tools available, the Buchwald-Hartwig amination stands out as a robust and versatile method for forging carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are core structures in a vast number of pharmaceutical agents.[3]
This guide focuses on a particularly valuable yet challenging substrate: this compound. The selective amination of this molecule opens a direct route to key intermediates for advanced pharmaceutical synthesis. However, the presence of two distinct chlorine atoms (at the C2 and C4 positions) introduces a critical challenge of regioselectivity. Furthermore, the inherent nature of the pyridine nitrogen poses a risk of catalyst poisoning, a common pitfall in the amination of 2-halopyridines.[4]
This document, designed for researchers and drug development professionals, provides a detailed protocol for achieving high regioselectivity in the Buchwald-Hartwig amination of this compound, with a specific focus on selective C2 amination. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, and reaction conditions, offering a self-validating protocol grounded in established chemical principles.
The Core Challenge: Controlling Regioselectivity
The primary hurdle in the amination of this compound is controlling which chlorine atom is replaced. The C2 and C4 positions exhibit different electronic and steric properties. Generally, positions adjacent to the pyridine nitrogen (C2) are more activated towards the initial oxidative addition step in the catalytic cycle.[5] However, this inherent reactivity can be modulated or even overridden by the choice of the palladium catalyst system.
Research has demonstrated that high C2 selectivity can be achieved through the judicious selection of a specific phosphine ligand.[6] Ligands like Xantphos, with its large bite angle, have proven highly effective in directing the amination to the C2 position, often achieving selectivity ratios of over 20:1.[5][6] This selectivity is crucial as it allows for subsequent, distinct functionalization at the C4 position, enabling the rapid generation of diverse molecular libraries from a single starting material.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: C2-Selective Amination
This protocol is optimized for the selective amination at the C2 position of this compound using a representative amine.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Store under inert gas. |
| Amine (e.g., Morpholine) | >99% | Acros Organics | Use freshly distilled or from a recently opened bottle. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals | Air-stable but handle quickly. |
| Xantphos | >98% | Sigma-Aldrich | Air-stable ligand. |
| Cesium Carbonate (Cs₂CO₃) | >99.9% | Alfa Aesar | Must be finely powdered and dried under vacuum before use. |
| Toluene | Anhydrous, <50 ppm H₂O | Acros Organics | Use from a solvent purification system or a sealed bottle. |
| Schlenk flask or Microwave vial | - | - | Must be oven-dried and cooled under an inert atmosphere. |
| Inert Gas | Argon or Nitrogen, >99.99% | - | Essential for maintaining an oxygen-free environment. [4] |
Step-by-Step Procedure
Caption: General experimental workflow for Buchwald-Hartwig amination.
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%), Xantphos (3 mol%), and cesium carbonate (1.5 equivalents).
-
Rationale: The ligand-to-metal ratio is critical. A slight excess of ligand ensures full coordination to the palladium center and helps maintain catalyst stability. Cesium carbonate is an effective base for this transformation and is preferred over stronger bases like sodium tert-butoxide when dealing with potentially sensitive functional groups. [5]2. Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen. Removing all air is crucial to prevent catalyst deactivation and achieve high yields. [4]3. Reagent Addition : Under a positive pressure of inert gas, add this compound (1.0 equivalent). Follow this by adding anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M.
-
Rationale: Using anhydrous and degassed solvent prevents quenching of the catalyst and base. [7]4. Amine Addition : Add the amine (e.g., morpholine, 1.2 equivalents) to the stirring mixture via syringe.
-
Rationale: A slight excess of the amine ensures the complete consumption of the limiting dichloropyridine substrate.
-
-
Reaction : Securely seal the flask and immerse it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Rationale: Heating is required to overcome the activation energy for the oxidative addition step. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture (especially the solid base).
-
-
Monitoring : Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate. [3]8. Extraction : Transfer the combined filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [3]9. Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 2-amino-4-chloro-5-methoxypyridine product.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst (oxygen exposure), impure reagents/solvents, insufficient heat. | Ensure a scrupulously inert atmosphere. Use freshly dried and degassed solvents. Verify the temperature of the heating block/oil bath. |
| Catalyst poisoning by pyridine substrate. | Use a sterically bulky ligand like Xantphos or other biarylphosphines designed to prevent substrate coordination to the Pd center. [4] | |
| Poor Regioselectivity | Suboptimal ligand choice or reaction temperature. | Xantphos is proven to be highly effective for C2 selectivity. [5][6]Avoid less bulky ligands which may favor C4 amination or give mixtures. |
| Dehalogenation | Presence of water; β-hydride elimination side reaction. | Ensure all reagents and solvents are strictly anhydrous. This side reaction is less common with aryl chlorides compared to bromides/iodides. |
| Difficult Purification | Excess ligand or byproducts. | Use the recommended stoichiometry to avoid large excesses of ligand. A thorough aqueous wash can help remove some polar impurities before chromatography. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful transformation that, when properly controlled, provides highly valuable, selectively functionalized building blocks. The key to success lies in overcoming the intrinsic challenges of regioselectivity and potential catalyst inhibition. By employing a well-defined catalyst system, such as Pd(OAc)₂ with the Xantphos ligand, under rigorously controlled inert conditions, researchers can reliably achieve high yields and excellent selectivity for C2 amination. This protocol serves as a robust starting point for the synthesis of novel compounds for drug discovery and development.
References
- Title: Buchwald–Hartwig amin
- Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC Source: NIH URL:[Link]
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
- Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL:[Link]
- Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS C
- Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
- Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL:[Link]
- Title: Specific Solvent Issues with Buchwald-Hartwig Amin
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: A Guide to Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-methoxypyridine
Introduction
Substituted pyridine scaffolds are foundational components in modern pharmacology and materials science, prized for their ability to engage with biological targets and impart desirable physicochemical properties.[1][2] The 2,4-dichloro-5-methoxypyridine core is a particularly valuable synthetic intermediate, offering two distinct reactive sites for sequential functionalization. However, the successful application of this building block hinges on the ability to control which chlorine atom is substituted. This guide provides an in-depth analysis of the factors governing the regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound, offering mechanistic insights and detailed protocols to empower researchers in the rational design of complex pyridine derivatives.
Mechanistic Principles of Regioselectivity
The reactivity of this compound in SNAr reactions is governed by the electron-deficient nature of the pyridine ring, which is further activated by the inductive effect of the two chlorine atoms.[2] Nucleophilic attack is possible at both the C2 and C4 positions, proceeding through a high-energy anionic intermediate known as a Meisenheimer complex.[3][4] The regiochemical outcome of the reaction is determined by the relative stability of these intermediates.
Electronic Factors Favoring C4 Substitution:
The key to understanding the regioselectivity lies in the stability of the possible Meisenheimer complexes.
-
Attack at C4 (para to Nitrogen): When a nucleophile attacks the C4 position, the resulting negative charge is delocalized across the ring and, most importantly, onto the electronegative ring nitrogen atom.[3][5] This resonance stabilization is highly significant and results in a lower energy, more stable intermediate.
-
Attack at C2 (ortho to Nitrogen): Attack at the C2 position also allows for delocalization of the negative charge onto the ring nitrogen. However, there can be increased electrostatic repulsion between the incoming nucleophile's lone pairs and the lone pair of the adjacent nitrogen, potentially raising the activation energy for this pathway compared to C4 attack.[6]
-
Influence of the 5-Methoxy Group: The methoxy group at the C5 position exerts two opposing electronic effects: it is electron-donating via resonance (+R effect) and weakly electron-withdrawing via induction (-I effect). Being ortho to the C4 position and meta to the C2 position, its resonance effect can slightly destabilize the anionic charge of the Meisenheimer complex, particularly for C4 attack. Despite this, the powerful stabilizing effect of the para-nitrogen atom typically dominates, making C4 the inherently more reactive site.
Caption: Reaction energy profile showing kinetic preference for C4.
Experimental Protocols
The following protocols provide a framework for achieving regioselective substitution. Researchers should optimize conditions for their specific nucleophile and scale.
Protocol 1: Selective C4-Amination (Kinetic Control)
This protocol describes a general procedure for the preferential substitution at the C4 position using a secondary amine as the nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., Piperidine, 2.0 mmol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (4.0 mmol)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or Dioxane, 10 mL)
-
Standard glassware for inert atmosphere reactions
Workflow Visualization:
Caption: General workflow for a selective C4 amination reaction.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equiv.) in anhydrous acetonitrile.
-
Reagent Addition: In a separate flask, prepare a solution of the amine nucleophile (1.0-1.2 equiv.) and a non-nucleophilic base like TEA (2.0 equiv.). Cool the pyridine solution to 0 °C in an ice bath.
-
Causality Note: The base is essential to neutralize the HCl byproduct, which would otherwise protonate the amine nucleophile, rendering it inactive. Using a non-nucleophilic base prevents its competition with the primary nucleophile.
-
-
Reaction: Add the amine/base solution dropwise to the stirred pyridine solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-substituted product.
Protocol 2: Strategies for Achieving C2-Selectivity
Achieving substitution at the C2 position is more challenging and often requires overriding the inherent electronic preference of the substrate. While C4 substitution remains the default, certain advanced methods can favor C2 functionalization.
Strategy A: Steric Hindrance
-
Concept: Using a sterically bulky nucleophile in combination with a bulky starting material could potentially favor attack at the less sterically encumbered C2 position. This strategy is highly substrate and nucleophile dependent and requires empirical screening.
-
Example Conditions: React this compound with a bulky secondary amine (e.g., 2,2,6,6-tetramethylpiperidine) at elevated temperatures and monitor for product distribution. Success is not guaranteed and may result in low yields or no reaction.
Strategy B: Ligand-Directed Palladium Catalysis
-
Concept: For specific transformations like Buchwald-Hartwig amination, the choice of phosphine ligand can dramatically influence regioselectivity, forcing the reaction to occur at a less reactive position. [7]* Example Conditions: For a C2-selective amination, a catalyst system comprising a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand like Xantphos could be employed with a strong base (e.g., Cs₂CO₃) in a solvent like dioxane at elevated temperatures. [7]This approach requires careful screening of ligands and conditions.
Data Summary: Expected Regioselectivity
The following table summarizes the expected outcomes for SNAr reactions on this compound based on general principles of pyridine chemistry.
| Nucleophile Class | Typical Conditions | Expected Major Product | Rationale |
| Primary/Secondary Amines | Base (e.g., TEA, K₂CO₃), Aprotic Solvent (ACN, THF), 0 °C to RT | C4-Substitution | Kinetic control driven by electronic stabilization of the Meisenheimer complex. |
| Alkoxides (e.g., NaOMe) | Parent Alcohol as Solvent (e.g., MeOH), 0 °C to Reflux | C4-Substitution | Strong nucleophiles follow the kinetically favored pathway. |
| Thiols (Thiolates) | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (DMF, THF), RT | C4-Substitution | Soft nucleophiles also preferentially attack the more electrophilic C4 position. |
| Amines (Buchwald-Hartwig) | Pd Catalyst, Xantphos ligand, Strong Base (Cs₂CO₃), Dioxane, 80-110 °C | Potentially C2-Selective | Ligand environment on the metal center can override inherent substrate reactivity. [7] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Reactivity | Poor nucleophile; Deactivated nucleophile (protonation); Low temperature. | Use a stronger nucleophile (e.g., use NaH to form thiolate from thiol). Ensure adequate base is present. Gradually increase reaction temperature. |
| Mixture of C2/C4 Isomers | Reaction temperature is too high, allowing the less-favored C2 pathway to compete. | Run the reaction at a lower temperature (e.g., start at 0 °C or -20 °C). Screen different solvents to maximize selectivity. |
| Di-substitution Product Observed | Excess nucleophile used; Forcing reaction conditions. | Use stoichiometric amounts of the nucleophile (1.0-1.1 equiv.). Run the reaction at the lowest effective temperature and monitor carefully to stop after mono-substitution. |
References
- Vertex AI Search. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- BenchChem. Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine.
- Nanyang Technological University. Nucleophilic amination of methoxypyridines by a sodium hydride.
- BenchChem. Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
- ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....
- BenchChem. An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,4-Dichloro-5-methoxypyrimidine.
- BenchChem. Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,6-Dichloropyridine.
- Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors.
- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions.
- Chemistry LibreTexts. 1.3: Kinetic vs. Thermodynamic Control of Reactions.
- Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction.
- YouTube. Kinetic Control vs. Thermodynamic Control.
- YouTube. Thermodynamic vs Kinetic Control.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 2,4-Dichloro-5-methoxypyrimidine Scaffold
Introduction: The Strategic Advantage of the Dichloromethoxypyrimidine Core
In the landscape of modern medicinal chemistry, the pyridine ring is a ubiquitous and privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Within this class, 2,4-dichloro-5-methoxypyrimidine stands out as a particularly valuable and versatile building block for the synthesis of targeted therapeutics, especially small molecule kinase inhibitors.[3][4] Kinases are a large family of enzymes that play central roles in cellular signaling pathways; their deregulation is a hallmark of many diseases, most notably cancer.[5][6][7] This makes them a primary focus for drug discovery.
The utility of 2,4-dichloro-5-methoxypyrimidine lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[3] This inherent electronic property allows for a controlled, stepwise functionalization of the pyrimidine core, providing chemists with a reliable strategy to build molecular complexity and fine-tune the structure-activity relationship (SAR) of potential drug candidates. This guide provides an in-depth overview of the chemical principles, validated protocols, and strategic considerations for leveraging this scaffold in the synthesis of potent kinase inhibitors.
Foundational Principles: Exploiting Differential Reactivity for Kinase Inhibitor Synthesis
The rational design of kinase inhibitors often involves creating a molecule that can fit into the ATP-binding pocket of the target kinase.[6][7] The 2,4-dichloro-5-methoxypyrimidine scaffold provides an excellent starting point for this endeavor. The typical synthetic strategy involves two key transformations:
-
Initial SNAr Reaction at C4: The first step almost invariably involves the selective displacement of the C4-chloro group with a nitrogen nucleophile, such as a substituted aniline or a piperazine derivative.[3] This reaction is generally high-yielding and proceeds under mild conditions. The choice of nucleophile is critical as this part of the molecule often serves as the "hinge-binding" motif, forming key hydrogen bonds with the kinase.
-
Subsequent Cross-Coupling at C2: With the C4 position functionalized, the less reactive C2-chloro group becomes the handle for introducing further diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are commonly employed to append various aryl or heteroaryl groups.[8][9] These appended groups can be designed to occupy other regions of the ATP-binding site, enhancing potency and selectivity.
This sequential approach is not merely convenient; it is a cornerstone of building a self-validating synthetic route where the product of each step can be rigorously purified and characterized before proceeding, ensuring the integrity of the final compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the two-stage synthetic strategy for elaborating the 2,4-dichloro-5-methoxypyrimidine core into a complex kinase inhibitor.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is critical for successful synthesis and scale-up.
| Property | Value | Reference |
| CAS Number | 19646-07-2 | [3] |
| Molecular Formula | C₅H₄Cl₂N₂O | [3] |
| Molecular Weight | 179.00 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [10] |
| Melting Point | 66-72 °C | [3][10] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents | [3][11] |
Detailed Experimental Protocols
The following protocols describe a representative two-step synthesis of a hypothetical kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[12][13] These protocols are designed to be self-validating, with integrated checkpoints for monitoring and characterization.
Protocol 1: Selective Nucleophilic Aromatic Substitution at C4
Objective: To synthesize N-(3-ethynylaniline)-2-chloro-5-methoxypyrimidin-4-amine by selectively displacing the C4-chloride with 3-ethynylaniline.
Materials & Reagents:
-
2,4-Dichloro-5-methoxypyrimidine (1.0 equiv)
-
3-Ethynylaniline (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
2-Propanol (or other suitable high-boiling solvent)
-
Ethyl acetate, Hexanes (for chromatography)
-
Standard glassware for inert atmosphere reactions
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloro-5-methoxypyrimidine (1.0 equiv).
-
Reagent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add 2-propanol to dissolve the starting material. Add 3-ethynylaniline (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).
-
Causality Insight: DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-12 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid. Confirm the structure and purity via ¹H NMR, Mass Spectrometry, and HPLC.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C2
Objective: To synthesize the final inhibitor by coupling the product from Protocol 1 with (4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid.
Materials & Reagents:
-
N-(3-ethynylaniline)-2-chloro-5-methoxypyrimidin-4-amine (1.0 equiv)
-
(4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the chlorinated intermediate from Protocol 1 (1.0 equiv), the boronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Causality Insight: The aqueous component is essential for the transmetalation step of the Suzuki cycle, facilitating the transfer of the organic group from boron to the palladium center.[8]
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction by LC-MS to confirm the consumption of the starting material and the formation of the desired product mass.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by either column chromatography or preparative HPLC to obtain the final compound.
-
Final Characterization: Verify the identity, purity (>95%), and structural integrity of the final kinase inhibitor using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC.
Representative Data and Biological Context
The successful synthesis of a kinase inhibitor is validated by its biological activity. The final compound from the protocol above would be evaluated in enzymatic and cellular assays.
| Parameter | Representative Value | Purpose |
| Final Yield (2 steps) | 35-55% | Measures the efficiency of the synthetic route. |
| Purity (HPLC) | >98% | Ensures that biological activity is due to the target compound. |
| EGFR Kinase IC₅₀ | 15 nM | Quantifies the concentration required to inhibit 50% of the target kinase's activity. A lower value indicates higher potency. |
| MCF-7 Cell Proliferation GI₅₀ | 120 nM | Measures the concentration required to inhibit 50% of cancer cell growth, demonstrating cellular activity.[12] |
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[12] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The synthesized inhibitor acts by competitively binding to the ATP pocket of EGFR, preventing its phosphorylation and blocking the entire downstream cascade.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion
2,4-Dichloro-5-methoxypyrimidine is a high-value synthetic intermediate with significant applications in medicinal chemistry and drug discovery.[3] Its well-understood and differential reactivity allows for the reliable and strategic construction of complex molecular architectures. The detailed protocols and pathway diagrams provided in this guide are intended to equip researchers and drug development professionals with the necessary foundational knowledge to effectively utilize this versatile compound in their quest to develop the next generation of potent and selective kinase inhibitors.
References
- Daina, A., et al. Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
- Abdel-Maksoud, M.S., et al. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry.
- El-Sayed, N., et al. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules.
- Khalifa, N., et al. Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry.
- Ghorab, M.M., et al. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry.
- LookChem. 2,4-Dichloro-5-methoxypyrimidine.
- Montalban-Loro, R., et al. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Lee, H., et al. Synthesis and identification of[3][12][14]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry.
- El-Gazzar, M.G., et al. The c-Src kinase inhibitors: 2D-QSAR study by Multiple Linear Regression method. RHAZES: Green and Applied Chemistry.
- ResearchGate. Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][3][13]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors.
- Priechodova, T., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- Srivastava, S., et al. A QSAR study on some series of anticancer tyrosine kinase inhibitors. Medicinal Chemistry Research.
- Singh, U.P., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Expert Opinion on Drug Discovery.
- Dwivedi, A.R., et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Wang, Y., et al. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules.
- Al-Dahmoshi, H.O.M., et al. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry.
- Royal Society of Chemistry. RSC Medicinal Chemistry.
- Vieth, M., et al. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. lookchem.com [lookchem.com]
- 11. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 [chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 4-Amino-2-chloro-5-methoxypyridine Scaffold
An In-Depth Technical Guide to the Synthesis of 4-amino-2-chloro-5-methoxypyridine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals.
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Within this class, substituted 4-aminopyridines are of particular interest due to their diverse biological activities, acting as crucial intermediates in the synthesis of therapeutics for conditions ranging from neurological disorders to oncology.[1][2][3] The 4-amino-2-chloro-5-methoxypyridine core, specifically, presents a trifunctional platform of immense value. The nucleophilic amino group at the C4 position, the electrophilic chloro-substituent at C2, and the methoxy group at C5 offer orthogonal handles for synthetic diversification. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
The primary challenge in working with this scaffold lies in the selective functionalization of the pyridine ring. Chloropyridines are notoriously less reactive in cross-coupling reactions than their bromo or iodo counterparts due to the strength of the C-Cl bond.[4] Therefore, robust and high-yielding protocols are essential for their efficient use in drug development pipelines. This guide provides a comprehensive overview of the synthesis of the core 4-amino-2-chloro-5-methoxypyridine structure and detailed protocols for its subsequent derivatization through modern catalytic methods.
Part 1: Synthesis of the Core Intermediate: 4-amino-2-chloro-5-methoxypyridine
The most efficient pathway to the target scaffold involves a multi-step synthesis starting from a readily available precursor, followed by a key reduction step. The synthesis of the nitro-intermediate, 2-chloro-5-methoxy-4-nitropyridine, is the critical first phase. While various routes exist, a common strategy involves the nitration of a corresponding N-oxide to achieve the desired C4 regioselectivity, a standard procedure for activating and directing substitution on the pyridine ring.[5] The final step is the reduction of the nitro group to the primary amine.
Workflow for Core Intermediate Synthesis
The overall process can be visualized as a two-stage approach: synthesis of the nitro-intermediate and its subsequent reduction.
Caption: Overall synthetic workflow for 4-amino-2-chloro-5-methoxypyridine.
Experimental Protocol 1: Reduction of 2-chloro-5-methoxy-4-nitropyridine
This protocol details the crucial final step: the chemoselective reduction of the nitro group to furnish the target amine. The use of iron powder in an acidic medium is a classic, cost-effective, and scalable method for this transformation.[6]
Materials:
-
2-chloro-5-methoxy-4-nitropyridine (1.0 eq)
-
Iron powder (Fe, <325 mesh) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (0.5-1.0 eq)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-methoxy-4-nitropyridine (1.0 eq) and ethanol/water (e.g., 4:1 v/v) to form a slurry.
-
Addition of Reagents: Add the iron powder (4.0-5.0 eq). To this stirring suspension, add concentrated HCl (or acetic acid) dropwise. An exotherm is typically observed.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.
-
Neutralization: Concentrate the filtrate under reduced pressure. Re-dissolve the residue in ethyl acetate and water. Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain pure 4-amino-2-chloro-5-methoxypyridine.
| Parameter | Condition | Rationale |
| Reducing Agent | Iron (Fe) powder in acid | Highly effective for nitro group reduction, cost-efficient, and easily removed by filtration.[6] |
| Solvent | EtOH/H₂O or AcOH | Provides good solubility for the substrate and facilitates the reaction with the solid iron. |
| Temperature | 70-80 °C (Reflux) | Ensures a reasonable reaction rate without significant decomposition. |
| Work-up | Celite® filtration, basic wash | Removes inorganic byproducts and neutralizes the acid catalyst. |
Part 2: Derivatization via Cross-Coupling Reactions
The true synthetic utility of the 4-amino-2-chloro-5-methoxypyridine scaffold is realized through its derivatization. The C2-chloro position is an ideal handle for palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures common in pharmaceuticals.[7][8] However, the C-Cl bond's strength makes oxidative addition, the rate-limiting step, more challenging than for bromides or iodides.[4] Success hinges on using a highly active catalytic system, typically involving bulky, electron-rich phosphine ligands.[4][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol 2: General Suzuki-Miyaura Coupling
Materials:
-
4-amino-2-chloro-5-methoxypyridine (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add 4-amino-2-chloro-5-methoxypyridine, the arylboronic acid, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the mixture and heat to the desired temperature (typically 80-120 °C). For microwave-assisted reactions, irradiate at a specified temperature (e.g., 120-150 °C) for 10-30 minutes.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Extraction and Purification: Separate the organic layer, extract the aqueous phase with the organic solvent, combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
| Catalyst/Ligand System | Typical Conditions | Notes |
| Pd(PPh₃)₄ | Toluene or Dioxane, Na₂CO₃, 100 °C | A "first-generation" catalyst, may require longer reaction times and give moderate yields with chloropyridines.[8] |
| Pd(OAc)₂ / SPhos | Dioxane, K₃PO₄, 80-110 °C | Highly effective for challenging C-Cl bond activation, often providing excellent yields.[4] |
| Pd₂(dba)₃ / XPhos | t-BuOH, K₃PO₄, 100 °C | Another highly active system suitable for a broad range of substrates. |
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines.[9] In this context, it allows for the coupling of various primary or secondary amines to the C2 position of the pyridine ring, providing access to a vast array of 2-amino-pyridine derivatives. Similar to the Suzuki coupling, the reaction with chloropyridines requires robust catalyst systems to overcome the high C-Cl bond energy.[10][11]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol 3: General Buchwald-Hartwig Amination
Materials:
-
4-amino-2-chloro-5-methoxypyridine (1.0 eq)
-
Amine (primary or secondary) (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., G3/G4 palladacycles) or Pd source (Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., RuPhos, BrettPhos) (1.5-6 mol%)
-
Base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube or vial with the palladium source, ligand, and base. Add the 4-amino-2-chloro-5-methoxypyridine and the amine coupling partner.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction by LC-MS or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
| Catalyst/Ligand System | Base | Notes |
| Pd₂(dba)₃ / RuPhos | NaOtBu | A highly active and general system for C-Cl amination. NaOtBu is a strong base; substrate compatibility must be considered.[10] |
| BrettPhos Palladacycle | LiHMDS | Pre-catalysts offer improved stability and reliability. Weaker bases like K₃PO₄ may be used but often require higher temperatures.[10] |
Conclusion
The 4-amino-2-chloro-5-methoxypyridine framework is a versatile and valuable starting point for the synthesis of complex molecular architectures in drug discovery. While the preparation and derivatization of chloropyridines present unique challenges, modern palladium-catalyzed cross-coupling methodologies have made these transformations efficient and reliable. The protocols outlined in this guide, leveraging advanced catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig reactions, provide a robust toolkit for researchers to generate diverse libraries of novel compounds, accelerating the journey from hit identification to lead optimization.
References
- Tse, B. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272.
- Couturier, D., et al. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Johnson Matthey.
- Kumar, S., et al. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. RSC Advances, 6(81), 77855-77862.
- LookChem. (n.d.). Exploring 2-Chloro-4-methoxy-5-nitropyridine: Properties and Applications.
- Wikipedia. (2023). 4-Aminopyridine.
- Taha, M. O., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
- Wikipedia. (2023). 4-Aminopyridine.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(8), 819-826.
- Sinha, S. K., & Shrivastava, S. K. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(10), 2984-2989.
- Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4-Acetylaminopyridine by Reduction of 4-nitropyridinen-Oxide with Iron and Mineral Acids. ResearchGate.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (2011). Google Patents.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines. (2013). Google Patents.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- YouTube. (2018). 22.4a Synthesis of Amines Reduction.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Selective C4 Functionalization of 2,4-Dichloro-5-methoxypyridine for Advanced Intermediate Synthesis
Introduction
Substituted pyridine scaffolds are foundational structural motifs in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. Among the vast array of pyridine-based building blocks, 2,4-dichloro-5-methoxypyridine stands out as a highly versatile intermediate. The differential reactivity of its two chlorine atoms allows for selective, sequential functionalization, enabling the efficient construction of complex molecular architectures for drug discovery programs.[3]
This technical guide provides an in-depth analysis of the principles and protocols for achieving highly selective functionalization at the C4 position of this compound. We will explore the mechanistic basis for this selectivity and provide detailed, field-proven protocols for key C4-selective cross-coupling reactions, empowering researchers to leverage this powerful synthetic handle.
The Principle of C4 Selectivity
The regioselectivity of substitution reactions on dihalopyridines is governed by a combination of electronic and steric factors. In the case of 2,4-dichloropyridine derivatives, the C4 position is generally more reactive towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions than the C2 position.[3][4][5]
Electronic Factors: The electron-withdrawing nitrogen atom significantly lowers the electron density of the pyridine ring, particularly at the ortho (C2, C6) and para (C4) positions. This makes the C4-Cl bond more susceptible to oxidative addition by a palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[6][7]
Steric Factors: While the C2 position is electronically activated, it is flanked by the nitrogen atom and the C3 substituent. This steric hindrance can disfavor the approach of bulky catalyst-ligand complexes, further promoting reaction at the more accessible C4 position.[4]
Recent advancements have shown that this innate C4 preference can be controlled or even inverted through judicious ligand choice.[8] For instance, very sterically hindered N-heterocyclic carbene (NHC) ligands can promote C4-selective Suzuki, Kumada, and Negishi cross-couplings with high fidelity, while certain diphosphine ligands may favor C2 coupling.[8] This guide will focus on protocols that exploit the inherent C4 preference.
Protocols for C4-Selective Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The following protocols are optimized for high selectivity and yield at the C4 position of this compound.
Suzuki-Miyaura Coupling: Synthesis of C4-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds. The reaction exhibits excellent functional group tolerance and typically proceeds with high C4 selectivity on 2,4-dichloropyridine substrates.[6][7][8]
Caption: Workflow for C4-Selective Suzuki Coupling.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq.) or a combination of Pd₂(dba)₃ (0.015 eq.) and a suitable ligand such as SPhos (0.03 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), to achieve a substrate concentration of 0.1 M.
-
Inerting: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C4-substituted product.
| Boronic Acid Partner | Catalyst System | Yield (%) | C4:C2 Selectivity |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 88 | >95:5 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos / K₃PO₄ | 92 | >98:2 |
| Thiophene-3-boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 85 | >95:5 |
| Pyridine-4-boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 78 | >90:10 |
Yields and selectivities are representative and may vary based on specific conditions and substrate.
Buchwald-Hartwig Amination: Synthesis of C4-Amino Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[9][10] While selectivity on dichloropyridines can be highly dependent on the ligand and reaction conditions, protocols have been developed that show a strong preference for amination at the C4 position.[5][11] It is important to note that some catalyst systems, particularly those using ligands like Xantphos, can favor C2 amination.[11] Therefore, careful selection of the catalyst system is crucial for achieving the desired C4 selectivity.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
-
Vessel Preparation: In a glovebox or under a strong flow of argon, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) or lithium bis(trimethylsilyl)amide (LiHMDS) to a dry, screw-cap vial.[5]
-
Catalyst Addition: Add the palladium precatalyst and ligand. A common system favoring C4 amination with secondary aliphatic amines is Pd₂(dba)₃ (0.02 eq.) with a bulky biarylphosphine ligand like RuPhos (0.04 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Seal the vial tightly and heat the mixture to 100 °C. Monitor the reaction by LC-MS. Reactions are often complete in 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude material by flash column chromatography.
Troubleshooting and Key Considerations
-
Low Selectivity: If significant amounts of the C2 or di-substituted product are observed, consider lowering the reaction temperature or changing the ligand. For Suzuki couplings, less bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands like IPr can sometimes enhance C4 selectivity.[8]
-
Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere, as both palladium catalysts and strong bases can be deactivated by oxygen and moisture. The quality of the boronic acid (for Suzuki) is also critical; consider using boronic esters if the acid is unstable.
-
Catalyst Deactivation: If the reaction stalls, it may indicate catalyst decomposition. Using palladium precatalysts (e.g., G3-palladacycles) can sometimes improve catalyst longevity and overall yields.
Conclusion
The this compound scaffold offers a reliable platform for building molecular complexity through regioselective chemistry. The inherent electronic preference for substitution at the C4 position can be effectively exploited using well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. By carefully controlling reaction parameters, particularly the choice of catalyst, ligand, and base, researchers can achieve high yields of C4-functionalized products. These intermediates retain the C2-chloro handle, providing a valuable anchor point for subsequent diversification and the rapid generation of compound libraries for drug discovery and development.
References
- Neufeldt, S. R., & Larson, N. G. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Molecules.
- da Silva, A. C. M., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Neufeldt, S. R. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Neufeldt, S. R. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate.
- Neufeldt, S. R. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate.
- Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules.
- American Chemical Society. (2024). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2024.
- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Scribd.
- Yang, Y., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry.
- Tundel, R. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Anderson, K. W., & Handy, S. T. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate.
- Purgatorio, V., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- Zhang, P., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition.
- Jones, C. P., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
- Wang, P., et al. (2024). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Proceedings of the National Academy of Sciences.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Movassaghi, M., et al. (2018). Preparation of 2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine. Organic Syntheses.
- ResearchGate. (n.d.). C4‐selective functionalizations of pyridine. ResearchGate.
- Kim, D., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Communications Chemistry.
- Anderson, K. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Kinfe, H. H., & Belay, Y. B. (2016). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkat USA.
- Johnson, P. C. (1986). Preparation of 2-chloro-5-methylpyridine. Google Patents.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-5-methoxypyridine
Introduction: The Strategic Value of 2,4-Dichloro-5-methoxypyridine
This compound is a highly valuable heterocyclic building block in modern medicinal chemistry and drug development. Its pyridine core is a privileged scaffold found in numerous biologically active compounds.[1] The presence of two distinct chlorine atoms at the C2 and C4 positions, which can be selectively functionalized, offers a powerful platform for creating diverse molecular libraries. This allows for the sequential and controlled introduction of different functionalities, a crucial strategy in the synthesis of complex molecules and the optimization of lead compounds.[2][3]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are the premier tools for forming new carbon-carbon and carbon-heteroatom bonds on such scaffolds.[4] However, the primary challenge when working with this compound lies in controlling the regioselectivity of these transformations. This guide provides an in-depth analysis of the factors governing selectivity and offers detailed, field-proven protocols for achieving predictable outcomes at either the C2 or C4 position.
The Core Challenge: Understanding and Controlling Regioselectivity
The two chlorine atoms on the pyridine ring exhibit different reactivities, influenced by a combination of electronic and steric factors.
-
Electronic Effects: Conventionally, halides positioned alpha (C2) to the ring nitrogen in dihalogenated N-heteroarenes are more reactive toward palladium-catalyzed cross-coupling.[1][5] The electron-withdrawing nature of the nitrogen atom facilitates the oxidative addition of the palladium catalyst into the adjacent C-Cl bond, which is often the rate-limiting step of the catalytic cycle.[3] The C5-methoxy group, being an electron-donating substituent, further modulates the electronic landscape of the ring.
-
Steric Effects: The C2 position is flanked by the ring nitrogen, while the C4 position is more sterically accessible. This difference can be exploited to override the inherent electronic preference. By selecting appropriately bulky ligands, the palladium catalyst can be sterically directed away from the C2 position, forcing it to react at the more accessible C4 position.[1]
The ability to switch between these two positions by tuning reaction conditions is the key to unlocking the full synthetic potential of this substrate.
Caption: Ligand choice dictates reaction regioselectivity.
C4-Selective Cross-Coupling: A Ligand-Controlled Strategy
Recent advances have demonstrated that highly selective functionalization at the C4 position is not only achievable but can be the preferred outcome under specific, ligand-controlled conditions.[1] This strategy inverts the conventional reactivity pattern.
Causality Behind C4-Selectivity: The key to achieving high C4 selectivity is the use of very sterically demanding ligands, particularly N-heterocyclic carbenes (NHCs) like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or bulky, electron-rich phosphine ligands like SPhos or XPhos.[1][6] These ligands create a bulky coordination sphere around the palladium atom. This steric shield physically blocks the catalyst from accessing the more hindered C2 position, thereby forcing the initial oxidative addition to occur at the C4-Cl bond. This method is highly effective for a range of cross-coupling reactions, including Suzuki, Kumada, and Negishi couplings.[1]
Table 1: Catalyst Systems for C4-Selective Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Selectivity (C4:C2) | Reference |
| Pd₂(dba)₃ | IPr | K₃PO₄ | Toluene/H₂O | 80-100 | ~10:1 | [1] |
| Pd(PEPPSI)-IPr | None (precatalyst) | K₂CO₃ | 1,4-Dioxane | 80 | >10:1 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High C4 | [6] |
Protocol 3.1: C4-Selective Suzuki-Miyaura Coupling
This protocol details the C4-arylation of this compound using a boronic acid, a method that leaves the C2-chloride intact for subsequent transformations.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene and Degassed Water (e.g., 4:1 v/v)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Flask Sealing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Premix: In a separate vial, under an inert atmosphere, dissolve the Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.
-
Reagent Addition: Add the catalyst premix to the Schlenk flask via syringe, followed by the degassed solvent mixture (toluene and water).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-5-methoxypyridine.
Protocol 3.2: C4-Selective Buchwald-Hartwig Amination
This protocol describes the C-N bond formation at the C4 position, a crucial transformation for synthesizing many pharmaceutical intermediates.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical.[9]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, deoxygenated Toluene
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and BrettPhos to a dry Schlenk tube. Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
Reagent Setup: In a separate flask, add this compound and NaOtBu. Evacuate and backfill the flask with inert gas.
-
Reaction Assembly: Add the catalyst solution to the flask containing the substrate and base. Finally, add the amine via syringe.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Conventional C2-Selective Cross-Coupling
While advanced ligands can force C4-selectivity, reactions employing less sterically demanding ligands, such as triphenylphosphine (PPh₃), often favor functionalization at the electronically activated C2 position, or may result in a mixture of C2 and C4 isomers.[10][11] For substrates like 2,4-dichloropyrimidines, Suzuki couplings with catalysts like Pd(PPh₃)₄ show a strong preference for the C4 position, highlighting that the outcome is substrate and condition-dependent.[10] However, for many dichloropyridines, C2 remains the site of kinetic reactivity.
Caption: A typical workflow for cross-coupling reactions.
Protocol 4.1: C2-Selective Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides.[12][13] Given the higher electronic reactivity at C2, using standard Sonogashira conditions without overly bulky ligands is expected to favor substitution at this position.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2.5 equiv)
-
Anhydrous THF or DMF
Procedure:
-
Setup: Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask. Evacuate and backfill with an inert gas.
-
Solvent and Base: Add the anhydrous solvent and the amine base via syringe. Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove solids.
-
Purification: Wash the organic phase with saturated aqueous NH₄Cl and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the 2-alkynyl-4-chloro-5-methoxypyridine.[14]
Caption: The fundamental steps of the Suzuki reaction.
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh batch of catalyst or a precatalyst. Ensure all solvents are anhydrous and properly degassed. Purge the reaction vessel thoroughly with inert gas.[6] |
| Poor Regioselectivity | Incorrect ligand choice; Reaction temperature too high. | For C4-selectivity, ensure a sufficiently bulky ligand (e.g., IPr, SPhos) is used. For C2, use less bulky ligands. Lowering the temperature may improve selectivity. |
| Hydrodehalogenation | Presence of water or other proton sources; Reaction run for too long. | Use anhydrous solvents and reagents. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inappropriate catalyst choice. | Thoroughly degas all solvents and reagents. Use bulky, electron-rich phosphine ligands which promote cross-coupling over homocoupling.[6] |
| Formation of Di-substituted Product | High catalyst loading; High temperature; Long reaction time. | Reduce catalyst loading (e.g., from 2 mol% to 1 mol%). Lower the reaction temperature and shorten the reaction time. |
References
- D. A. E. Corley, et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- O. D. Jackson, et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
- PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Journal of Organic Chemistry. [Link]
- PubMed. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. Journal of Organic Chemistry. [Link]
- Wikipedia.
- Wikipedia. Heck reaction. Wikipedia. [Link]
- M. Kráľová, et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
- Epistemeo. (2012).
- Organic Chemistry Portal. Heck Reaction. organic-chemistry.org. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. Sonogashira coupling. Wikipedia. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- Google Patents. (2015). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Organic Chemistry Portal. Sonogashira Coupling. organic-chemistry.org. [Link]
- A. F. Littke & G. C. Fu. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
- MH Chem. (2022). The Heck Reaction: Reaction mechanism and tutorial. YouTube. [Link]
- Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
- ResearchGate. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- E. A. Reddy, et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]
- PubMed. (2009). Regioselective Alkynylation Followed by Suzuki Coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]
- ChemRxiv. (2024). Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. ChemRxiv. [Link]
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. nobelprize.org [nobelprize.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 2,4-Disubstituted-5-Methoxypyridines: A Detailed Guide for Medicinal Chemists
The 2,4-disubstituted-5-methoxypyridine scaffold is a privileged motif in modern drug discovery, appearing in a multitude of biologically active molecules. Its unique electronic properties and defined substitution pattern offer a versatile platform for the development of novel therapeutics. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic strategies to access this important class of compounds, complete with detailed protocols, mechanistic insights, and troubleshooting advice.
Introduction: The Significance of the 2,4-Disubstituted-5-Methoxypyridine Core
The pyridine ring is a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved small-molecule drugs containing this heterocycle.[1] The 2,4-disubstituted-5-methoxypyridine framework, in particular, allows for precise modulation of a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. The strategic placement of substituents at the C2 and C4 positions enables the exploration of diverse chemical space and the optimization of interactions with biological targets.
This guide will focus on the synthetic routes starting from the readily available precursor, 2,4-dichloro-5-methoxypyridine, leveraging modern cross-coupling technologies to achieve a wide range of functionalization at the C2 and C4 positions.
Strategic Approaches to the Synthesis of 2,4-Disubstituted-5-Methoxypyridines
The synthesis of 2,4-disubstituted-5-methoxypyridines hinges on the selective functionalization of a suitable precursor. The most common and versatile starting material is this compound, which can be prepared from 5-methoxyuracil.[2][3] The two chlorine atoms at the C2 and C4 positions exhibit differential reactivity, allowing for sequential and regioselective substitution.
Generally, nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyridines favor substitution at the C4 position.[4][5] This is attributed to the greater stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom.[5] In contrast, palladium-catalyzed cross-coupling reactions can be tuned to selectively functionalize either the C2 or C4 position, depending on the choice of catalyst, ligands, and reaction conditions.[6][7]
This guide will detail two primary strategies for the synthesis of 2,4-disubstituted-5-methoxypyridines from this compound:
-
Sequential Palladium-Catalyzed Cross-Coupling Reactions: This approach offers the highest degree of flexibility, allowing for the introduction of two different substituents at the C2 and C4 positions.
-
Hybrid Strategy: SNAr followed by Palladium-Catalyzed Cross-Coupling: This strategy takes advantage of the inherent C4 selectivity of SNAr for the first substitution, followed by a cross-coupling reaction at the C2 position.
Protocol 1: Sequential Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-aryl'-5-methoxypyridines
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[8][9] By carefully selecting the catalytic system, it is possible to achieve regioselective coupling at either the C4 or C2 position of this compound.
Step 1a: C4-Selective Suzuki-Miyaura Coupling
This protocol focuses on the initial selective coupling at the C4 position.
Reaction Scheme:
Caption: C4-Selective Suzuki Coupling Workflow.
Materials:
| Reagent/Material | Supplier | Cat. No. |
| This compound | BenchChem | B027636 |
| Arylboronic Acid | Various | N/A |
| Palladium(II) Acetate (Pd(OAc)₂) | Sigma-Aldrich | 520738 |
| SPhos | Sigma-Aldrich | 643245 |
| Potassium Phosphate (K₃PO₄) | Sigma-Aldrich | P5629 |
| 1,4-Dioxane (anhydrous) | Sigma-Aldrich | 296309 |
| Water (degassed) | N/A | N/A |
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-aryl-5-methoxypyridine.
Expected Yield: 60-85% (highly dependent on the arylboronic acid used).
Step 1b: C2-Selective Suzuki-Miyaura Coupling
Following the successful C4-functionalization, the remaining chlorine at the C2 position can be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid.
Reaction Scheme:
Caption: C2-Selective Suzuki Coupling Workflow.
Materials:
| Reagent/Material | Supplier | Cat. No. |
| 2-Chloro-4-aryl-5-methoxypyridine | Synthesized in Step 1a | N/A |
| Arylboronic Acid (Ar'-B(OH)₂) | Various | N/A |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Sigma-Aldrich | 328772 |
| XPhos | Sigma-Aldrich | 637618 |
| Cesium Carbonate (Cs₂CO₃) | Sigma-Aldrich | 202111 |
| Toluene (anhydrous) | Sigma-Aldrich | 244511 |
Procedure:
-
In a glovebox, combine 2-chloro-4-aryl-5-methoxypyridine (1.0 mmol, 1 equiv.), the second arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 5-10 from Protocol 1a for workup and purification.
Expected Yield: 50-80% (dependent on the arylboronic acids used).
Protocol 2: Hybrid Strategy for the Synthesis of 2-Aryl-4-amino-5-methoxypyridines
This strategy combines a regioselective SNAr reaction at the C4 position with a subsequent Buchwald-Hartwig amination or Suzuki-Miyaura coupling at the C2 position.
Step 2a: C4-Selective Nucleophilic Aromatic Substitution (SNAr) with an Amine
Reaction Scheme:
Caption: C4-Selective SNAr Workflow.
Materials:
| Reagent/Material | Supplier | Cat. No. |
| This compound | BenchChem | B027636 |
| Amine (R¹R²NH) | Various | N/A |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | P5833 |
| N,N-Dimethylformamide (DMF, anhydrous) | Sigma-Aldrich | 227056 |
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1 equiv.), the desired amine (2.0 mmol, 2.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-amino-5-methoxypyridine derivative.
Expected Yield: 70-95%.
Step 2b: C2-Selective Buchwald-Hartwig Amination
The remaining chlorine at the C2 position can be displaced with another amine using the Buchwald-Hartwig amination.[3]
Reaction Scheme:
Caption: C2-Selective Buchwald-Hartwig Amination Workflow.
Materials:
| Reagent/Material | Supplier | Cat. No. |
| 2-Chloro-4-amino-5-methoxypyridine | Synthesized in Step 2a | N/A |
| Amine (R³R⁴NH) | Various | N/A |
| Palladium(II) Acetate (Pd(OAc)₂) | Sigma-Aldrich | 520738 |
| BINAP | Sigma-Aldrich | 223246 |
| Sodium tert-butoxide (NaOt-Bu) | Sigma-Aldrich | 156678 |
| Toluene (anhydrous) | Sigma-Aldrich | 244511 |
Procedure:
-
To a flame-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%) and BINAP (0.045 mmol, 4.5 mol%) under an inert atmosphere.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add 2-chloro-4-amino-5-methoxypyridine (1.0 mmol, 1 equiv.), the second amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Yield: 55-80%.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Suzuki Coupling | Inactive catalyst | Use fresh Pd catalyst and ensure anhydrous and anaerobic conditions. |
| Poor choice of ligand/base/solvent | Screen different ligands (e.g., XPhos, RuPhos), bases (e.g., Cs₂CO₃, K₂CO₃), and solvents (e.g., THF, DME). | |
| De-boronation of boronic acid | Use boronic acid pinacol esters, which are often more stable. | |
| Lack of Regioselectivity | Inappropriate ligand | For C2 selectivity in cross-coupling, sterically hindered ligands are often required. For C4 selectivity, less bulky ligands can be effective.[6] |
| Low Yield in Buchwald-Hartwig | Catalyst inhibition | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Use of bidentate phosphine ligands can mitigate this.[3] |
| Base incompatibility | Strong bases like NaOt-Bu can be incompatible with certain functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ can be explored, although this may require higher temperatures and longer reaction times. |
Conclusion
The synthesis of 2,4-disubstituted-5-methoxypyridines is a critical endeavor in the field of medicinal chemistry. The strategic and regioselective functionalization of this compound via modern palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution provides a robust and flexible platform for the generation of diverse molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to efficiently access these valuable compounds and accelerate the discovery of new therapeutic agents. Careful optimization of reaction conditions and a thorough understanding of the underlying mechanistic principles are paramount to achieving success in the synthesis of this important class of molecules.
References
- Neufeldt, S. R., & Sanford, M. S. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of chemical research, 51(7), 1777–1789. [Link]
- Jackson, O. D., et al. (2022). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 144(1), 533–540. [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
- Buchwald–Hartwig amin
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. [Link]
- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]
- Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
- Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines.
- Regioselective Thiolation of 2,4-Dihalopyrimidines.
- Synthesis and purification method of 2-amino-4-methylpyridine.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine.
- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals. [Link]
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. [Link]
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH. [Link]
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2,4-Dichloro-5-methoxypyrimidine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Note to the Reader: While the initial topic specified 2,4-dichloro-5-methoxypyridine, the vast majority of published research and synthetic applications focus on the closely related and highly versatile scaffold, 2,4-dichloro-5-methoxypyrimidine . This guide has therefore been developed to provide a comprehensive and technically robust resource on the synthesis of novel heterocyclic compounds from this readily available and widely used pyrimidine building block.
Introduction: The Strategic Value of 2,4-Dichloro-5-methoxypyrimidine
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. 2,4-Dichloro-5-methoxypyrimidine is a particularly valuable building block due to its trifecta of strategic features: a methoxy group that influences electronic properties and provides a metabolic blocking point, and two chlorine atoms at the C2 and C4 positions with differential reactivity.[1] This inherent electronic disparity allows for selective, sequential functionalization, making it a cornerstone intermediate for the construction of complex, biologically active molecules, especially in the realm of kinase inhibitors for oncology and neurodegenerative diseases.
This technical guide provides an in-depth exploration of the synthetic utility of 2,4-dichloro-5-methoxypyrimidine. It moves beyond simple procedural descriptions to elucidate the underlying principles of its reactivity, offering detailed, field-proven protocols for key transformations, and contextualizing its application in contemporary drug development programs.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and reproducible synthesis. 2,4-Dichloro-5-methoxypyrimidine is a white to off-white crystalline solid, and its key properties are summarized below.
| Property | Value | References |
| CAS Number | 19646-07-2 | |
| Molecular Formula | C₅H₄Cl₂N₂O | |
| Molecular Weight | 179.00 g/mol | |
| Appearance | White to off-white or slight yellow solid/crystalline powder | |
| Melting Point | 66-72 °C | [1] |
| Boiling Point | 259.9 °C at 760 mmHg | |
| Solubility | Slightly soluble in water; soluble in polar organic solvents. | [1] |
Safety and Handling: 2,4-Dichloro-5-methoxypyrimidine is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Core Scaffold: 2,4-Dichloro-5-methoxypyrimidine
The most prevalent and scalable synthesis of 2,4-dichloro-5-methoxypyrimidine involves the chlorination of 5-methoxyuracil (also known as 5-methoxy-2,4-dihydroxypyrimidine) using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).[1] The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often employed to facilitate the reaction.[3][4][5]
Protocol 1: Synthesis via Chlorination of 5-Methoxyuracil
This protocol details a general and reliable procedure for the laboratory-scale synthesis of the title compound.
Materials:
-
5-Methoxy-2,4-dihydroxypyrimidine (5-methoxyuracil)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Crushed ice
-
Diethyl ether (or other suitable extraction solvent)
-
Light petroleum ether (for recrystallization)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully mix 5-methoxy-2,4-dihydroxypyrimidine (1.0 eq), phosphorus oxychloride (5-10 eq), and N,N-dimethylaniline (1.1-1.2 eq).[3][6] The reaction is typically run neat or in a high-boiling inert solvent like toluene.[5]
-
Reaction: Heat the mixture to reflux (typically 100-160 °C) for 2-6 hours.[4][5] The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate caution.
-
Extraction: Once the quench is complete and the ice has melted, extract the aqueous mixture with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Work-up: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a solvent such as light petroleum ether or hexane to afford 2,4-dichloro-5-methoxypyrimidine as a crystalline solid.[3][6]
Caption: Synthesis of 2,4-dichloro-5-methoxypyrimidine.
The Cornerstone of Reactivity: Regioselective Functionalization
The synthetic power of 2,4-dichloro-5-methoxypyrimidine lies in the differential reactivity of its two chlorine atoms. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1] This regioselectivity is a direct consequence of the electronic properties of the pyrimidine ring, where the nitrogen atoms exert a strong electron-withdrawing effect, which is more pronounced at the C4 position. This allows for a stepwise and controlled introduction of different functionalities.
Caption: Stepwise functionalization workflow.
Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr)
The most fundamental reaction of 2,4-dichloro-5-methoxypyrimidine is nucleophilic aromatic substitution (SNAr).[7] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9][10] Aromaticity is subsequently restored by the expulsion of the chloride leaving group.[8] A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed.[4]
This protocol exemplifies the selective monosubstitution at the C4 position, a common first step in the synthesis of kinase inhibitors.[7]
Materials:
-
2,4-Dichloro-5-methoxypyrimidine (1.0 eq)
-
Substituted piperazine (e.g., 1-(2-methoxyphenyl)piperazine) (1.0-1.2 eq)
-
Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile, or isopropanol)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-5-methoxypyrimidine in the chosen anhydrous solvent in a round-bottom flask.
-
Addition of Reagents: Add the substituted piperazine to the solution, followed by the dropwise addition of the base (TEA or DIPEA).
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by silica gel column chromatography to yield the desired 4-(substituted-piperazinyl)-2-chloro-5-methoxypyrimidine.
Caption: Experimental workflow for a typical SNAr reaction.
Palladium-Catalyzed Suzuki-Miyaura Coupling
To form C-C bonds and introduce aryl or heteroaryl moieties, the Suzuki-Miyaura coupling is an indispensable tool.[11] This reaction involves the palladium-catalyzed cross-coupling of the chloropyrimidine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base.[12]
This protocol describes a microwave-assisted procedure, which often leads to shorter reaction times and improved yields.[11]
Materials:
-
4-Substituted-2-chloro-5-methoxypyrimidine (or 2,4-dichloro-5-methoxypyrimidine for C4 coupling) (1.0 eq)
-
Arylboronic acid (1.0-1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.5-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or THF/water)
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the chloropyrimidine, the arylboronic acid, the base, and the palladium catalyst.[4]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water).[4]
-
Inert Atmosphere: Seal the vial and flush with an inert gas like argon.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to the specified temperature (e.g., 100-150 °C) for a short duration (e.g., 15-30 minutes).[11]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over an anhydrous salt, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application of 2,4-Dichloro-5-methoxypyridine in drug discovery
An In-depth Guide to the Application of 2,4-Dichloro-5-methoxypyridine in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Date: January 7, 2026
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as effective ligands for a diverse array of biological targets. These are known as "privileged scaffolds," a concept that provides a powerful starting point for drug discovery programs.[1][2] this compound is a premier example of such a scaffold. It is a versatile heterocyclic compound whose value lies in its disubstituted pyrimidine core, which features two chlorine atoms with differential reactivity.[3][4] This unique structural characteristic allows for selective and sequential functionalization, making it an exceptionally valuable building block for creating libraries of complex molecules.[3]
This guide provides an in-depth overview of this compound, focusing on its application as a foundational intermediate in the synthesis of kinase inhibitors, which are critical in the development of therapeutics for diseases such as cancer and Alzheimer's disease.[3][4]
Physicochemical and Handling Properties
This compound is a readily available research chemical that can be sourced from numerous commercial suppliers in various quantities and purities.[3] Its fundamental properties are summarized below.
| Property | Value | References |
| CAS Number | 19646-07-2 | [3][5] |
| Molecular Formula | C₅H₄Cl₂N₂O | [3][5] |
| Molecular Weight | 179.00 g/mol | [3][5] |
| Appearance | White to off-white or slight yellow solid/crystalline powder | [3] |
| Melting Point | 66-72 °C | [3] |
| Boiling Point | 259.9 °C at 760 mmHg | [3] |
| Purity | Typically ≥97% | [3] |
| Solubility | Slightly soluble in water | [3] |
| GHS Hazard | Danger. Harmful if swallowed, causes skin irritation and serious eye damage. | [5] |
Core Synthesis Protocol: From Uracil to Dichloropyrimidine
The most prevalent and efficient method for synthesizing 2,4-Dichloro-5-methoxypyrimidine is through the chlorination of its precursor, 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil). This transformation is robustly achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[3][4] The addition of an acid-binding agent, such as N,N-dimethylaniline or triethylamine, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[4][6][7]
Detailed Laboratory Synthesis Protocol
This protocol provides a general procedure for the chlorination of 5-methoxyuracil.
Materials:
-
2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (or triethylamine)
-
Ether (or other suitable extraction solvent)
-
Light petroleum ether
-
Crushed ice
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dihydroxy-5-methoxypyrimidine (e.g., 0.316 mol), phosphorus oxychloride (e.g., 0.88 mol), and N,N-dimethylaniline (e.g., 0.391 mol).[6] The reaction should be performed in a well-ventilated fume hood.
-
Heating and Reflux: Heat the mixture to reflux (typically 100-110 °C) and maintain this temperature for approximately 2-6 hours.[4][6]
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or HPLC, to confirm the consumption of the starting material.[4]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice (e.g., 80 g for a 45 g scale reaction).[6] Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic step and must be done with extreme caution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ether, multiple times to ensure complete recovery of the product.[6]
-
Purification: Combine the organic extracts and wash with brine, then dry over an anhydrous salt like sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a solvent like light petroleum ether to yield pure 2,4-Dichloro-5-methoxypyrimidine.[6]
Application in Kinase Inhibitor Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways regulating growth, differentiation, and metabolism.[8] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8] 2,4-Dichloro-5-methoxypyrimidine serves as a foundational scaffold for a multitude of kinase inhibitors due to a critical chemical property: the differential reactivity of its two chlorine atoms.
The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[3] This allows for a controlled, stepwise synthetic strategy where nucleophiles, such as amines, can be introduced selectively at the C4 position, leaving the C2 chlorine available for subsequent modifications. This precise control is paramount for fine-tuning a molecule's binding affinity and selectivity for a specific kinase.[3]
Protocol: Synthesis of a C4-Substituted Piperazine Intermediate
This protocol details the first key step in building many kinase inhibitors: the selective substitution at the C4 position. Substituted piperazines are common nucleophiles used in this step.[3]
Materials:
-
2,4-Dichloro-5-methoxypyrimidine
-
Substituted piperazine of choice
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), dissolve 2,4-Dichloro-5-methoxypyrimidine in the chosen anhydrous solvent.[3]
-
Reagent Addition: Add the substituted piperazine (typically 1.0-1.2 equivalents) to the solution.
-
Base Addition: Slowly add the base (typically 1.5-2.0 equivalents) dropwise to the reaction mixture. The base scavenges the HCl produced, preventing protonation of the piperazine nucleophile.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) for several hours or until completion.[3]
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting dichloropyrimidine and the appearance of the new, more polar product spot.
-
Workup: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified via column chromatography or recrystallization to yield the pure C4-substituted intermediate, which is ready for subsequent functionalization at the C2 position.[3]
Targeting Specific Kinase Families
The versatility of the 2,4-Dichloro-5-methoxypyrimidine scaffold has been leveraged to develop inhibitors against several critical kinase families.
-
Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Their overexpression is common in many cancers, making them attractive oncology targets. Derivatives of 2,4-Dichloro-5-methoxypyrimidine are extensively investigated as Aurora kinase inhibitors.[3]
-
Glycogen Synthase Kinase 3 (GSK-3): This kinase is implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and diabetes. The pyrimidine scaffold is used to generate potent and selective GSK-3 inhibitors.[3]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are major targets in cancer drug discovery. The 2,4-Dichloro-5-methoxypyrimidine core is used to create N2,N4-disubstituted pyrimidine-2,4-diamine analogs that show efficacy as inhibitors of CDK2 and CDK9.[4]
-
Src/Abl Kinases: The pyrimidine core is a key feature in dual Src/Abl inhibitors like Dasatinib (BMS-354825), a potent therapeutic used in the treatment of chronic myelogenous leukemia (CML).[9]
The general workflow for discovering novel kinase inhibitors using this scaffold is outlined below.
Conclusion
2,4-Dichloro-5-methoxypyrimidine stands out as a high-value, versatile, and commercially available building block in medicinal chemistry.[3][4] Its well-understood reactivity, particularly the differential susceptibility of its chlorine atoms to nucleophilic substitution, makes it an ideal starting point for the rational design and synthesis of targeted therapeutics.[3] Its proven success in the development of potent kinase inhibitors for oncology and other diseases underscores its significance and ensures its continued prominence in modern drug discovery programs.
References
- A Technical Guide to 2,4-Dichloro-5-methoxypyrimidine for Researchers and Drug Development Professionals. (2025). Benchchem.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2018). MDPI.
- 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2. Benchchem.
- 2,4-Dichloro-5-methoxypyrimidine synthesis. ChemicalBook.
- Preparation method of 2,4-dichloro-5-methoxypyrimidine. (2016).
- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (2015).
- Privileged Scaffolds for Library Design and Drug Discovery. (2011). PMC - NIH.
- 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401. PubChem.
- The Chromenopyridine Scaffold: A Privileged Pl
- Discovery of a first-in-class inhibitor of the PRMT5-substr
- Protein Kinase Inhibitors. (2021). LiverTox - NCBI Bookshelf.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed.
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. (2025). Benchchem.
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 8. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (like those in dichloropyridines) and sp-hybridized carbons (from terminal alkynes), has emerged as a vital tool for synthesizing complex pyridine derivatives.[1][2] This reaction's ability to be conducted under mild conditions with high functional group tolerance makes it particularly suitable for the late-stage modification of intricate molecular architectures.[3][4]
This guide provides a comprehensive overview of the experimental conditions for the Sonogashira coupling of dichloropyridines, offering insights into the reaction mechanism, detailed protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.
The Mechanism: A Tale of Two Catalytic Cycles
The classical Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding this mechanism is crucial for rationally selecting and optimizing reaction parameters.
The reaction is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species.[5] The Pd(0) complex then undergoes oxidative addition with the dichloropyridine, breaking the carbon-chlorine bond and forming a Pd(II)-pyridyl complex.[1] Concurrently, in the copper cycle, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[7] This step is critical as it increases the nucleophilicity of the alkyne. The copper acetylide then undergoes transmetalation with the Pd(II)-pyridyl complex, transferring the alkynyl group to the palladium center.[5] Finally, reductive elimination from the palladium complex yields the desired alkynyl-substituted pyridine and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent issues like the formation of alkyne homocoupling (Glaser coupling) byproducts.[6][8] In these systems, the mechanism is thought to involve a palladium-palladium transmetalation or direct activation of the alkyne by the palladium complex.[9]
Figure 2. General experimental workflow for Sonogashira coupling.
Materials:
-
2,6-Dichloropyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloropyridine, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed toluene followed by triethylamine via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction mixture at 60-80 °C. The optimal temperature may vary depending on the alkyne's reactivity. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-alkynylated pyridine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and high-purity CuI. [10] |
| Low reactivity of dichloropyridine | Increase reaction temperature. Switch to a more active catalyst system (e.g., with a bulky, electron-rich ligand). [11] | |
| Insufficiently inert conditions | Ensure proper degassing of solvents and use of a robust inert atmosphere technique. [10] | |
| Formation of Alkyne Homocoupling (Glaser) Product | Presence of oxygen | Thoroughly degas all reagents and solvents. |
| High copper loading | Reduce the amount of CuI. Consider running a copper-free protocol. [10] | |
| Formation of Palladium Black | Catalyst decomposition | Use fresh, high-purity reagents and solvents. Consider a more stable precatalyst. Some solvents like THF may promote this. [10][12] |
| Di-substitution Product Formation | High reactivity of mono-substituted product | Use a slight excess of dichloropyridine relative to the alkyne. Monitor the reaction closely and stop it once the desired product is maximized. |
Conclusion
The Sonogashira coupling is an indispensable reaction for the synthesis of functionalized pyridines, which are of high interest in drug discovery. While the coupling of dichloropyridines presents challenges due to the lower reactivity of the C-Cl bond, a rational approach to optimizing the catalytic system, base, and solvent can lead to successful and selective transformations. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can effectively leverage this powerful reaction to build complex molecular architectures and accelerate the discovery of new therapeutic agents.
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.).
- Vedantu. (n.d.).
- Fiveable. (n.d.). Sonogashira Coupling Definition. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]
- IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona. [Link]
- ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]
- National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
- Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling. [Link]
- Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Link]
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
- Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
- Semantic Scholar. (2017, July 12). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
- American Chemical Society. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the K2PdCl4. [Link]
- OUCI. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
- National Center for Biotechnology Information. (2018, November 16).
- ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the PdCl2(PPh3)3. [Link]
- ARKAT USA. (n.d.). Sonogashira coupling of arenediazonium salts: discovery and developments. [Link]
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. fiveable.me [fiveable.me]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Microwave-Assisted Synthesis with 2,4-Dichloro-5-methoxypyridine: An Application Guide for Accelerated Drug Discovery
Introduction: The Strategic Advantage of a Privileged Scaffold and Microwave Synthesis
In the landscape of modern medicinal chemistry, 2,4-dichloro-5-methoxypyrimidine stands out as a versatile and highly valuable building block.[1][2] Its pyrimidine core is a well-established ATP-mimetic, making it an exceptional starting point for the design of kinase inhibitors, a critical class of therapeutics in oncology and beyond.[2][3][4] The true synthetic power of this molecule lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions, which allows for selective and sequential functionalization.[1][5] This intrinsic reactivity profile enables the construction of complex, 2,4,5-trisubstituted pyrimidine libraries with high precision.
Traditionally, the synthesis of derivatives from 2,4-dichloro-5-methoxypyrimidine would involve lengthy reaction times and often harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process.[6] By utilizing microwave irradiation, chemists can achieve dramatic accelerations in reaction rates, often reducing multi-hour or even day-long reactions to mere minutes.[7] This rapid, efficient, and often higher-yielding approach not only accelerates the drug discovery timeline but also aligns with the principles of green chemistry by reducing energy consumption and solvent usage.
This technical guide provides a comprehensive overview of microwave-assisted synthetic protocols utilizing 2,4-dichloro-5-methoxypyrimidine. We will delve into the mechanistic rationale behind key reactions, provide detailed, step-by-step protocols for common transformations, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Regioselectivity: Harnessing the Inherent Reactivity of 2,4-Dichloro-5-methoxypyrimidine
The synthetic utility of 2,4-dichloro-5-methoxypyrimidine is fundamentally linked to the regioselective functionalization of its two chloro-substituents. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5] Generally, the C4 position is more reactive than the C2 position. This preferential reactivity is attributed to the greater electron deficiency at C4, which is influenced by the positioning of the two ring nitrogens. This allows for a stepwise approach to diversification, where the more reactive C4 position can be functionalized first, followed by a subsequent reaction at the C2 position.
I. Microwave-Assisted Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Speed and Precision
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. When coupled with microwave irradiation, this powerful transformation becomes an even more efficient tool for generating diverse libraries of compounds. The use of microwave heating can dramatically shorten reaction times and improve yields, often with lower catalyst loadings.[8][9]
Causality in Experimental Design:
The choice of catalyst, base, and solvent system is critical for a successful microwave-assisted Suzuki reaction. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly employed.[8] The base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water, such as 1,4-dioxane/water, is often used to facilitate the dissolution of both the organic and inorganic reagents.[8] Microwave heating accelerates the rate-limiting steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to a significant reduction in reaction time.
Experimental Protocol: Regioselective C4-Arylation
This protocol details the regioselective Suzuki-Miyaura coupling of an arylboronic acid to the C4 position of 2,4-dichloro-5-methoxypyrimidine.
Materials:
-
2,4-dichloro-5-methoxypyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave synthesis vial, add 2,4-dichloro-5-methoxypyrimidine (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.5 mmol, 1.0 equiv), potassium carbonate (1.5 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).[8]
-
Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes.[8]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-aryl-5-methoxypyrimidine.
| Parameter | Condition | Rationale |
| Temperature | 100°C | Optimal temperature to ensure a high reaction rate without significant byproduct formation.[8] |
| Time | 15 minutes | Sufficient time for complete conversion under microwave irradiation.[8] |
| Catalyst Loading | 0.5 mol% | Low catalyst loading is effective due to the high efficiency of the microwave-assisted reaction.[8] |
| Base | K₂CO₃ (3 equiv) | Facilitates the transmetalation step and maintains a basic environment for the catalytic cycle. |
| Solvent | 1,4-Dioxane/H₂O | A biphasic system that effectively dissolves both organic and inorganic reagents. |
Table 1: Optimized parameters for microwave-assisted Suzuki-Miyaura cross-coupling.
Diagram 1: Workflow for Microwave-Assisted Suzuki Coupling.
II. Microwave-Assisted Buchwald-Hartwig Amination: Rapid C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[10] This reaction is often challenging with traditional heating methods, requiring long reaction times and high temperatures. Microwave assistance dramatically accelerates this process, enabling the synthesis of arylamines in minutes rather than hours.[7]
Causality in Experimental Design:
The success of a Buchwald-Hartwig amination relies on the interplay of the palladium precursor, a suitable phosphine ligand, and a strong base. The ligand, such as XPhos, plays a critical role in facilitating the oxidative addition and reductive elimination steps.[7] A strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa) is necessary to deprotonate the amine, forming the active nucleophile.[7] Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the various components. Microwave irradiation provides rapid and uniform heating, which is particularly beneficial for this transformation, leading to higher yields and cleaner reactions.[7]
Experimental Protocol: Regioselective C4-Amination
This protocol describes the regioselective Buchwald-Hartwig amination of an amine to the C4 position of 2,4-dichloro-5-methoxypyrimidine.
Materials:
-
2,4-dichloro-5-methoxypyrimidine
-
Amine (primary or secondary)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous Toluene
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
Procedure:
-
In an inert atmosphere (e.g., a glovebox), add the palladium precursor (e.g., Pd₂(dba)₃, 5 mol%), XPhos (7 mol%), and sodium tert-butoxide (2.2 equiv) to a 10 mL microwave synthesis vial.[7]
-
Add 2,4-dichloro-5-methoxypyrimidine (1.0 equiv) and the desired amine (2.2 equiv) to the vial.[7]
-
Add anhydrous toluene (e.g., 20 mL per 1.0 g of the aryl halide) to the vial.[7]
-
Seal the vial and remove it from the inert atmosphere.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 10-30 minutes.[7]
-
After cooling, dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-(amino)-5-methoxypyrimidine.
| Parameter | Condition | Rationale |
| Temperature | 150°C | High temperature accelerates the catalytic cycle, enabled by the sealed microwave vial.[7] |
| Time | 10-30 minutes | Significantly reduced reaction time compared to conventional heating.[7] |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active catalyst system for C-N bond formation. |
| Base | t-BuONa (2.2 equiv) | A strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Anhydrous Toluene | A high-boiling, non-polar solvent suitable for this transformation. |
Table 2: Optimized parameters for microwave-assisted Buchwald-Hartwig amination.
Diagram 2: Experimental workflow for Buchwald-Hartwig Amination.
III. Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Approach
Nucleophilic aromatic substitution (SNAr) is a powerful, often metal-free method for functionalizing electron-deficient aromatic rings. The electron-withdrawing nature of the pyrimidine ring in 2,4-dichloro-5-methoxypyrimidine makes it an excellent substrate for SNAr reactions. Microwave irradiation can significantly accelerate these reactions, allowing for rapid and efficient synthesis of a wide range of derivatives.
Causality in Experimental Design:
The rate of an SNAr reaction is highly dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. A base is often added to deprotonate the nucleophile, increasing its reactivity. Solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.[11][12] Microwave heating provides the necessary activation energy for the reaction to proceed rapidly, often at temperatures above the solvent's boiling point in a sealed vessel, leading to dramatic rate enhancements.[11]
Experimental Protocol: Regioselective C4-Amination via SNAr
This protocol outlines the regioselective substitution of the C4-chloro group with an amine nucleophile.
Materials:
-
2,4-dichloro-5-methoxypyrimidine
-
Amine
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Ethanol (EtOH)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave synthesis vial, combine 2,4-dichloro-5-methoxypyrimidine (0.25 mmol, 1.0 equiv), the desired amine (0.275 mmol, 1.1 equiv), and diisopropylethylamine (0.275 mmol, 1.1 equiv).[12]
-
Add ethanol (3 mL) to the vial.[12]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10 minutes.[12]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude mixture by flash column chromatography to yield the desired 2-chloro-4-(amino)-5-methoxypyrimidine.
| Parameter | Condition | Rationale |
| Temperature | 120°C | Sufficient thermal energy to overcome the activation barrier for SNAr.[12] |
| Time | 10 minutes | Rapid conversion is achieved with microwave heating.[12] |
| Base | DIPEA (1.1 equiv) | A non-nucleophilic base to facilitate the reaction without competing with the amine nucleophile. |
| Solvent | Ethanol | A polar protic solvent that can facilitate the SNAr reaction. |
Table 3: Optimized parameters for microwave-assisted SNAr amination.
Conclusion and Future Outlook
2,4-Dichloro-5-methoxypyrimidine is a powerful and versatile building block in the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The strategic application of microwave-assisted synthesis unlocks the full potential of this scaffold, enabling rapid, efficient, and regioselective functionalization. The protocols outlined in this guide for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for researchers to accelerate their drug discovery programs. The significant reduction in reaction times, coupled with often-improved yields, underscores the transformative impact of microwave technology in modern organic synthesis. As the demand for novel therapeutics continues to grow, the combination of privileged scaffolds like 2,4-dichloro-5-methoxypyrimidine and enabling technologies such as microwave synthesis will be paramount in the quest for new and effective medicines.
References
- Al-dujaili, J. K., Shubber, A. H., & Al-Azawi, M. F. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 25(23), 5698.
- de la Cruz, E., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(11), 13576-13590.
- Boschelli, D. H., et al. (2009). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 52(10), 3273-3284.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 453.
- Mphahlele, M. J., & Maluleka, M. M. (2014). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules, 19(9), 14856-14871.
- Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16639-16701.
- Shih, C., et al. (2008). Synthesis and identification of[1][2][14]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4443-4447.
- Sanford, M. S., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 53(1), 2-13.
- Stradiotto, M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(20), 9036-9047.
- Cledera, F. X., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. HETEROCYCLES, 75(12), 2971-2983.
- Smith, R. L., et al. (2012). One Pot Microwave-Assisted Synthesis of Alkane Thiols.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
- American Chemical Society Green Chemistry Institute. Buchwald-Hartwig Amination.
- Wikipedia. Buchwald–Hartwig amination.
- Wang, X., et al. (2024). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. Digital Discovery.
- Smith, A. B., et al. (2011). Synthesis of Amino-Benzothiaoxazepine-1,1-dioxides Utilizing a Microwave-Assisted, SNAr Protocol. ACS Combinatorial Science, 13(5), 498-503.
- Appukkuttan, P., & Van der Eycken, E. (2006). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. QSAR & Combinatorial Science, 25(5-6), 533-537.
- Beletskaya, I. P., et al. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 42(48).
- Wang, X., et al. (2024). Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. ChemRxiv.
- Patel, S. G., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(49), 31861-31874.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Amino-Benzothiaoxazepine-1,1-dioxides Utilizing a Microwave-Assisted, SNAr Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in the Buchwald-Hartwig Amination of 2,4-Dichloro-5-methoxypyridine
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who are utilizing the Buchwald-Hartwig amination with the challenging, yet synthetically valuable, substrate: 2,4-dichloro-5-methoxypyridine. As a di-halogenated heterocycle, this substrate presents unique challenges, including issues with regioselectivity and the formation of undesirable side products.
This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your reaction, understand the underlying chemical principles, and implement effective, evidence-based solutions.
The Core Challenge: Competing Reaction Pathways
The primary difficulty in the functionalization of this compound arises from the presence of two distinct carbon-chlorine bonds, each with different electronic and steric environments. This leads to a competition between amination at the C2 and C4 positions. Furthermore, common side reactions inherent to the Buchwald-Hartwig catalytic cycle, such as hydrodehalogenation, can significantly reduce the yield of the desired product.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is producing a mixture of C2 and C4 amination products. How can I control the regioselectivity?
Answer: This is the most common challenge with this substrate. The C4 position is generally more reactive in many cross-coupling reactions, yet the C2 position is electronically activated towards oxidative addition due to its proximity to the pyridine nitrogen.[1] Achieving high regioselectivity is therefore almost entirely dependent on the choice of phosphine ligand, which can steer the reaction through steric and electronic effects.
Causality & Mechanism: The palladium catalyst's oxidative addition into the C-Cl bond is the selectivity-determining step.
-
C4-Selectivity: The C4 position is less sterically hindered. Bulky ligands can have difficulty accessing the C2 position, thus favoring reaction at C4.
-
C2-Selectivity: The C2 position is ortho to the pyridine nitrogen. Certain ligands with specific bite angles and electronic properties can preferentially coordinate and facilitate oxidative addition at this more sterically hindered but electronically activated site.[2]
Troubleshooting & Solutions:
-
For C2-Selective Amination: The use of bidentate phosphine ligands with a wide bite angle is often effective.
-
Primary Recommendation: Xantphos and its analogues are well-documented for promoting C2 selectivity in the amination of 2,4-dichloropyridines.[1]
-
Mechanism Insight: The rigid backbone of Xantphos enforces a specific geometry around the palladium center that favors the approach to the C2 position.
-
-
For C4-Selective Amination: Sterically demanding monodentate or N-heterocyclic carbene (NHC) ligands are typically employed.
-
Primary Recommendation: Very bulky biarylphosphine ligands like tBuXPhos or sterically hindered NHC ligands such as IPr or SIPr can effectively block the C2 position, leading to high selectivity for the C4 position.[1]
-
The following table summarizes ligand choices for directing selectivity:
| Desired Product | Recommended Ligand Class | Specific Examples | Rationale |
| C2-Monoaminated | Bidentate (Wide Bite Angle) | Xantphos, dppf | Favors oxidative addition at the electronically activated C2 position.[1][2] |
| C4-Monoaminated | Bulky Monodentate / NHC | tBuXPhos, RuPhos, IPr | Steric hindrance blocks the C2 position, forcing reaction at C4.[1] |
Q2: I'm observing a significant amount of a hydrodehalogenated side product (e.g., 2-chloro-5-methoxypyridine). How can I suppress this?
Answer: Hydrodehalogenation is a classic side reaction in Buchwald-Hartwig aminations.[3] It occurs when the catalytic cycle is diverted, leading to the replacement of a halogen with a hydrogen atom instead of the desired amine. This pathway becomes more competitive when the desired reductive elimination step is slow.
Causality & Mechanism: The primary mechanism for hydrodehalogenation is β-hydride elimination from a palladium-amido intermediate. This occurs if the amine coupling partner has a β-hydrogen. This forms a Pd-H species, which can then reductively eliminate with the pyridine ring to give the dechlorinated product.[4]
Troubleshooting & Solutions:
-
Accelerate Reductive Elimination: The most effective strategy is to use a catalyst system that promotes rapid C-N reductive elimination, which will outcompete the β-hydride elimination pathway.[3]
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands. Ligands such as BrettPhos and RuPhos were specifically designed to accelerate reductive elimination and are highly effective at minimizing hydrodehalogenation.[3]
-
Pre-catalysts: Use modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts). These ensure the efficient formation of the active monoligated Pd(0) species, which enters the catalytic cycle quickly and cleanly.[5]
-
-
Base and Solvent Considerations:
-
Base: While strong bases like NaOtBu are common, weaker bases like Cs₂CO₃ or K₃PO₄ can sometimes reduce the rate of side reactions, although they may also slow down the overall reaction rate. The choice of base is highly context-dependent.[6][7]
-
Solvent: Nonpolar aprotic solvents like toluene or dioxane are standard. Polar solvents can sometimes alter reaction pathways in unpredictable ways.[8]
-
-
Catalyst Inhibition/Poisoning: The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming a stable, off-cycle complex that deactivates the catalyst. [3]This is a primary suspect for reactions involving pyridines.
-
Solution: As with hydrodehalogenation, bulky biarylphosphine ligands are critical. They create a sterically crowded coordination sphere around the palladium, which not only promotes the desired catalytic steps but also physically hinders the pyridine nitrogen from binding and poisoning the catalyst.
-
-
Poor Oxidative Addition: C-Cl bonds are less reactive than C-Br or C-I bonds and require more forcing conditions to undergo oxidative addition. [9] * Solution: Ensure your catalyst system is active enough. This involves using electron-rich ligands and sufficiently high temperatures (typically 80-110 °C). If the reaction is clean but slow, increasing the temperature or catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be beneficial.
-
Inappropriate Base: The base plays a critical role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate. [6][8] * Solution: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base due to its high basicity and good solubility in organic solvents. However, if your substrate has base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be screened. [7]Note that these may require higher temperatures or longer reaction times.
-
Reagent Quality: The Buchwald-Hartwig amination is sensitive to air and moisture.
-
Solution: Ensure all reagents are pure and the solvent is anhydrous and deoxygenated. The amine should be of high purity. The reaction must be set up under an inert atmosphere (Nitrogen or Argon). [10]
-
Recommended Experimental Protocols
The following protocols provide a robust starting point for your experiments. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific amine.
Safety Note: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. [10]Always use appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for C2-Selective Amination
This protocol is optimized for selectivity at the C2 position using a Xantphos-type ligand.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), Xantphos (3.3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to make a ~0.2 M solution) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for C4-Selective Amination
This protocol is optimized for selectivity at the C4 position using a bulky biarylphosphine ligand.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., tBuXPhos Pd G3, 2 mol%) and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., tert-amyl alcohol or toluene, to make a ~0.2 M solution) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 110 °C and stir vigorously.
-
Monitoring & Work-up: Follow steps 6-8 from Protocol 1.
References
- Benchchem Technical Support Center.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- PubMed.
- Benchchem Technical Support Center.
- Wikipedia.
- ResearchGate.
- Benchchem Technical Support Center. Controlling Regioselectivity in Dichloropyridine Reactions.
- Chemistry LibreTexts.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Benchchem Application Notes. Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
How to control regioselectivity in reactions of 2,4-Dichloro-5-methoxypyridine
A Guide to Controlling Regioselectivity in Synthetic Transformations
Welcome to the technical support center for 2,4-dichloro-5-methoxypyridine. As a versatile heterocyclic building block, this reagent presents both unique opportunities and significant challenges in regioselective functionalization. The distinct electronic and steric environments of the C2 and C4 positions, influenced by the pyridine nitrogen and the C5-methoxy group, demand precise control over reaction conditions to achieve desired synthetic outcomes.
This guide, designed for researchers, chemists, and drug development professionals, provides in-depth, field-proven insights into mastering the regioselectivity of this substrate. We will move beyond simple protocols to explain the underlying principles that govern reaction pathways, empowering you to troubleshoot effectively and design rational synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured as a series of questions you might encounter during your experiments. Each answer provides a detailed explanation of the chemical principles, practical advice, and step-by-step protocols.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are fundamental for functionalizing this pyridine core. The electron-deficient nature of the ring, enhanced by two chloro-substituents, makes it highly susceptible to nucleophilic attack.[1] However, regioselectivity is paramount.
Question 1: In a typical SNAr reaction, which chlorine atom is more reactive, the one at C2 or C4? And why?
Answer: In classical SNAr reactions, the chlorine at the C4 position is generally more susceptible to nucleophilic attack.
The underlying reason for this preference lies in the stability of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[2]
-
Attack at C4 (Favored): When a nucleophile attacks the C4 position, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative pyridine nitrogen atom through resonance. This delocalization creates a more stable, lower-energy intermediate, thus lowering the activation energy for the C4-attack pathway.[2][3]
-
Attack at C2 (Disfavored): Attack at the C2 position results in a Meisenheimer complex where the negative charge cannot be effectively delocalized onto the pyridine nitrogen. This leads to a less stable, higher-energy intermediate.
Therefore, the reaction kinetically favors the pathway with the more stabilized intermediate, leading to preferential substitution at the C4 position.
Caption: Stability of Meisenheimer intermediates in SNAr.
Question 2: I'm getting a mixture of C2 and C4 substituted products in my SNAr reaction. How can I improve selectivity for the C4 position?
Answer: Obtaining a mixture indicates that the energy difference between the two reaction pathways is not large enough under your current conditions. To enhance C4 selectivity, you need to favor the kinetically controlled product.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mixture of C2/C4 Products | 1. High Reaction Temperature: Provides enough energy to overcome the activation barrier for the less-favored C2 attack. 2. Highly Reactive Nucleophile: Less selective nucleophiles may react too quickly. 3. Polar Aprotic Solvent: Solvents like DMF or DMSO can stabilize both transition states, reducing the selectivity margin. | 1. Lower the Reaction Temperature: Run the reaction at room temperature or 0 °C. 2. Slow Addition: Add the nucleophile dropwise to maintain a low concentration. 3. Solvent Choice: Consider using a less polar solvent like THF or Dioxane. 4. Weaker Base: If a base is used, switch to a milder one (e.g., K₂CO₃ instead of NaH). |
| No Reaction or Slow Conversion | 1. Insufficient Temperature: The activation energy is not being met. 2. Weak Nucleophile: The nucleophile is not strong enough to attack the ring. | 1. Gradually Increase Temperature: Cautiously warm the reaction, monitoring by TLC/LCMS to find the optimal temperature before the C2 product appears. 2. Use a Stronger Base: If applicable, use a stronger base (e.g., NaH, KHMDS) to fully deprotonate the nucleophile. |
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions have revolutionized pyridine functionalization. Unlike SNAr, the regioselectivity in these reactions is not solely dictated by the stability of an anionic intermediate but rather by the complex interplay between the substrate, catalyst, and ligand.
Question 3: For a Suzuki or Buchwald-Hartwig amination, which position is inherently more reactive?
Answer: This is a critical point where cross-coupling reactions diverge from SNAr. In many palladium-catalyzed reactions, the C2 position is often more reactive .
The primary reason is the "ortho effect" of the pyridine nitrogen. The nitrogen atom can act as a coordinating ligand for the palladium catalyst, directing it to the nearby C2 position. This pre-coordination facilitates the oxidative addition step, which is often the rate-determining step of the catalytic cycle.
However, this inherent C2 preference can be overridden, and in some cases, C4 selectivity is observed even with standard catalysts.[4] The ultimate regioselectivity is highly dependent on the specific reaction type and, most importantly, the choice of ligand.
Question 4: How can I control the regioselectivity in cross-coupling? Can I selectively target C2 or C4?
Answer: Yes, you can steer the reaction towards either C2 or C4 by carefully selecting the phosphine or N-heterocyclic carbene (NHC) ligand. This is a classic example of ligand-controlled regioselectivity.
-
To achieve C2 Selectivity (Buchwald-Hartwig): Use smaller, less sterically demanding phosphine ligands. These ligands allow the palladium catalyst to coordinate to the pyridine nitrogen and perform oxidative addition at the sterically accessible C2 position. A highly regioselective Buchwald-Hartwig amination at C2 has been reported using standard phosphine ligands.[5]
-
To achieve C4 Selectivity (Suzuki, Negishi, Kumada): Use large, sterically bulky ligands, particularly N-heterocyclic carbenes (NHCs) like SIPr or IPr.[6] These bulky ligands prevent the palladium catalyst from approaching the sterically hindered C2 position (blocked by both the ligand and the C3-proton). This steric clash forces the catalyst to react at the more accessible C4 position, effectively inverting the "natural" reactivity.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 2,4-Dichloro-5-methoxypyridine
Welcome to our dedicated technical support center for the cross-coupling of 2,4-dichloro-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments. Our focus is on optimizing palladium catalyst loading to achieve high yields and regioselectivity, ensuring the success of your synthetic endeavors.
Introduction: The unique challenges of this compound
This compound is a valuable building block in medicinal chemistry. However, its successful functionalization via palladium-catalyzed cross-coupling reactions requires careful consideration of several factors. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, and the methoxy group at C5, along with the pyridine nitrogen, can influence the electronic properties of the ring and the efficacy of the catalyst. This guide will help you understand and overcome the common hurdles associated with this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for cross-coupling reactions with this compound?
A1: For 2,4-dichloropyridines, cross-coupling reactions generally favor the C4 position.[1][2] This is attributed to the higher electrophilicity of the C4 position, which facilitates the oxidative addition of the palladium catalyst. However, this selectivity is not absolute and can be influenced by the choice of ligand, catalyst, and reaction conditions. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can enhance C4 selectivity, while certain phosphine ligands may favor the C2 position in specific reactions like amination.[3]
Q2: I am observing very low to no yield in my Suzuki-Miyaura coupling. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with this substrate can be due to several factors:
-
Inactive Catalyst: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ.[4]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. For challenging substrates like dichloropyridines, higher temperatures may be required. Microwave irradiation has been shown to improve yields and shorten reaction times for similar substrates.[2]
-
Poor Reagent Quality: Impurities in solvents, reagents, or the starting material can poison the catalyst. Ensure all components are of high purity and are properly degassed to remove oxygen.[5]
Q3: How can I achieve selective C-N bond formation at the C4 position using a Buchwald-Hartwig amination?
A3: To favor C4 amination, a catalyst system known to promote coupling at the more reactive C4 position should be employed. This often involves using a bulky, electron-rich phosphine ligand such as XPhos or SPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[6][7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[8]
Q4: I am seeing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
A4: Homocoupling is a common side reaction. To minimize it, consider the following:
-
Lower Catalyst Loading: High catalyst concentrations can sometimes promote homocoupling. Try reducing the catalyst loading incrementally.
-
Control Temperature: Running the reaction at the lowest effective temperature can disfavor side reactions.
-
Ligand Choice: Bulky, electron-rich ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.
-
Ensure Anhydrous Conditions (if applicable): While some Suzuki reactions benefit from water, for others, the presence of water in combination with a strong base can promote protodeboronation, which can be a precursor to homocoupling.[5]
Q5: My reaction mixture turns black immediately upon heating. Is this a problem?
A5: The formation of a black precipitate, often referred to as palladium black, can indicate catalyst decomposition. While a color change to dark brown or black is often associated with the formation of the active Pd(0) species, rapid precipitation is a sign of catalyst deactivation. This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio. Using a more robust pre-catalyst or a different ligand can sometimes mitigate this issue.[4]
Troubleshooting Guide
Problem 1: Low Conversion of this compound
| Possible Cause | Suggested Solution |
| Inactive Catalyst System | The C-Cl bond requires a highly active catalyst for oxidative addition. Switch to a more robust catalyst system. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands like IPr.[3][4] Stable palladium precatalysts are also recommended. |
| Ineffective Base | The base is crucial for the transmetalation step in Suzuki couplings or for deprotonating the nucleophile in Buchwald-Hartwig and Sonogashira reactions. Screen different bases. For Suzuki couplings, K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[2][4] For Buchwald-Hartwig aminations, a stronger base like NaOtBu is typically necessary.[8] |
| Insufficient Temperature | The activation energy for C-Cl bond cleavage can be high. Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be used to accelerate the reaction.[2] |
| Poor Solubility | If reactants are not fully dissolved, the reaction rate will be slow. Use a solvent system that ensures the solubility of all components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) with water is often effective for Suzuki couplings.[2] Ensure all solvents are thoroughly degassed. |
Problem 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)
| Possible Cause | Suggested Solution |
| Inappropriate Ligand Choice | The ligand is a primary determinant of regioselectivity. For high C4 selectivity in Suzuki couplings, a very sterically hindered NHC ligand like IPr can be effective.[1][9] For C2-selective amination, ligands such as Xantphos have been shown to be successful in some cases.[3] A systematic ligand screening is highly recommended. |
| Ligand-Free Conditions | In some instances, ligands may not be necessary and can even be beneficial for selectivity. For Suzuki-Miyaura coupling of 2,4-dichloropyridines, ligand-free "Jeffery" conditions have been demonstrated to significantly enhance C4-selectivity.[1] |
| Solvent and Base Effects | The reaction environment can influence regioselectivity. Screen different solvent and base combinations. Polar solvents can sometimes erode selectivity.[3] |
Problem 3: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of Nucleophile | (e.g., boronic acid or alkyne) | High catalyst loading, presence of oxygen. |
| Hydrodehalogenation | (Replacement of Cl with H) | Presence of a hydrogen source (e.g., water, alcohol) and a base. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Microwave Conditions)
This protocol is adapted from a procedure for a similar substrate and serves as a good starting point.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.5 - 2 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 4:1 dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with NaOtBu.
-
Add the palladium precursor and the ligand.
-
Add the anhydrous, deoxygenated toluene and stir for a few minutes.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Experimental Workflows
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]
- Klančar, U., Gazvoda, M., & Košmrlj, J. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(23), 4342. [Link]
- Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal. [Link]
- Blore, C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6334-6348. [Link]
- Wikipedia. (2023).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]
- ResearchGate. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- Yang, M., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6498–6508. [Link]
- ACS GCI Pharmaceutical Roundtable. (2015).
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
- Semmelhack, M. F., & Semmelhack, M. F. (2014). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Tetrahedron Letters, 55(30), 4153-4156. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845-1867. [Link]
- Reddy, V. P. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Gaich, T., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-26. [Link]
- Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]
- Sane, P. T., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(15), 5133-5136. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Sanford, M. S. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 50(10), 2413-2423. [Link]
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
Technical Support Center: A Researcher's Guide to Preventing Homocoupling in Suzuki Reactions of Dichloropyridines
Welcome to our dedicated resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with dichloropyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet frustrating side reaction of boronic acid homocoupling. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize impurities and maximize the yield of your desired cross-coupled product.
The Challenge: Unraveling Homocoupling in Dichloropyridine Suzuki Reactions
Dichloropyridines are valuable, cost-effective building blocks in pharmaceutical and materials science. However, their Suzuki-Miyaura coupling reactions can be challenging. The C-Cl bond's lower reactivity compared to C-Br or C-I bonds necessitates more active catalyst systems and often higher reaction temperatures.[1][2] These conditions can inadvertently promote side reactions, with the homocoupling of the boronic acid being a primary concern.[1] This side reaction not only consumes your valuable boronic acid but also generates biaryl impurities that can be difficult to separate from the desired product, impacting yield and purity.[3]
This guide will equip you with the knowledge to diagnose the root causes of homocoupling and implement effective strategies to suppress it.
Troubleshooting Guide: A Systematic Approach to Eliminating Homocoupling
This section addresses specific issues you might be observing in your reaction and provides a logical workflow for resolving them.
Scenario 1: My reaction shows significant formation of a symmetrical biaryl byproduct derived from my boronic acid.
This is the classic sign of boronic acid homocoupling. Let's break down the potential causes and solutions.
Initial Diagnosis Workflow
The following diagram outlines a systematic approach to troubleshooting homocoupling.
Caption: Simplified Suzuki catalytic cycle showing the desired cross-coupling pathway and the competing homocoupling pathway initiated by Pd(II) species.
Q2: I am trying to perform a mono-arylation on a dichloropyridine. How can I control the selectivity and avoid di-substitution?
A2: Achieving selective mono-functionalization is a common goal. To favor mono-substitution, carefully control the stoichiometry. Use the dichloropyridine in a slight excess (e.g., 1.2-1.5 equivalents) relative to the boronic acid, or use an equimolar amount of the boronic acid. [1]Lowering the reaction temperature can sometimes improve selectivity for the mono-arylated product, though this may require longer reaction times. [1] Q3: Can the position of the chlorine atoms on the pyridine ring (e.g., 2,6- vs. 2,5-dichloropyridine) affect the propensity for homocoupling?
A3: While the inherent electronic and steric properties of the dichloropyridine isomer primarily affect regioselectivity and the rate of oxidative addition, they can indirectly influence homocoupling. [1][4]For instance, a very unreactive C-Cl bond might require more forcing conditions (higher temperature, longer reaction time), which can increase the likelihood of catalyst decomposition and boronic acid side reactions. The key is to find a catalyst system that is active enough to couple the specific C-Cl bond under the mildest possible conditions.
Q4: Are there any additives that can suppress homocoupling?
A4: In some cases, adding a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling. [5][6][7]This additive can help reduce any Pd(II) species back to the active Pd(0) state, preventing it from participating in the homocoupling catalytic cycle. However, this should be considered as part of a broader optimization strategy and not a universal fix.
Validated Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of 2,6-Dichloropyridine
This protocol incorporates best practices for minimizing homocoupling by using an appropriate catalyst system and rigorous air-free techniques. [1][8] Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
Toluene and Water (10:1 v/v, rigorously degassed)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: Under a stream of argon or nitrogen, add the 2,6-dichloropyridine, arylboronic acid, and K₃PO₄ to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Degassing: Degas the toluene and water mixture by either three freeze-pump-thaw cycles or by sparging with argon for at least 15 minutes.
-
Catalyst Preparation: In a separate, dry vial under an inert atmosphere, dissolve the Pd(OAc)₂ and SPhos in a small portion of the degassed toluene.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining degassed toluene and water.
-
Final Degassing: Briefly bubble argon through the reaction mixture for an additional 5-10 minutes.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Comparison of Reaction Parameters
The following table summarizes key parameters and their role in suppressing homocoupling.
| Parameter | Recommended Condition | Rationale for Preventing Homocoupling |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II), which is a key initiator of homocoupling. [5][9] |
| Pd Source | Pd(0) or efficient precatalyst | Minimizes the concentration of free Pd(II) in the reaction mixture. [3] |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos, NHCs) | Accelerates the desired C-Cl oxidative addition and reductive elimination steps, outcompeting side reactions. [8][10] |
| Base | Moderate inorganic base (e.g., K₃PO₄, K₂CO₃) | Effectively promotes transmetalation without causing significant boronic acid decomposition. [1][8] |
| Solvent | Degassed aprotic solvent/water mixture | Ensures all reagents are in solution while removing dissolved oxygen. [1][8] |
| Reagents | High-purity boronic acid | Prevents catalyst inhibition by impurities and reduces potential for decomposition. [11] |
References
- Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines - Benchchem.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling - NINGBO INNO PHARMCHEM CO.,LTD.
- Troubleshooting common issues in reactions involving 2,6-Dichloropyridine - Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- How to avoid homocoupling in Suzuki reactions with palladium catalysts - Benchchem.
- An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling - ACS Publications.
- 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions - Benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
- Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate.
- A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions - Benchchem.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ResearchGate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- What kinds of Pd catalysts are used for suzuki reaction? - ResearchGate.
- Air-free technique - Wikipedia.
- Facile palladium catalyzed Suzuki–Miyaura coupling in air and water at ambient temperature - ResearchGate.
- Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing).
- One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem.
- Strategies to minimize homocoupling in Suzuki reactions - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- How to approach choosing reaction conditions for Suzuki? - Reddit.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students - ResearchGate.
- Suzuki reaction - Wikipedia.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect - ResearchGate.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition - ResearchGate.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) - Reddit.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
Technical Support Center: A Troubleshooting Guide for Nucleophilic Substitution on Dichloropyridines
Introduction
Nucleophilic aromatic substitution (SNAr) on dichloropyridines is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The electron-deficient nature of the pyridine ring, enhanced by two chlorine atoms, makes it an excellent electrophile for a variety of nucleophiles. However, the journey from starting material to desired product is often fraught with challenges, from unpredictable regioselectivity to stubborn low yields.
This guide is designed to serve as a technical resource for researchers navigating these complexities. Drawing from established principles and field-proven methodologies, we will address common experimental issues in a direct question-and-answer format. Our focus is not just on what to do, but why a particular strategy works, empowering you to make informed decisions in your own research.
Part 1: Troubleshooting Regioselectivity
Controlling where a nucleophile substitutes on the pyridine ring is often the primary challenge. The inherent electronic properties of the dichloropyridine isomer you are using dictate the baseline reactivity, but this can be modulated by reaction conditions, catalysts, and even the choice of solvent.
Q1: My reaction on 2,4-dichloropyridine is yielding a mixture of regioisomers. How can I selectively target the C4 or C2 position?
Answer: This is a classic and critical challenge in pyridine chemistry. The C4 and C2 positions on 2,4-dichloropyridine have distinct electronic properties, and controlling substitution requires tuning your reaction methodology.
The Underlying Principle: In a classical SNAr reaction, nucleophilic attack is generally favored at the C4 position. This preference is due to the superior stabilization of the resulting negatively charged intermediate (the Meisenheimer complex). When the nucleophile attacks at C4, the negative charge can be delocalized onto the electronegative pyridine nitrogen through resonance, a stabilizing effect not possible with C2 attack.[1][2]
Actionable Solutions:
-
For C4-Selective Substitution (Classical SNAr):
-
Mechanism: Leverage the innate electronic preference.
-
Conditions: Use a strong nucleophile (e.g., an alkoxide or a primary/secondary amine) in a polar aprotic solvent like DMF or DMSO. Elevated temperatures or microwave irradiation can often drive the reaction to completion.[1] This approach favors the thermodynamically more stable C4-substituted product.
-
-
For C2-Selective Substitution (Palladium-Catalyzed Cross-Coupling):
-
Mechanism: Switch from classical SNAr to a transition-metal-catalyzed pathway, such as the Buchwald-Hartwig amination for C-N bond formation.[3] The mechanism here involves oxidative addition of the palladium catalyst to the C-Cl bond, which is often favored at the C2 position, adjacent to the nitrogen.[4]
-
Conditions: Employ a palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand. The choice of ligand is critical. For C2-selective amination, ligands like Xantphos have proven highly effective.[4] The reaction typically requires a base (e.g., NaOtBu or Cs₂CO₃) and an anhydrous aprotic solvent like toluene or dioxane.[1][4]
-
Caption: Decision workflow for regioselective substitution on 2,4-dichloropyridine.
Q2: I can achieve mono-substitution on 2,6-dichloropyridine easily, but the second substitution fails. What is happening?
Answer: This is a common observation. While 2,6-dichloropyridine is symmetrical, making the first substitution straightforward, the electronic properties of the ring change significantly after the first nucleophile is introduced.[1]
The Underlying Principle: The first nucleophile, typically an electron-donating group like an amine or an alkoxide, adds electron density to the pyridine ring. This "deactivates" the ring towards subsequent nucleophilic attack, making the second substitution much more difficult.[1] The remaining chlorine atom is now on a more electron-rich, and therefore less electrophilic, aromatic system.
Actionable Solutions:
-
Harsher Reaction Conditions: To overcome the deactivation, the second substitution often requires significantly more forcing conditions. This could mean higher temperatures, longer reaction times, or the use of a stronger base/nucleophile. Microwave-assisted synthesis can be particularly effective for driving these challenging second substitutions.[1]
-
Change the Nucleophile: If performing a di-amination with two different amines, install the less reactive amine first, followed by the more reactive (more nucleophilic) amine in the second, more challenging step.
-
Steric Considerations: If the 3-position is substituted, bulky groups can sterically hinder one of the chlorine atoms, directing substitution towards the other.[5] For example, bulky 3-substituents tend to induce regioselectivity towards the 6-position.[5]
Q3: What is the expected regioselectivity for 2,3-dichloropyridine in an SNAr reaction?
Answer: For 2,3-dichloropyridine, the C2 position is generally more activated towards nucleophilic attack than the C3 position.[3][4]
The Underlying Principle: Similar to the C4 position in 2,4-dichloropyridine, nucleophilic attack at C2 allows the negative charge of the Meisenheimer intermediate to be stabilized by the adjacent ring nitrogen.[4] Attack at the C3 (meta) position does not permit this resonance stabilization, making it significantly less favorable.[2][6]
Actionable Solutions:
-
Favoring C2: Standard SNAr conditions will typically yield the 2-substituted product with high regioselectivity. Using "soft" nucleophiles like thiols can further enhance this selectivity.[4]
-
Potential Pitfalls: While there is a strong electronic preference for C2, extremely harsh reaction conditions (very high temperatures) might lead to a decrease in selectivity and the formation of minor C3-substituted byproducts. Careful temperature control is advised.
Q4: I am attempting an SNAr reaction on 3,5-dichloropyridine and see no product formation. Is this substrate unreactive?
Answer: Yes, 3,5-dichloropyridine is notoriously unreactive towards classical nucleophilic aromatic substitution.
The Underlying Principle: The positions of the chlorine atoms are 'meta' to the pyridine nitrogen. As explained previously, nucleophilic attack at the C3 or C5 position does not allow the resulting negative charge in the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom.[6] Without this crucial stabilization, the activation energy for the reaction is prohibitively high under normal SNAr conditions.
Actionable Solutions:
-
Switch Reaction Type: Do not use classical SNAr. Instead, consider transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) which proceed through a different mechanism (oxidative addition/reductive elimination cycle) that does not rely on Meisenheimer complex stabilization.
-
Alternative Mechanisms: In some specific cases, reactions on such unactivated positions might proceed through alternative pathways like a concerted SNAr (cSNAr) mechanism, though this is less common and highly dependent on the specific reactants.[7]
| Dichloropyridine Isomer | Most Reactive Position (Classical SNAr) | Rationale for Selectivity | Recommended Approach for Alternative Position |
| 2,4-Dichloropyridine | C4 | Superior resonance stabilization of Meisenheimer intermediate.[1] | C2: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig).[4] |
| 2,6-Dichloropyridine | C2 or C6 (equivalent) | Symmetrical molecule; high activation from adjacent nitrogen. | Di-substitution: Requires harsher conditions for the second step.[1] |
| 2,3-Dichloropyridine | C2 | Resonance stabilization of intermediate by adjacent nitrogen.[3][4] | C3: Generally disfavored; requires specialized methods. |
| 3,5-Dichloropyridine | Highly Unreactive | No resonance stabilization of intermediate onto the nitrogen atom.[6] | Use transition-metal-catalyzed cross-coupling reactions. |
Part 2: Troubleshooting Low Yield or No Reaction
Even with correct regioselectivity, achieving a high yield can be difficult. The following section addresses common causes for poor reaction performance.
Q5: My SNAr reaction is not working or the yield is very low. What are the key factors I should investigate?
Answer: A low-yielding SNAr reaction can be traced back to one or more of four key areas: the substrate, the nucleophile, the leaving group, and the reaction conditions.
Caption: A decision tree for troubleshooting low yield in pyridine SNAr reactions.
Detailed Breakdown:
-
Substrate Activation: The pyridine ring is naturally electron-deficient, but its reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs).[6] The two chlorine atoms provide activation, but if other electron-donating groups are present on the ring, reactivity will decrease.
-
Solution: If your substrate is inherently unreactive (like 3,5-dichloropyridine), a different reaction mechanism is needed.
-
-
Nucleophile Strength: SNAr reactions require a potent nucleophile to attack the electron-deficient ring.
-
Causality: A neutral nucleophile (e.g., an alcohol, R-OH) is far less reactive than its anionic conjugate base (e.g., an alkoxide, R-O⁻). For a given element, negatively charged species are more nucleophilic.[8]
-
Solution: If using a neutral nucleophile like an amine or alcohol, ensure a suitable, non-nucleophilic base (e.g., K₂CO₃, NaH, DBU) is present to deprotonate it in situ or use the pre-formed salt (e.g., sodium methoxide). Be cautious, as very strong bases can cause side reactions.[6]
-
-
Leaving Group Ability: The ease of C-Cl bond cleavage is crucial.
-
Causality: For SNAr reactions, the general reactivity order for halogens is F > Cl ≈ Br > I.[6] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative atom that polarizes the C-X bond.
-
Solution: While you often cannot change the substrate, be aware that chloro-pyridines may require more forcing conditions than their fluoro- counterparts.
-
-
Reaction Conditions (Solvent & Temperature):
-
Temperature: Many SNAr reactions are sluggish at room temperature and require significant heating (e.g., >100 °C) to proceed at a reasonable rate.[6] Consider using a higher boiling point solvent or a sealed-vessel microwave reactor.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are generally preferred.
-
| Solvent Type | Examples | Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases Rate | Solvates the cation, leaving the anionic nucleophile "free" and highly reactive.[10] |
| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | Strongly solvates and stabilizes the anionic nucleophile via hydrogen bonding, lowering its energy and reactivity.[9][11] |
| Non-Polar | Toluene, Hexane | Generally Poor | Reactants (often salts) have poor solubility.[9] Often used for Pd-catalyzed reactions. |
Part 3: Experimental Protocols
The following are representative, field-tested protocols. Always perform a thorough safety assessment before conducting any experiment.
Protocol 1: C4-Selective Amination of 2,4-Dichloropyridine (Classical SNAr)
This protocol is adapted from general procedures for the microwave-assisted amination of dihalopyridines, favoring the electronically preferred C4 position.[1]
-
Materials: 2,4-Dichloropyridine, desired amine (1.2 equiv.), Potassium Carbonate (K₂CO₃, 2.0 equiv.), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a microwave-safe reaction vessel, combine 2,4-dichloropyridine (1.0 equiv.), the amine (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add DMF to achieve a substrate concentration of approximately 0.5 M.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C for 45 minutes. Reaction progress should be monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: C2-Selective Amination of 2,4-Dichloropyridine (Buchwald-Hartwig Coupling)
This protocol leverages palladium catalysis to override the innate C4 preference and achieve C2 substitution.[1][3]
-
Materials: 2,4-Dichloropyridine, desired amine (1.1 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.), Xantphos (0.04 equiv.), Sodium tert-butoxide (NaOtBu, 1.4 equiv.), Anhydrous Toluene.
-
Procedure:
-
To a dry, nitrogen-flushed flask, add Pd(OAc)₂ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Evacuate and backfill the flask with nitrogen (repeat 3x).
-
Add anhydrous toluene, followed by the amine (1.1 equiv.) and finally 2,4-dichloropyridine (1.0 equiv.).
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
-
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class.
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2015). ResearchGate.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc..
- Why is β substitution in Nucleophilic reactions of pyridines not preferred? (2021). Quora.
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Calgary.
- Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. (n.d.). Semantic Scholar.
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
- Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). Royal Society of Chemistry.
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. (n.d.). St. Paul's Cathedral Mission College.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). Royal Society of Chemistry.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate.
- SNAr Reaction in Other Common Molecular Solvents. (n.d.). American Chemical Society.
- Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2018). ResearchGate.
- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2013). ResearchGate.
- Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube.
- Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts.
- nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of the Chinese Chemical Society.
- Asymmetric Nucleophilic Catalysis. (n.d.). University of St Andrews.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2018). National Institutes of Health.
- Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. users.wfu.edu [users.wfu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Overcoming low reactivity of 2,4-Dichloro-5-methoxypyridine in C-N coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the challenges associated with the palladium-catalyzed C-N coupling of 2,4-dichloro-5-methoxypyridine. This electron-rich heteroaryl chloride presents unique challenges in terms of both reactivity and regioselectivity. This resource provides actionable strategies to help you navigate these complexities and achieve your desired synthetic outcomes.
Understanding the Challenge: The Reactivity Profile of this compound
This compound is a challenging substrate for C-N cross-coupling reactions for two primary reasons:
-
Inherent Low Reactivity of Aryl Chlorides : The C-Cl bond is significantly stronger and less readily undergoes oxidative addition to the palladium catalyst compared to C-Br or C-I bonds. This necessitates the use of highly active catalytic systems.
-
Ambiguous Regioselectivity : The pyridine contains two distinct chlorine atoms at the C2 and C4 positions. The electronic and steric environment of the ring, influenced by the nitrogen atom and the electron-donating methoxy group at C5, makes predicting the site of reaction complex. Generally, for 2,4-dichloropyridines, the C4 position is more susceptible to coupling.[1][2] However, the C2 position is more electronically activated due to its proximity to the ring nitrogen.[1]
This guide will address these core issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: No or Low Conversion to Product
Question: I am attempting a Buchwald-Hartwig amination on this compound with a primary amine, but I am observing only starting material or very low yields of the desired product. What are the likely causes and how can I improve the conversion?
Answer:
Low reactivity is the most common hurdle with this substrate. Several factors in your reaction setup could be contributing to this issue. Let's break down the potential causes and solutions.
Potential Cause 1: Inactive Catalyst Formation or Decomposition
The active Pd(0) species is the engine of the catalytic cycle. If it's not forming efficiently or is decomposing, your reaction will stall.
-
Solution: Employ a Modern Precatalyst. Instead of generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable, use a well-defined palladium precatalyst.[3][4] G3 or G4 precatalysts (e.g., XPhos Pd G3) are designed for rapid and quantitative generation of the active LPd(0) species under mild conditions.[4]
-
Solution: Use an Appropriate Ligand. Aryl chlorides require sterically hindered and electron-rich phosphine ligands to promote the challenging oxidative addition step.[5] For a substrate like this compound, ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig groups are essential. BrettPhos is particularly effective for coupling primary amines.[6][7]
Potential Cause 2: Suboptimal Base or Solvent Choice
The base and solvent play critical roles in the catalytic cycle, influencing both catalyst activity and stability.
-
Solution: Optimize the Base. A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] If your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures.[6]
-
Solution: Choose an Anhydrous, Aprotic Solvent. Toluene and 1,4-dioxane are standard solvents for Buchwald-Hartwig reactions.[4] It is crucial that these solvents are anhydrous and have been properly degassed to prevent catalyst poisoning by oxygen.
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low C-N coupling conversion.
Issue 2: Poor or Incorrect Regioselectivity
Question: My C-N coupling reaction on this compound is working, but I'm getting a mixture of the 2-amino and 4-amino products. How can I control the regioselectivity?
Answer:
Controlling regioselectivity is a significant challenge with this substrate. The "natural" reactivity often favors the C4 position.[1][2] However, this can be manipulated through careful selection of your catalyst system.
Achieving C4-Selective Amination (the more common outcome):
-
Strategy: Use a Sterically Hindered Ligand. To enhance the inherent preference for C4 coupling, a very sterically hindered ligand is recommended. N-heterocyclic carbene (NHC) ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are particularly effective at promoting high selectivity for the C4 position in 2,4-dichloropyridines.[8][9]
Achieving C2-Selective Amination (the more challenging outcome):
-
Strategy: Employ a Bite-Angle Ligand. To override the natural preference for C4 and force the reaction at the C2 position, specific ligands with a defined bite angle are required. Xantphos is a well-established ligand for achieving C2-selective amination on 2,4-dichloropyridine substrates.[1] The rigid backbone of Xantphos is believed to favor the geometry of the transition state for oxidative addition at the more sterically hindered C2 position.
Table 1: Ligand Selection Guide for Regiocontrol
| Desired Product | Recommended Ligand Class | Specific Example(s) | Rationale |
| 4-Amino -2-chloro-5-methoxypyridine | Bulky Monodentate Phosphine or NHC | XPhos, IPr | Steric bulk favors approach at the less hindered C4 position, enhancing the natural electronic preference.[8][9] |
| 2-Amino -4-chloro-5-methoxypyridine | Bidentate Ligand with a Wide Bite Angle | Xantphos | The specific geometry of the ligand-palladium complex favors oxidative addition at the C2 position.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected influence of the 5-methoxy group on the reaction?
The methoxy group at the C5 position is electron-donating, which increases the electron density of the pyridine ring. This has two main consequences:
-
Decreased Reactivity : Increased electron density on the ring makes the C-Cl bonds less electrophilic and therefore less susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This further underscores the need for a highly active catalyst system.
-
Potential Influence on Regioselectivity : For related dihalopyrimidine systems, electron-donating groups have been shown to favor substitution at the C2 position.[10] While the C4 position is generally more reactive in 2,4-dichloropyridines, the 5-methoxy group could make C2 amination more competitive than in the unsubstituted analogue. This makes ligand control even more critical.
Q2: What is the optimal Palladium source and ligand combination to start with?
For a general starting point, a pre-formed palladium precatalyst with a bulky biarylphosphine ligand is highly recommended. A combination like XPhos Pd G3 offers a good balance of high activity and broad applicability for aryl chlorides.
Q3: Can I perform a sequential C-N coupling to substitute both chlorine atoms?
Yes, this is a key synthetic advantage of this substrate. A common strategy is to first perform a regioselective amination under conditions that favor monosubstitution (e.g., lower temperature, shorter reaction time). The resulting mono-amino-chloro-methoxypyridine can then be subjected to a second, often more forcing, C-N coupling to install a different amine at the remaining position. For example, a C2-selective amination with Xantphos at a moderate temperature can be followed by a second amination at the C4 position at a higher temperature.[11]
Q4: My reaction is sensitive to air. What are the best practices for setup?
Palladium-catalyzed cross-coupling reactions require an inert atmosphere to prevent catalyst oxidation.
-
Degassing Solvents : Solvents should be degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Inert Atmosphere : The reaction vessel should be thoroughly purged of air. This is best achieved by evacuating the vessel with a vacuum pump and backfilling with an inert gas, repeating this cycle three times.[4]
-
Glovebox : For maximum reproducibility, weighing out the catalyst, ligand, and base in a glovebox is ideal.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination
This protocol is a starting point for the selective amination at the C4 position using a bulky phosphine ligand.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: General Procedure for C2-Selective Amination
This protocol is a starting point for the more challenging selective amination at the C2 position using a Xantphos-based system.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and Xantphos.
-
Add a portion of the anhydrous, degassed 1,4-dioxane and stir for 10 minutes to allow for catalyst pre-formation.
-
To this mixture, add the this compound, cesium carbonate, and the remaining solvent.
-
Add the amine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously and monitor by TLC or LC-MS.
-
Workup and purification are performed as described in Protocol 1.
Catalytic Cycle Overview
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
- Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry, 87(11), 7414–7421.
- BenchChem. (2025). Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines.
- Neufeldt, S. R., & St-Jean, F. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA International Journal for Chemistry, 72(11), 791-795.
- Wikipedia. (2023, October 28). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides.
- Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- European Patent Office. (n.d.). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1.
- Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1930-1948.
- ResearchGate. (n.d.). Selective Palladium-Catalyzed Aminations on Dichloropyridines.
- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- European Patent Office. (n.d.). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.
- Ukrorgsyntez Ltd. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2100–2110.
- MDPI. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
- ResearchGate. (n.d.). Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Catalyst Poisoning in Palladium-Catalyzed Reactions of Pyridines
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing challenges with palladium-catalyzed reactions involving pyridine scaffolds. The unique electronic properties of the pyridine ring, while valuable in final products, frequently lead to catalyst poisoning and reaction failures. This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you overcome these common hurdles and achieve successful outcomes in your cross-coupling endeavors.
Part 1: Understanding the Core Problem - Why Pyridines Challenge Palladium Catalysis
The primary obstacle in palladium-catalyzed reactions of pyridines is the inherent Lewis basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species and halting the catalytic cycle.[1][2] This catalyst inhibition is a major contributor to low or no product yield.[1]
Several factors can exacerbate this issue:
-
Catalyst Oxidation State: Pd(II) species are known to coordinate strongly with neutral sigma-donors like pyridines.[3] This can sequester the catalyst before it even enters the catalytic cycle.
-
Ligand Choice: An inappropriate ligand may not sufficiently shield the palladium center, leaving it susceptible to coordination by the pyridine substrate or product.
-
Reaction Conditions: High temperatures can accelerate catalyst decomposition into inactive palladium black, while the presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1][4]
Below is a diagram illustrating the mechanism of pyridine-induced catalyst deactivation.
Caption: Pyridine coordination deactivates the Pd(0) catalyst.
Part 2: Troubleshooting Guide - A Symptom-Based Approach
This section provides a systematic approach to diagnosing and resolving common issues encountered during palladium-catalyzed reactions of pyridines.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion. What are the first things I should check?
A1: When faced with a low-yielding reaction, a systematic evaluation of your setup and reagents is the first line of defense.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[4]
-
Reagent Quality: Verify the purity of your pyridine substrate, coupling partner, and base. Boronic acids, for instance, can degrade over time.[4] Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.[4]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine-based ligands can be air- and moisture-sensitive. Use fresh, properly stored reagents.
Q2: I'm observing the formation of a black precipitate in my reaction. What does this mean?
A2: The formation of a black precipitate is likely palladium black, which consists of aggregated, inactive palladium.[1] This indicates catalyst decomposition and can be caused by:
-
High Temperatures: Excessive heat can accelerate the breakdown of the catalyst.[1][4] Consider running the reaction at a lower temperature.
-
Insufficient Ligand: An inadequate amount of ligand relative to the palladium precursor can leave the metal center exposed and prone to aggregation.[1]
-
Ligand Degradation: The ligand itself may be unstable under the reaction conditions. In such cases, switching to a more robust ligand, such as an N-heterocyclic carbene (NHC), may be beneficial.[4]
Q3: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled product from the boronic acid. How can I prevent this?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.[4]
-
Improve Degassing: Enhance your degassing procedure for the solvent and maintain a strict inert atmosphere throughout the reaction.
-
Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, may reduce homocoupling compared to the in-situ reduction of Pd(II) precursors.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[4]
Troubleshooting Workflow
When initial checks do not resolve the issue, a more systematic optimization of reaction parameters is necessary. The following workflow can guide your efforts.
Caption: A systematic approach to troubleshooting low yields.
Part 3: Advanced Solutions and Mitigation Strategies
For particularly challenging pyridine substrates, more advanced strategies may be required to overcome catalyst poisoning.
Strategic Ligand Selection
The choice of ligand is critical for success. Bulky and electron-rich ligands are often necessary to both stabilize the palladium center and promote the key steps of the catalytic cycle.[1]
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are frequently effective. Their steric bulk helps to create a protective pocket around the palladium, discouraging coordination from the pyridine nitrogen.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable complexes with palladium.[5] This increased stability can prevent catalyst decomposition, especially at higher temperatures.[4]
| Ligand Type | Key Characteristics | Recommended For |
| Bulky Monophosphines (e.g., XPhos, SPhos) | Sterically demanding, electron-rich | General starting point for pyridine cross-couplings |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust complexes | High-temperature reactions or when phosphine ligands fail |
Leveraging Pd(0) Precursors
As Pd(II) species have a high affinity for pyridines, starting with a Pd(0) precursor can be advantageous.[3] This approach aims to have the catalyst enter the catalytic cycle (via oxidative addition) more rapidly than it is sequestered by the pyridine.
The Pyridine N-Oxide Strategy
For direct arylation reactions, using a pyridine N-oxide substrate can be a powerful alternative to problematic 2-pyridyl organometallics.[6] The N-oxide can be readily reduced to the corresponding pyridine after the cross-coupling reaction.[6]
Part 4: Experimental Protocols
The following protocols provide a starting point for the systematic screening of reaction parameters.
Protocol 1: High-Throughput Screening of Ligands and Bases
This protocol is designed for execution in a 96-well plate or with an array of reaction vials to efficiently screen multiple conditions.
Materials:
-
Array of reaction vials with stir bars
-
Septa and crimper
-
Inert gas manifold
-
Syringes and needles
-
Stock solutions of:
-
Palladium precatalyst (e.g., Pd₂(dba)₃) in an anhydrous solvent (e.g., toluene)
-
A panel of ligands (e.g., XPhos, SPhos, RuPhos, an NHC-precursor) in an anhydrous solvent
-
Your pyridyl halide and coupling partner in an anhydrous solvent
-
A panel of bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Procedure:
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Dispensing Solids: To each reaction vial, add the appropriate solid base.
-
Inerting: Seal the vials, then evacuate and backfill with an inert gas (repeat three times).
-
Dispensing Liquids: Add the stock solutions of the pyridyl halide, coupling partner, ligand, and palladium precatalyst to each vial via syringe.
-
Reaction: Place the vials in a heating block set to the desired temperature and stir for the designated reaction time.
-
Analysis: After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine conversion and identify optimal conditions.[1]
Protocol 2: General Procedure for a Buchwald-Hartwig Amination of a Pyridyl Halide
This protocol provides a general starting point for the amination of a pyridyl halide.
Materials:
-
Schlenk flask or sealed reaction tube
-
Pyridyl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv)[4]
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the pyridyl halide, amine, palladium precatalyst, and base.
-
Inerting: Seal the flask, then evacuate and backfill with argon (repeat three times).[4]
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).[4]
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
By understanding the fundamental challenges posed by pyridine substrates and employing a systematic approach to troubleshooting and optimization, researchers can significantly increase their success rate in these valuable palladium-catalyzed transformations.
References
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
- A brief review on the palladium-catalyzed C–H activ
- Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
- Pd(II)
- Bypassing the Limitations of Directed C–H Functionaliz
- A brief review on the palladium-catalyzed C–H activ
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society.
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Catalyst Removal from 2,4-Dichloro-5-methoxypyridine Reactions
Welcome to the technical support center for post-reaction purification. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reactions involving 2,4-Dichloro-5-methoxypyridine. Given the nature of this substrate, complete catalyst removal is critical for ensuring the purity of subsequent intermediates and the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process in a direct question-and-answer format.
Issue 1: High levels of palladium remain in the product even after standard filtration.
Question: I've performed a cross-coupling reaction using a palladium catalyst with this compound. After the reaction, I filtered the mixture through Celite, but ICP-MS analysis shows significant palladium contamination (>>100 ppm) in my isolated product. Why is simple filtration not working?
Answer: The primary challenge stems from the molecular structure of your starting material and likely your product. The nitrogen atom in the pyridine ring of this compound is a Lewis base and can act as a strong ligand, coordinating with palladium species. This coordination can form soluble palladium complexes that are not easily removed by simple filtration, which is most effective for heterogeneous or precipitated metallic palladium.[1][2] Even after chromatographic purification, high levels of residual palladium can persist in products derived from heterocyclic compounds.[3]
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Transition from simple filtration to using a dedicated palladium scavenger. These are solid-supported materials, often silica-based, functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or amines.[1][4][5] These scavengers are designed to bind and sequester soluble palladium complexes, which can then be removed by filtration.[5]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by temperature and time. Consider increasing the reaction temperature (e.g., to 40-50 °C) and extending the treatment time (e.g., 2-24 hours) to improve the kinetics of palladium binding to the scavenger.[1][6]
-
Consider a Combination of Methods: A multi-step approach is often more effective. For instance, an initial filtration through Celite to remove bulk, insoluble palladium can be followed by treatment of the filtrate with a high-affinity scavenger to capture the dissolved species.[1][7]
Issue 2: Significant loss of the this compound-derived product during purification.
Question: I used activated carbon to remove the palladium catalyst, and while the palladium levels are lower, my product yield has dropped significantly. What is causing this product loss, and how can I mitigate it?
Answer: This is a common issue when using non-specific adsorbents like activated carbon.[1] Activated carbon has a high surface area with a variety of functional groups that can adsorb not only palladium but also your organic product, leading to yield loss.[8] This indiscriminate adsorption can sometimes result in the loss of a substantial amount of the desired compound.[9]
Suggested Solutions:
-
Reduce the Amount of Adsorbent: Use the minimum effective amount of activated carbon. Start with a smaller loading (e.g., 1-5 wt% relative to your crude product) and optimize from there.[1]
-
Screen Different Scavengers: Test a panel of more selective, functionalized silica scavengers. Thiol or thiourea-based silica scavengers, for instance, are known for their high affinity for palladium and often exhibit less non-specific binding of the API compared to activated carbon.[4][5][10]
-
Change the Solvent: The choice of solvent can influence the adsorption of your product onto the purification medium. Experiment with different solvents to find one that maintains product solubility while minimizing its affinity for the adsorbent.[6]
-
Thorough Washing: After filtration, wash the activated carbon or scavenger cake thoroughly with fresh solvent to recover any adsorbed product.[6]
-
Alternative Purification Methods: If product loss remains high, consider alternative methods like crystallization or liquid-liquid extraction, which may offer better selectivity.[11][12][13]
Issue 3: The chosen palladium scavenger shows poor efficiency.
Question: I treated my reaction mixture with a thiol-based silica scavenger, but the palladium levels are still above the acceptable limit. What factors could be contributing to the scavenger's ineffectiveness?
Answer: The performance of a scavenger is highly dependent on the specific reaction conditions and the nature of the palladium species present. Several factors could be at play:
-
Palladium Speciation: The scavenger's affinity can vary for different palladium oxidation states (e.g., Pd(0) vs. Pd(II)) and coordination environments.[14] A scavenger effective for one species may not be for another. It's possible that your reaction conditions have generated a palladium complex that is less reactive towards the chosen scavenger.
-
Solvent Incompatibility: While many scavengers are compatible with a broad range of solvents, their efficiency can be solvent-dependent.[4][9] The solvent may affect the swelling of the scavenger support or the accessibility of the binding sites.
-
Insufficient Contact Time or Temperature: The kinetics of scavenging can be slow. As mentioned previously, increasing the temperature and/or extending the treatment time can significantly improve performance.[1][15]
-
pH of the Medium: The effectiveness of some scavengers can be influenced by the pH of the solution.[6] Ensure the pH of your reaction mixture is within the optimal range for the scavenger, while also confirming the stability of your product under these conditions.
Suggested Solutions:
-
Screen a Variety of Scavengers: Test scavengers with different functional groups. For example, if a thiol scavenger (effective for Pd(II)) is not working, a thiourea-based scavenger, which is versatile for various forms of palladium, might be more successful.[5]
-
Perform the Scavenging in a Different Solvent: If feasible, perform a solvent swap before the scavenging step to a solvent recommended by the scavenger manufacturer.
-
Optimize Conditions: Systematically vary the temperature, time, and scavenger loading to find the optimal conditions for your specific system.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from pharmaceutical reaction mixtures?
A1: Several methods are routinely employed in the pharmaceutical industry, often in combination, to reduce palladium levels to acceptable limits.[7] These include:
-
Filtration: Effective for removing heterogeneous catalysts (e.g., Pd on carbon) or palladium that has precipitated as a metal.[11][16] Using a filter aid like Celite is common practice.[11]
-
Adsorption onto Scavengers: This is a widely used and highly effective method. Solid-supported scavengers, typically based on silica or polymers with functional groups like thiols, thioureas, and amines, selectively bind palladium.[4][5][9]
-
Activated Carbon Treatment: A cost-effective method where activated carbon is used to adsorb palladium.[17][18] However, it can lead to product loss due to non-specific binding.[1][9]
-
Solvent Extraction (Liquid-Liquid Extraction): This technique can be used to separate palladium salts into an aqueous phase from the organic product phase.[11][12][13] The efficiency can sometimes be enhanced by adding chelating agents to the aqueous phase.[11]
-
Crystallization: Purifying the final product by crystallization can be an effective way to exclude palladium impurities, which may remain in the mother liquor.[11]
Q2: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: The acceptable limits for elemental impurities in drug products are defined by the International Council for Harmonisation (ICH) Q3D guideline.[7][19] For palladium, which is a catalyst intentionally added to the synthesis, the Permitted Daily Exposure (PDE) is:
Based on a maximum daily drug dose of 10 grams, this translates to a concentration limit of 10 ppm for oral drugs and 1 ppm for parenteral drugs.[21][22] It is crucial to meet these stringent limits for regulatory compliance.[14]
Q3: Why is palladium removal from reactions involving heterocyclic compounds like this compound particularly challenging?
A3: The primary difficulty arises from the ability of heteroatoms, such as the nitrogen in the pyridine ring, to act as ligands and form stable, soluble complexes with palladium.[1] This chelation effect keeps the palladium in solution, rendering simple physical removal methods like filtration ineffective. The presence of multiple potential coordination sites on a molecule can further stabilize these complexes, making the palladium less available to be captured by scavengers. This is a known challenge in the purification of compounds containing heterocyclic moieties.[3] Therefore, specialized methods like high-affinity scavenging are often required to break these complexes or to bind the palladium more strongly than the product does.
Data & Protocols
Table 1: Comparison of Palladium Removal Methods
The following table provides typical performance data for various palladium removal techniques. Note that actual results will be highly dependent on the specific reaction conditions.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Advantages | Disadvantages |
| Filtration (Celite) | 1000 - 2000 | 200 - 800 | Simple, removes bulk insoluble Pd.[11] | Ineffective for soluble Pd complexes.[1][2] |
| Activated Carbon | 500 - 1000 | 10 - 50 | Cost-effective, good for many Pd species.[17] | Non-specific, can cause product loss.[9] |
| Silica-Thiol Scavenger | 500 - 1000 | < 10 | High selectivity, minimal product loss.[5] | Higher cost than carbon. |
| Silica-Thiourea Scavenger | 500 - 1000 | < 5 | Versatile for different Pd species.[5] | Higher cost than carbon. |
| Liquid-Liquid Extraction | 200 - 500 | 50 - 100 | Can remove ionic Pd species.[11] | Can require large solvent volumes.[9] |
Experimental Protocol 1: Palladium Removal Using a Functionalized Silica Scavenger
This protocol outlines a general procedure for using a silica-based scavenger like SiliaMetS® Thiol or Thiourea.
-
Reaction Work-up: After the reaction is complete, perform an initial aqueous work-up if required. If a heterogeneous catalyst (e.g., Pd/C) was used, filter the bulk of it through a pad of Celite®.
-
Solvent Selection: The crude product should be dissolved in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the selected silica scavenger (typically 5-10 equivalents relative to the initial palladium loading) to the solution.
-
Scavenging: Stir the suspension at a temperature between 25 °C and 50 °C. The optimal time can range from 2 to 24 hours. Monitor the palladium concentration in the solution periodically by taking small aliquots, filtering, and analyzing via ICP-MS, if possible.
-
Filtration: Once the scavenging is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.[6]
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the final product for quantitative analysis (e.g., ICP-MS) to confirm the residual palladium level is within the required specification.
Experimental Protocol 2: Palladium Removal Using Activated Carbon
This protocol provides a general method for palladium removal with activated carbon.
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent (e.g., Methanol, Ethyl Acetate).[1]
-
Add Activated Carbon: Add powdered activated carbon (typically 2-10 wt% relative to the crude product) to the solution.[1]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1][9]
-
Filter through Celite: Filter the mixture through a pad of Celite® to completely remove the fine particles of activated carbon.[1] This step is critical as carbon fines can be difficult to remove otherwise.
-
Wash and Concentrate: Wash the filter cake with fresh solvent, combine the filtrates, and concentrate under reduced pressure.
-
Analyze for Residual Palladium: Determine the final palladium concentration in the purified product.
Visualization: Decision Workflow for Palladium Removal
The following diagram provides a logical workflow to guide the selection of an appropriate palladium removal strategy for your this compound reaction.
Caption: A decision tree for selecting a palladium removal strategy.
References
- ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
- Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division.
- Paiva, A. P., et al. (2018). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI.
- ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
- Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
- BHS-Sonthofen Inc. (2019, April 2). Inventive Filtration Technologies for Palladium Recovery.
- Organic Process Research & Development, ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Onyx Scientific. (2025, December 14). Palladium scavenging: From 1% to within ICH limits.
- US Pharmacopeia (USP). (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS.
- MDPI. (n.d.). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division.
- MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds.
- Mott Corporation. (n.d.). Precious Metal Catalyst Filters | Catalyst Recovery Filtration.
- ResearchGate. (2025, August 9). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF.
- Environmental Genome. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd).
- ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?
- Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
- ResearchGate. (2025, August 5). Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst.
- CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities.
- Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ?
- Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- NIH. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC.
- OAE Publishing Inc. (2024, November 27). Progress and challenges in heterocyclic polymers for the removal of heavy metals from wastewater: a review.
- NIH. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. silicycle.com [silicycle.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. onyxipca.com [onyxipca.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
- 15. mdpi.com [mdpi.com]
- 16. perlmutterideadevelopment.com [perlmutterideadevelopment.com]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. biotage.com [biotage.com]
- 20. usp.org [usp.org]
- 21. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 22. books.rsc.org [books.rsc.org]
Validation & Comparative
A Predictive Guide to the ¹H and ¹³C NMR Analysis of 2,4-Dichloro-5-methoxypyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. 2,4-Dichloro-5-methoxypyridine, a substituted pyridine core, presents a unique substitution pattern whose spectral characteristics are crucial for reaction monitoring, quality control, and the rational design of new molecular entities.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of readily available, published experimental spectra for this specific molecule, we present a robust, predicted analysis grounded in fundamental NMR principles and comparative data from structurally analogous compounds. This predictive approach serves as a powerful tool for researchers, offering a reliable reference for the identification and characterization of this compound.
The Foundational Principles of NMR Prediction for Substituted Pyridines
Predicting the NMR spectrum of an aromatic compound like this compound relies on understanding the influence of each substituent on the electron density of the pyridine ring. The chemical shift of each nucleus is highly sensitive to its local electronic environment.
-
Electronegativity and Shielding: Electronegative substituents, such as chlorine, withdraw electron density from the ring, "deshielding" the nearby nuclei. This deshielding effect causes the corresponding signals to appear at a higher chemical shift (downfield) in the NMR spectrum.[1]
-
Resonance Effects: Substituents with lone pairs of electrons, like the methoxy group (-OCH₃), can donate electron density into the aromatic system through resonance. This "shielding" effect increases the electron density, particularly at the ortho and para positions, causing their signals to shift to a lower chemical shift (upfield).[2]
-
Anisotropic Effects: The circulating π-electrons of the aromatic ring generate their own magnetic field. Protons directly attached to the ring lie in a deshielding region of this field, which is why aromatic protons typically have high chemical shifts (7-9 ppm).
The final predicted chemical shift for each nucleus in this compound is an aggregate of these competing electronic effects from the two chloro groups and the one methoxy group.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals for the aromatic protons and one signal for the methoxy group protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~ 7.2 - 7.4 | Singlet (s) | N/A | This proton is situated between two electron-withdrawing chloro groups, leading to a significant downfield shift. However, it is also ortho to the electron-donating methoxy group, which provides some shielding. The net effect is a downfield shift, but not as pronounced as H-6. |
| H-6 | ~ 8.0 - 8.2 | Singlet (s) | N/A | This proton is ortho to the electronegative nitrogen atom of the pyridine ring and para to an electron-withdrawing chloro group, both of which strongly deshield it, resulting in a significant downfield shift.[3][4] |
| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | N/A | The chemical shift for methoxy groups on aromatic rings is typically in this range.[3][5] |
Disclaimer: These are predicted values. Actual experimental values may vary slightly based on solvent, concentration, and temperature.
Visualizing the ¹H NMR Spectrum
Caption: Predicted ¹H NMR spectrum showing distinct singlets for the two aromatic protons and the methoxy group.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~ 150 - 155 | Attached to both nitrogen and chlorine, this carbon is significantly deshielded.[1] |
| C-3 | ~ 115 - 120 | This carbon is attached to a proton and is influenced by the shielding effect of the adjacent methoxy group. |
| C-4 | ~ 145 - 150 | Attached to chlorine, this carbon experiences a strong deshielding effect. |
| C-5 | ~ 140 - 145 | Attached to the electron-donating methoxy group, its chemical shift is influenced by resonance effects. |
| C-6 | ~ 148 - 153 | Being ortho to the ring nitrogen, this carbon is inherently deshielded. |
| -OCH₃ | ~ 55 - 60 | This is a typical chemical shift range for a methoxy carbon attached to an aromatic ring. |
Disclaimer: These are predicted values. Actual experimental values may vary slightly.
Visualizing the ¹³C NMR Spectrum
Caption: Predicted ¹³C NMR spectrum showing six distinct signals for each carbon environment.
Experimental Protocol for NMR Sample Preparation
To acquire experimental data that can be compared with these predictions, the following protocol should be followed.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)
-
NMR tube (5 mm)
-
Pipette and vial
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
Cap the NMR tube and carefully wipe the outside.
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's requirements.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Alternative and Complementary Analytical Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides the most robust characterization.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires minimal sample. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O, C-Cl, aromatic C=C). | Fast, non-destructive. | Provides limited information on the overall structure. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a single crystal. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to grow. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution and sensitivity. | Does not provide structural information. |
Workflow for Comprehensive Characterization
Caption: A logical workflow for the comprehensive characterization of this compound.
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental electronic effects of the chloro and methoxy substituents, researchers can confidently interpret experimental spectra and confirm the identity and purity of their synthesized material. While predictive, this analysis serves as a critical starting point and a valuable reference in the absence of published experimental data. For absolute structural confirmation, especially for regulatory submissions, complementary techniques such as mass spectrometry and, ideally, single-crystal X-ray diffraction are recommended.
References
- Spectroscopy Letters. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
- MDPI. (n.d.).
- ACS Publications. (2022). Pd(II)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 4. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 5. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]
A Researcher's Comparative Guide to the Mass Spectrum of 2,4-Dichloro-5-methoxypyridine
In the fields of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of heterocyclic intermediates is paramount. Among the array of analytical techniques available, mass spectrometry (MS) offers unparalleled insight into a molecule's identity by providing its molecular weight and a characteristic fragmentation "fingerprint." This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of 2,4-dichloro-5-methoxypyridine, a crucial building block in medicinal chemistry. We will explore its hallmark spectral features and compare them with structurally similar compounds to provide a robust framework for its identification.
Core Principles of Electron Ionization (EI) for Pyridine Derivatives
Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule.[1][2] This process begins when a high-energy electron (typically 70 eV) bombards the molecule, ejecting one of its own electrons to form a positively charged radical cation known as the molecular ion (M⁺˙).[3][4] This molecular ion is often energetically unstable and rapidly breaks down into smaller, charged fragments and neutral radicals.[3] The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), generating a spectrum that is a unique signature of the original compound.[5] For substituted pyridines, fragmentation is heavily influenced by the stability of the aromatic ring and the nature of its substituents.[6][7]
Interpreting the Mass Spectrum of this compound
The molecular formula for this compound is C₅H₃Cl₂NO. Its nominal molecular weight is 178 g/mol . However, the interpretation of its mass spectrum is dominated by a few key structural features: the presence of two chlorine atoms, a methoxy group, and the pyridine ring.
The Molecular Ion (M⁺˙) Cluster: A Telltale Isotopic Pattern
A definitive feature in the mass spectrum of any chlorine-containing compound is the isotopic signature of chlorine.[8] Natural chlorine exists as two stable isotopes: ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance), in an approximate 3:1 ratio.[8][9]
For a molecule with two chlorine atoms, like this compound, this leads to a highly characteristic cluster of three peaks for the molecular ion:
-
M⁺˙: The ion containing two ³⁵Cl atoms (m/z 178).
-
[M+2]⁺˙: The ion containing one ³⁵Cl and one ³⁷Cl atom (m/z 180).
-
[M+4]⁺˙: The ion containing two ³⁷Cl atoms (m/z 182).
The expected relative intensities of these peaks are approximately 9:6:1 , a direct consequence of the statistical probability of each isotopic combination.[10] The observation of this pattern is exceptionally strong evidence for the presence of two chlorine atoms in the molecule.[9][10]
Key Fragmentation Pathways
The fragmentation of the this compound molecular ion is driven by the loss of its substituents and the cleavage of the pyridine ring. The electron-deficient nature of the ring and the positions of the chloro and methoxy groups guide the fragmentation process.[11]
dot
Caption: Predicted EI-MS fragmentation of this compound.
Primary Fragmentation Steps:
-
Loss of a Methyl Radical (-•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of the methyl group, leading to a radical cation at [M-15]⁺˙ . This results in a peak cluster at m/z 163, 165, and 167.
-
Loss of a Chlorine Radical (-•Cl): The cleavage of a carbon-chlorine bond results in the loss of a chlorine radical. This yields an ion cluster at [M-35]⁺ and [M-37]⁺ , appearing at m/z 143 and 145. This is a common pathway for halogenated aromatic compounds.[12]
-
Loss of Formaldehyde (-CH₂O) or CHO Radical: The methoxy group can also be involved in rearrangements, leading to the expulsion of a neutral formaldehyde molecule (CH₂O, 30 Da) or a formyl radical (CHO, 29 Da). The loss of a formyl radical would produce a significant fragment cluster at [M-29]⁺ (m/z 149, 151, 153).
-
Ring Cleavage: Subsequent fragmentation of these primary ions can involve the loss of HCN (27 Da) or C₂H₂ (26 Da), which are characteristic of pyridine ring fragmentation.
Comparative Analysis: Distinguishing this compound from Alternatives
To confidently identify a compound, it is crucial to compare its spectrum to those of plausible alternatives, such as isomers or related structures.
| Compound | Molecular Weight (Nominal) | Key Differentiating Features in Mass Spectrum |
| This compound | 178 | M⁺˙ cluster at m/z 178/180/182 (9:6:1 ratio). Prominent fragments from loss of •CH₃ (M-15) and •Cl (M-35). |
| 2,6-Dichloropyridine | 147 | M⁺˙ cluster at m/z 147/149/151 (9:6:1 ratio).[13] Lacks fragments from methoxy group loss (no M-15 or M-30). The primary loss is a •Cl radical to m/z 112/114. |
| 3-Methoxypyridine | 109 | M⁺˙ at m/z 109. No chlorine isotopic pattern. Shows characteristic losses of •CH₃ (m/z 94) and CH₂O (m/z 79). |
| 2,4-Dichloro-5-nitropyridine | 192 | M⁺˙ cluster at m/z 192/194/196 (9:6:1 ratio).[11] Characterized by loss of NO₂ (M-46) and/or NO (M-30), which are not seen for the methoxy analog.[11] |
This comparative data highlights how the unique combination of substituents in this compound produces a distinct mass spectral fingerprint, allowing for its differentiation from similar structures.
Experimental Protocol: GC-MS Analysis
Acquiring high-quality mass spectra is essential for accurate interpretation. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and thermally stable compounds like dichloromethoxypyridine.[14]
dot
Caption: Standard workflow for GC-MS analysis of pyridine derivatives.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile, aprotic solvent like dichloromethane (DCM) or ethyl acetate.[11] For certain applications, derivatization with reagents like BSTFA may be necessary, often using pyridine as a catalyst.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[10]
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]
-
Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (HP-5ms or equivalent).[14]
-
Oven Program: Begin at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[11]
-
-
Mass Spectrometry (MS) Conditions:
-
Data Analysis: Integrate the chromatographic peak corresponding to the analyte and analyze the resulting mass spectrum. Compare the molecular ion cluster and fragmentation pattern to reference data and the principles outlined in this guide.
Conclusion
The mass spectrum of this compound is defined by a highly characteristic molecular ion cluster at m/z 178/180/182, confirming the presence of two chlorine atoms. Its fragmentation is dominated by the predictable loss of methyl and chloro radicals. By comparing these features against those of structural isomers and analogs, researchers can achieve confident and unambiguous identification. The GC-EI-MS methodology provides a reliable platform for obtaining the high-quality data necessary for this critical structural elucidation in the drug development pipeline.
References
- Chemistry Steps. Isotopes in Mass Spectrometry.
- Chemistry LibreTexts. 6.4: Isotope Abundance. (2022-07-03).
- ResearchGate. Using isotopic abundance patterns to count the number of chlorine atoms....
- Chemistry Dictionary. Mass Spectrum Of Chlorine. (2019-12-03).
- Chemguide. mass spectra - the M+2 peak.
- Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021-03-05).
- CalTech GPS. Preparation of TMS Derivatives for GC/MS.
- NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
- Wikipedia. Electron ionization.
- MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- PubChem. 2,4-Dichloro-5-methoxypyrimidine.
- S.A. Journal of Chemistry. Mass Spectra of some substituted 2-Chloro-pyridones.
- Chemguide. mass spectra - fragmentation patterns.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29).
- Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- LCGC International. Electron Ionization for GC–MS.
- NIST WebBook. 2,4-D.
- University of Lethbridge. CHEM 2600 Topic 3: Mass Spectrometry (MS).
- Wikipedia. Fragmentation (mass spectrometry).
- Michigan State University Chemistry. Mass Spectrometry.
- De La Salle University. CHAPTER 2 Fragmentation and Interpretation of Spectra.
- University of Arizona. Interpretation of mass spectra.
Sources
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. uni-saarland.de [uni-saarland.de]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC Methods for the Purity Assessment of 2,4-Dichloro-5-methoxypyridine
Introduction
In the synthesis of pharmaceuticals and advanced agrochemicals, the quality of chemical intermediates is paramount. 2,4-Dichloro-5-methoxypyrimidine (CAS No. 19646-07-2) is a critical building block whose purity directly influences the efficacy, safety, and yield of the final product.[1][2] The presence of impurities, even in trace amounts, can lead to unwanted side reactions, reduced activity, or the formation of toxic byproducts.[3][4] Therefore, robust and reliable analytical methods for purity assessment are not just a matter of quality control, but a fundamental requirement for regulatory compliance and product safety.[3][5]
This guide provides an in-depth, objective comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of 2,4-Dichloro-5-methoxypyridine. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer expert insights into the causal factors driving methodological choices, enabling researchers and drug development professionals to select the most appropriate technique for their specific needs.
Understanding the Analyte: Physicochemical Properties
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities.[6] this compound is a solid at room temperature, a key factor influencing the analytical approach.
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂O | [7][8] |
| Molecular Weight | 179.00 g/mol | [7][9] |
| Physical State | Solid / Crystalline Powder | [7] |
| Melting Point | 66-70 °C | [7] |
Its solid state and moderate melting point suggest low volatility, making HPLC an immediately apparent choice. However, its thermal stability will determine the viability of GC as a complementary method.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the workhorse for pharmaceutical impurity profiling, primarily because it separates compounds at or near ambient temperatures, preserving the integrity of non-volatile and thermally sensitive molecules.[10]
Principle of Separation
HPLC separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[6] For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most effective mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. More non-polar compounds interact more strongly with the stationary phase and thus elute later.
Causality Behind Method Development Choices for this compound
-
Why Reversed-Phase? Pyridine derivatives are moderately polar, making them ideally suited for retention and separation on a non-polar C18 stationary phase using a polar mobile phase like an acetonitrile/water mixture.[11] This approach provides excellent resolution for the main component and any related impurities, which often differ in polarity. For instance, potential precursors like 2,4-dihydroxy-5-methoxypyrimidine are significantly more polar and would elute much earlier, ensuring clear separation.[12]
-
Why an Acidified Mobile Phase? The pyridine ring contains a basic nitrogen atom. In a neutral mobile phase, this nitrogen can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase protonates the pyridine nitrogen. This creates a consistent positive charge on the molecule and suppresses unwanted secondary interactions, resulting in sharp, symmetrical peaks, which are essential for accurate quantification.[11]
-
Why UV Detection? The pyrimidine ring is an aromatic heterocycle, which acts as a strong chromophore, absorbing light in the ultraviolet (UV) region. This intrinsic property allows for sensitive and direct detection using a UV-Vis detector, a standard and robust component of most HPLC systems.[11] Wavelengths around 270 nm typically provide a good response for such structures.
Workflow for HPLC Purity Assessment
Caption: Standard workflow for HPLC purity analysis.
Detailed Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v) containing 0.1% formic acid. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. A controlled temperature ensures retention time reproducibility.[5]
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 20 mL of the mobile phase to achieve a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability: Before sample analysis, perform replicate injections of a standard solution. The system is deemed suitable if parameters like retention time relative standard deviation (RSD), peak tailing, and theoretical plates meet predefined criteria as per ICH guidelines.[13]
-
Quantification: Purity is typically determined by area percent normalization, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Gas Chromatography (GC): A Powerful Orthogonal Technique
GC is a highly efficient separation technique for volatile and thermally stable compounds.[10] While HPLC is the primary choice, GC serves as an excellent orthogonal method, meaning it separates compounds based on a different principle (volatility vs. polarity), providing a more comprehensive purity profile.
Principle of Separation
In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[14] Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points (more volatile) travel through the column faster.
Causality Behind Method Development Choices for this compound
-
Is the Analyte Suitable for GC? This is the most critical consideration. The compound's melting point of 66-70 °C suggests it will require heating to be vaporized. The key is whether it can withstand the high temperatures of the GC inlet (typically >200 °C) without degradation.[15][11] Method development must begin with a thermal stability study. If the compound decomposes, GC is not a suitable method for quantifying the main peak but may still be useful for analyzing more volatile impurities.
-
Why a Mid-Polarity Column? A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent) is a versatile and robust choice. It effectively separates compounds based on boiling point but also provides selectivity for aromatic and halogenated compounds due to the phenyl groups, making it well-suited for this analysis.
-
Why FID or MS Detection?
-
A Flame Ionization Detector (FID) is a universal detector for organic compounds, providing a response proportional to the mass of carbon. It is robust, reliable, and excellent for routine quantification of the main component and organic impurities.[16]
-
A Mass Spectrometer (MS) detector offers superior sensitivity and, crucially, provides structural information.[3] For impurity profiling, GC-MS is invaluable as it can help identify unknown peaks by their mass spectra, which is a regulatory expectation for impurities above a certain threshold.[3][17]
-
Decision-Making Workflow: HPLC vs. GC
Caption: Decision logic for selecting the appropriate chromatographic method.
Detailed Experimental Protocol: GC-FID Method
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1 (adjust as needed for concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (FID).
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample and dissolve in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Injection Volume: 1 µL.
-
Validation: The thermal stability of the analyte must be confirmed. Inject a sample and look for the appearance of degradation peaks. If degradation is observed, this method is not suitable for purity assay of the main component.
Head-to-Head Comparison: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[11] | Separation based on partitioning between a gaseous mobile phase and a stationary phase.[11] |
| Analyte Requirement | Suitable for non-volatile and thermally labile compounds.[10] | Requires analyte to be volatile and thermally stable. |
| Thermal Stress | Low; analysis is typically performed at or near ambient temperature. | High; requires elevated temperatures for vaporization, posing a risk of degradation.[15] |
| Analysis Time | Typically longer (10-60 minutes).[15][16] | Typically faster (a few minutes).[15][16] |
| Detection | Commonly UV-Vis, providing excellent quantitative data for chromophoric compounds.[11] | FID for universal organic compound detection or MS for high sensitivity and structural identification. |
| Cost & Complexity | Generally more expensive due to high-pressure pumps and solvent consumption.[15][16] | Can be more cost-effective, especially regarding solvent use.[16] |
| Primary Role for this Analyte | Recommended primary method for accurate purity quantification and analysis of non-volatile impurities. | Recommended orthogonal method for volatile impurities (residual solvents) and as a secondary check on purity, pending thermal stability confirmation.[3][11] |
Conclusion and Recommendations
For the routine quality control and purity assessment of This compound , HPLC is the unequivocally superior and recommended primary method . Its operation at near-ambient temperatures eliminates the risk of thermal degradation, ensuring that the measured purity reflects the true composition of the sample.[11] The well-established reversed-phase methodology provides robust, reproducible, and accurate quantification of the main component and related non-volatile impurities.
GC serves as a valuable orthogonal technique. It is particularly powerful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process, which HPLC may not detect well. However, its use for quantifying the main component is conditional upon rigorous validation of the analyte's thermal stability.
A comprehensive purity profile for this compound is best achieved by using HPLC for the primary assay and GC for the specific analysis of volatile components. This dual-pronged approach provides the most robust and reliable characterization, ensuring the highest quality intermediate for pharmaceutical and agrochemical development.
References
- A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine. Benchchem.
- A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. Benchchem.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
- 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2. Benchchem.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- HPLC vs GC: What Sets These Methods Apart. Phenomenex.
- Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Der Pharma Chemica.
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News.
- 2,4-Dichloro-5-methoxypyrimidine 97 19646-07-2. Sigma-Aldrich.
- HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine.
- Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog.
- 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401. PubChem.
- Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine. Benchchem.
- Sourcing High-Purity 2,4-Dichloro-5-methoxypyrimidine: A Manufacturer's Perspective.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- 2,4-DICHLORO-5-METHOXYPYRIMIDINE | CAS 19646-07-2. Matrix Fine Chemicals.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central.
- (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. ResearchGate.
- The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,4-二氯-5-甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,4-DICHLORO-5-METHOXYPYRIMIDINE | CAS 19646-07-2 [matrix-fine-chemicals.com]
- 9. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 15. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 16. blog.brewerscience.com [blog.brewerscience.com]
- 17. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Heterocyclic Reactivity: 2,4-Dichloro-5-methoxypyridine vs. 2,4-Dichloropyrimidine
For researchers in the fast-paced fields of medicinal chemistry and materials science, the selection of the right heterocyclic building block is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the myriad of available scaffolds, dichlorinated pyridines and pyrimidines serve as exceptionally versatile intermediates. This guide provides an in-depth, data-supported comparison of the reactivity of two such key synthons: 2,4-dichloro-5-methoxypyridine and 2,4-dichloropyrimidine . Our focus will be on the cornerstone reaction of these systems: Nucleophilic Aromatic Substitution (SNAr), providing field-proven insights to inform your synthetic strategy.
The Theoretical Bedrock: Understanding SNAr in Nitrogen Heterocycles
The capacity of 2- and 4-halopyridines and -pyrimidines to undergo SNAr is fundamental to their utility.[1][2] This reaction is not a single-step displacement but proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient ring, which transiently disrupts aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3][4][5][6]
The stability of this intermediate is the paramount factor governing both the overall reaction rate and the regioselectivity of the substitution. Two key electronic factors are at play:
-
Ring Activation: The inherent electronegativity of the nitrogen atom(s) in the ring withdraws electron density, making the ring carbons electrophilic and thus "activating" them for nucleophilic attack.[7][8][9][10] The pyrimidine ring, with its two nitrogen atoms in a 1,3-relationship, is significantly more electron-deficient and therefore more activated than the pyridine ring.[11][12]
-
Intermediate Stabilization: The more effectively the negative charge of the Meisenheimer complex can be delocalized, the more stable it is, and the faster the reaction will proceed. Delocalization involving the electronegative ring nitrogen(s) is particularly stabilizing.[10]
Head-to-Head Comparison: Reactivity and Regioselectivity
Overall Reactivity: A Clear Winner
2,4-Dichloropyrimidine is substantially more reactive towards nucleophiles than this compound.
This heightened reactivity is a direct consequence of two primary factors:
-
Superior Ring Activation: As noted, the two nitrogen atoms in the pyrimidine nucleus exert a powerful inductive electron-withdrawing effect, rendering the ring highly electrophilic and primed for nucleophilic attack.[8][13]
-
Substituent Effects: The pyridine analogue in this comparison bears a methoxy group at the C5 position. Through resonance, the methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack by increasing electron density. This stands in stark contrast to the unsubstituted, highly activated pyrimidine.
Consequently, reactions with 2,4-dichloropyrimidine can often be performed under significantly milder conditions (e.g., lower temperatures, shorter reaction times) than those required for this compound.
The Nuances of Regioselectivity: The C4 Position Reigns Supreme
For both substrates, nucleophilic substitution overwhelmingly favors the C4 position over the C2 position.
This preference is rooted in the superior stability of the Meisenheimer complex formed upon C4 attack. As illustrated in the diagram below, attack at C4 allows the resulting negative charge to be delocalized across the ring and, crucially, onto the para-related nitrogen atom (N1). This forms a stable quinoid-like resonance structure. Attack at the C2 position only permits delocalization onto the adjacent N1 (an ortho-like arrangement), which provides less stabilization.[3][8]
Caption: SNAr mechanism showing preferential attack at C4 for enhanced Meisenheimer complex stability.
While C4 selectivity is the general rule, the pyrimidine system is notoriously sensitive. The regiochemical outcome can be influenced or even reversed by the electronic nature of other ring substituents, the nucleophile, and the specific reaction conditions employed.[14][15][16] For example, the presence of a strong electron-donating group at the C6 position of a 2,4-dichloropyrimidine can steer substitution towards the C2 position.[13][14]
Performance Data: A Comparative Snapshot
The following table summarizes representative experimental data, underscoring the reactivity and selectivity differences.
| Starting Material | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | 4-(Dibutylamino)-2-chloropyrimidine | ~70% (C4/C2 ratio 70:30) | [8] |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂, dppb, LiHMDS, THF, -20 °C, 1h | 4-(Dibutylamino)-6-aryl-2-chloropyrimidine | >95% (C4/C2 ratio >30:1) | [8] |
| 2,4-Dichloropyrimidine | Tertiary Amine | CHCl₃, 40 °C, 3h | 2-(Diethylamino)-5-nitropyrimidine | Moderate to Excellent | [17][18] |
| 2,4-Dichloro-5-methoxypyrimidine | Various Amines | Et₃N, Toluene, 100 °C, 12h | 4-Amino-2-chloro-5-methoxypyrimidine | 61-98% | [19] |
| 2,4,5-trichloropyrimidine | Various Amines | nBuOH/DIPEA | 4-Amino-2,5-dichloropyrimidine | Good (Single C4 Isomer) | [20] |
This table presents representative data; yields and selectivities are substrate and condition dependent.
Field-Proven Experimental Protocols
To translate theory into practice, here are detailed, self-validating protocols for the selective C4-amination of each substrate.
Protocol 1: C4-Amination of 2,4-Dichloropyrimidine
This protocol describes a typical SNAr reaction favoring C4 substitution under thermal conditions.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol[20]
-
Reaction vessel (e.g., microwave vial or sealed tube)
Procedure:
-
To a clean, dry reaction vessel, add 2,4-dichloropyrimidine and the chosen solvent (e.g., DMF).
-
Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).
-
Seal the vessel securely.
-
Heat the reaction mixture to 80-120 °C. Note: The higher reactivity of 2,4-dichloropyrimidine often allows for lower temperatures compared to pyridine analogues.
-
Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 4-amino-2-chloropyrimidine product.
Protocol 2: C4-Amination of this compound
This protocol requires slightly more forcing conditions to account for the lower reactivity of the substituted pyridine ring.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Toluene or DMSO[19]
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
In a dry sealed tube, dissolve this compound in the chosen solvent (e.g., Toluene).
-
Add the amine nucleophile and then triethylamine.
-
Seal the tube tightly.
-
Heat the reaction mixture to 100-140 °C. Note: The deactivating effect of the methoxy group and the lower intrinsic reactivity of the pyridine ring necessitate higher temperatures.
-
Stir vigorously and monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
Once the reaction is complete, cool to ambient temperature.
-
Perform an aqueous workup as described in Protocol 1 (dilution with water, extraction, brine wash, drying).
-
Concentrate the organic phase and purify the residue via silica gel chromatography to yield the desired 4-amino-2-chloro-5-methoxypyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. iiste.org [iiste.org]
- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. wuxibiology.com [wuxibiology.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. guidechem.com [guidechem.com]
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Dichloropyridines
Introduction: The Synthetic Challenge and Strategic Importance of Dichloropyridines
Dichloropyridines are invaluable synthons in the fields of medicinal chemistry and materials science. Their two chlorine atoms offer orthogonal handles for sequential functionalization, enabling the construction of complex, multi-substituted pyridine scaffolds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging C-C bonds with these substrates, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids.[1][2] However, the successful coupling of dichloropyridines is far from trivial. Key challenges include achieving high yields, controlling regioselectivity in unsymmetrical dichloropyridines (e.g., 2,4- and 2,5-dichloropyridine), and preventing diarylation when mono-arylation is desired.[3][4]
The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is the most critical parameter governing the success of these transformations.[5] This guide provides a comparative analysis of leading palladium catalyst systems for the Suzuki coupling of dichloropyridines, offering insights into their performance, mechanistic underpinnings, and practical application. The discussion is grounded in experimental data to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.
The Crucial Role of the Ligand: From Traditional Phosphines to Modern N-Heterocyclic Carbenes
The catalytic cycle of the Suzuki-Miyaura reaction hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[5] For challenging substrates like dichloropyridines, the electron-rich and sterically hindered nature of the supporting ligand is crucial for promoting the often rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[6] Furthermore, the ligand architecture profoundly influences the regioselectivity of the coupling.
This guide will focus on a comparative analysis of three major classes of palladium catalysts:
-
Bulky, Electron-Rich Phosphine Ligands: This class, pioneered by the Buchwald and Hartwig groups, includes ligands such as SPhos, XPhos, and RuPhos. These ligands have proven to be highly effective for the coupling of aryl chlorides.[6][7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that form highly stable and active palladium complexes. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring an NHC ligand, are particularly noteworthy for their high efficiency and air-stability.[8][9]
-
Traditional Phosphine Ligands: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been historically used but often require higher catalyst loadings and temperatures for dichloropyridines.[1]
Comparative Performance Analysis of Palladium Catalysts
The efficacy of a catalyst system is best evaluated through a direct comparison of its performance in the coupling of specific dichloropyridine substrates. The following sections present a summary of experimental data for the Suzuki coupling of 2,4-, 2,5-, and 2,6-dichloropyridines.
Case Study 1: Regioselective Coupling of 2,4-Dichloropyridine
The selective functionalization of 2,4-dichloropyridine is a significant challenge due to the differential reactivity of the C2 and C4 positions. Generally, the C4 position is more susceptible to nucleophilic attack, but the outcome of a Suzuki coupling can be highly dependent on the catalyst system.
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (C4:C2) | Reference |
| Pd(PEPPSI)(IPr) | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 24 | 85 | 10.4:1 | [4] |
| PdCl₂ / NBu₄Br | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100-120 | - | High | >99:1 | [6][10] |
| Pd(OAc)₂ / Xantphos | Various anilines* | K₂CO₃ | - | 100 | - | - | 20:1 to 50:1 | [11] |
Note: Data for Buchwald-Hartwig amination, included for selectivity comparison.
Analysis and Mechanistic Insight:
The Pd(PEPPSI)(IPr) catalyst, featuring a bulky NHC ligand, demonstrates excellent C4-selectivity.[4][10] This is attributed to the steric hindrance around the palladium center, which favors oxidative addition at the less hindered C4 position. Intriguingly, ligand-free Jeffery-type conditions employing PdCl₂ and a phase-transfer catalyst (NBu₄Br) can achieve almost perfect C4-selectivity.[10] This highlights that while advanced ligands are powerful tools, classical catalysis should not be overlooked. For the related Buchwald-Hartwig amination, a Xantphos-based system also strongly favors the C2 position, suggesting that for 2,4-dichloropyridine, both steric and electronic factors, influenced by the specific reaction type and catalyst, play a crucial role in determining regioselectivity.[11]
Experimental Workflow: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine with Pd(PEPPSI)(IPr)
Caption: Workflow for C4-selective Suzuki coupling.
Case Study 2: Selective Mono-arylation of 2,5-Dichloropyridine
For 2,5-dichloropyridine, the primary challenge is often achieving selective mono-arylation at either the C2 or C5 position. The C2 position is generally more electrophilic and thus more reactive towards oxidative addition.[3]
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | High | C2-arylation | [3] |
| Pd(OAc)₂ / NBu₄Br | Arylboronic acid | K₂CO₃ | DMF | 100 | >24 | - | C5-arylation | [3] |
| Ni(cod)₂ / PPh₂Me | 4-Chlorophenylboronic acid | K₃PO₄ | MeCN | 80 | 24 | 85 (mono) | >20:1 (mono:di) | [4] |
Analysis and Mechanistic Insight:
The combination of Pd(OAc)₂ with the bulky, electron-rich SPhos ligand provides a robust system for the preferential arylation at the C2 position.[3] This is the expected outcome based on the higher electrophilicity of the C2 position. However, by switching to a ligand-free system with a phase-transfer catalyst in DMF, the selectivity can be reversed to favor the C5 position.[3] This remarkable switch in regioselectivity underscores the profound impact of reaction conditions on the catalytic cycle. Additionally, a nickel-based catalyst system has been shown to be highly effective for mono-arylation, offering an alternative to palladium.[4]
Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
- 1. mdpi.com [mdpi.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Ligand Efficacy in the Buchwald-Hartwig Amination of 2,4-Dichloro-5-methoxypyridine
For researchers engaged in the synthesis of complex nitrogen-containing heterocycles, particularly in the fields of medicinal chemistry and materials science, the Buchwald-Hartwig amination stands as an indispensable tool for the formation of C-N bonds. The selective functionalization of polysubstituted pyridines, such as 2,4-dichloro-5-methoxypyridine, presents a unique challenge due to the differential reactivity of the halogenated positions. The choice of ligand in this palladium-catalyzed transformation is not merely an optimization step but a critical determinant of reaction success, influencing yield, selectivity, and substrate scope. This guide provides an in-depth comparison of various ligand classes for the Buchwald-Hartwig amination of this compound, supported by mechanistic insights and practical experimental guidance.
The Strategic Importance of this compound
The this compound scaffold is a valuable building block in synthetic chemistry. The two chlorine atoms offer orthogonal handles for sequential cross-coupling reactions, while the methoxy group modulates the electronic properties of the pyridine ring. The ability to selectively aminate one chloro position over the other is paramount for the efficient construction of diverse molecular architectures. The Buchwald-Hartwig amination has emerged as a superior method for this transformation, often exhibiting high regioselectivity that complements traditional nucleophilic aromatic substitution (SNAr) reactions.[1][2]
The Heart of the Matter: The Buchwald-Hartwig Catalytic Cycle and the Role of the Ligand
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[3][4] The ligand, typically a bulky, electron-rich phosphine, plays a crucial role in each step of this cycle:
-
Oxidative Addition: The active Pd(0)Ln species undergoes oxidative addition into the C-Cl bond of this compound to form a Pd(II) complex. The ligand's steric bulk and electron-donating ability facilitate this step, particularly for less reactive aryl chlorides.[5]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated. The ligand's properties are critical in promoting this step and preventing side reactions like beta-hydride elimination.[6]
The inherent challenge with this compound lies in achieving selective oxidative addition at either the C2 or C4 position. Experimental evidence for the related 2,4-dichloropyridine strongly indicates a high preference for amination at the C2 position under Buchwald-Hartwig conditions.[1][7] This selectivity is often attributed to the steric environment and electronic properties of the C2 position, which favor oxidative addition. The electron-donating methoxy group at the 5-position is expected to further influence the electronic landscape of the pyridine ring but is unlikely to alter the intrinsic preference for C2 amination in this palladium-catalyzed reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
A Comparative Analysis of Ligand Classes for the Amination of this compound
The choice of ligand is critical for achieving high efficiency and selectivity in the amination of electron-deficient heteroaryl chlorides. Below is a comparison of prominent ligand classes with their anticipated performance for the target transformation.
| Ligand Class | Representative Ligands | Key Characteristics | Expected Efficacy for this compound |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly electron-rich and sterically demanding monophosphine ligands.[5] | High. These ligands are generally very effective for the amination of aryl chlorides, including electron-deficient systems. Their steric bulk can enhance reductive elimination and prevent catalyst decomposition.[8] |
| Chelating Bisphosphines | Xantphos, BINAP, DPPF | Bidentate ligands with a defined bite angle.[3] | Moderate to High. Xantphos, in particular, has been shown to be effective for the C2-selective amination of 2,4-dichloropyridine.[7] The chelation can provide catalyst stability. |
| Ferrocene-Based Ligands | Josiphos-type ligands | Chiral, electron-rich, and sterically hindered diphosphine ligands. | Moderate to High. A Josiphos ligand has demonstrated success in the amination of a related 4-chloropyridine derivative, suggesting its potential applicability.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donating ligands that form robust bonds with palladium. | Moderate. While effective in many cross-coupling reactions, their performance with challenging heteroaryl chlorides can be variable and may require specific optimization. |
For the specific case of this compound, ligands from the bulky biarylphosphine class, such as XPhos or RuPhos , are anticipated to provide the best results, especially when coupling with a range of primary and secondary amines. Their proven track record with aryl chlorides makes them a primary choice for initial screening. Xantphos represents a strong alternative from the chelating bisphosphine class, given its documented success with the parent 2,4-dichloropyridine scaffold.[7]
Experimental Protocol: Screening Ligands for the Amination of this compound
The following protocol provides a general framework for screening different ligands to identify the optimal conditions for the amination of this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[9]
Caption: A general experimental workflow for ligand screening.
Materials:
-
This compound
-
Amine of choice
-
Palladium source (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Ligand (e.g., XPhos, RuPhos, Xantphos)
-
Base (e.g., NaOt-Bu, K3PO4, or Cs2CO3)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (1-2 mol%), the ligand (2-4 mol%), and the base (1.5-2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add this compound (1.0 equivalent) and the anhydrous solvent.
-
Add the amine (1.1-1.5 equivalents).
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Causality:
The success of this protocol relies on the scrupulous exclusion of air and moisture, as both can deactivate the palladium catalyst. The choice of base is also critical; stronger bases like NaOt-Bu are often required for aryl chlorides, but weaker bases like K3PO4 or Cs2CO3 may be necessary for substrates with base-sensitive functional groups.[10] Screening a combination of ligands and bases is often the most efficient path to identifying the optimal reaction conditions.
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful transformation that enables the selective synthesis of valuable aminopyridine derivatives. The choice of ligand is the most critical parameter for achieving high yields and regioselectivity. Based on the available literature for structurally similar substrates, bulky biarylphosphine ligands such as XPhos and RuPhos, along with the chelating bisphosphine ligand Xantphos, represent the most promising candidates for this transformation. A systematic screening of these ligands, in conjunction with an appropriate choice of base and reaction conditions, will undoubtedly lead to a robust and efficient synthetic protocol.
References
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal
- Buchwald-Hartwig Amin
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- The Buchwald-Hartwig Amin
- A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amin
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem
- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry (India) Pvt. Ltd.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 2,4-Dichloro-5-methoxypyridine Derivatives: A Comparative Approach
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyridine derivatives are a cornerstone, forming the structural core of numerous therapeutic agents.[1][2] Among these, the 2,4-dichloro-5-methoxypyridine scaffold is a particularly valuable intermediate, offering multiple reactive sites for synthetic elaboration in the pursuit of novel pharmaceuticals.[3][4] The precise three-dimensional arrangement of atoms in these molecules is not merely an academic curiosity; it is a critical determinant of their biological activity, dictating how they interact with target proteins and enzymes. Therefore, rigorous structural elucidation is paramount.
This guide provides an in-depth exploration of single-crystal X-ray diffraction (XRD) as the definitive method for determining the atomic structure of this compound derivatives.[5][6] We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare this technique with other analytical alternatives, supported by experimental data and authoritative standards.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful, non-destructive analytical technique that provides unambiguous information about the internal lattice of crystalline substances.[7][8] It allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions, which collectively define the crystal structure.[9][10]
Core Principles of SCXRD
The technique is founded on the principle of Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of monochromatic X-rays by the ordered planes of atoms within a crystal lattice.[11] When a focused beam of X-rays is directed at a single crystal, it diffracts the beam into a unique pattern of reflections. By meticulously measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be reconstructed, revealing the precise position of each atom.[10]
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to ensure the acquisition of high-quality crystallographic data for a novel this compound derivative. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Crystal Growth & Selection (The Rate-Limiting Step)
-
Objective: To obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm) and quality, free from significant defects like cracks or twinning.[6][7][10]
-
Methodology:
-
Solvent Selection: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent system in which it is sparingly soluble. Common choices include acetonitrile, ethanol, or acetone.
-
Slow Evaporation: The most common and often successful method is the slow evaporation of the solvent.[12] Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate over several days to weeks at room temperature. This slow process encourages the formation of large, well-ordered crystals rather than a polycrystalline powder.
-
Crystal Harvesting & Mounting: Once suitable crystals have formed, carefully select a clear, well-formed crystal under a microscope.[7] Mount the selected crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil (e.g., Paratone-N). The goniometer head allows for precise rotation of the crystal in the X-ray beam.[11]
-
-
Causality (Expertise & Experience): The quality of the final structure is entirely dependent on the quality of the initial crystal. Rapid precipitation leads to disordered, small crystals that will not diffract X-rays effectively. The goal of slow crystallization is to allow molecules sufficient time to arrange themselves into a thermodynamically stable, repeating lattice.
Step 2: X-ray Data Collection
-
Objective: To measure the intensities and positions of the diffracted X-ray beams from the crystal.
-
Methodology:
-
Instrument Setup: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (commonly Molybdenum Kα radiation, λ = 0.7107Å) and a sensitive detector (e.g., CCD or CMOS).[7][9]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[11] This step confirms the crystal's suitability for a full data collection.
-
Data Collection Strategy: A full sphere or hemisphere of diffraction data is collected by rotating the crystal through a series of angles.[7] The exposure time for each frame is optimized to maximize the signal-to-noise ratio. A complete data collection can take anywhere from a few hours to a day.[7]
-
-
Causality (Expertise & Experience): Collecting a complete dataset is crucial for accurately determining the electron density and, consequently, the atomic positions. Molybdenum radiation is often chosen for small organic molecules due to its shorter wavelength, which provides higher resolution data.
Step 3: Structure Solution and Refinement
-
Objective: To process the raw diffraction data to generate a final, accurate 3D model of the molecule and its packing in the crystal.
-
Methodology:
-
Data Reduction: The raw data is corrected for various experimental factors, including background noise, Lorentz-polarization effects, and absorption.[7]
-
Structure Solution: The corrected data is used to solve the "phase problem." For small molecules like pyridine derivatives, direct methods are typically successful in providing an initial model of the molecular structure.[10]
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[12]
-
Validation: The final refined structure is validated using metrics such as the R-factor (agreement factor), goodness-of-fit, and residual electron density maps to ensure the model is accurate and chemically sensible.
-
-
Causality (Trustworthiness): This multi-stage process is self-validating. The refinement process will not converge to a low R-factor if the initial structure solution is incorrect or if the data quality is poor. The final validation checks provide confidence in the published structure.
Visualization of the SCXRD Workflow
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Part 2: A Comparative Guide to Alternative Analytical Techniques
While SCXRD provides the most definitive structural information, it is not always feasible or necessary. A comprehensive analytical approach often involves complementary techniques. The following section compares SCXRD with other common methods for characterizing this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.[13] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C).
-
¹H NMR: For a this compound derivative, ¹H NMR would reveal the number of unique protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing adjacent protons).[13][14]
-
¹³C NMR: This technique identifies the number of unique carbon atoms in the molecule.[13]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[13] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[15]
Hirshfeld Surface Analysis
While not a primary structure determination technique itself, Hirshfeld surface analysis is a powerful computational tool used to analyze the results of an SCXRD experiment. It provides a quantitative and visual understanding of intermolecular interactions within the crystal, such as hydrogen bonds and π-π stacking, which are crucial for understanding crystal packing and stability.[15][16][17]
Performance Comparison
The following table objectively compares these techniques for the analysis of this compound derivatives.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, crystal packing, absolute stereochemistry.[9][10] | Connectivity of atoms (C-H framework), chemical environment, relative stereochemistry in solution.[13] | Molecular weight, elemental formula (HRMS), structural fragments.[13][15] |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm).[11] | Soluble sample (5-10 mg) in a deuterated solvent.[13] | Small amount of sample (µg to ng), often soluble. |
| Strengths | - Unambiguous and definitive structure determination.- Provides solid-state conformation.- Reveals intermolecular interactions.[15] | - Excellent for determining connectivity.- Provides information on dynamic processes in solution.- Non-destructive. | - Extremely sensitive.- Determines exact molecular weight and formula.- Can be coupled with separation techniques (e.g., GC-MS).[13] |
| Limitations | - Requires a suitable single crystal, which can be difficult to grow.[6][10]- Provides a static picture of the molecule in the solid state. | - Does not provide bond lengths or angles.- Cannot determine absolute stereochemistry without chiral auxiliaries.- Structure is in solution, which may differ from the solid state. | - Does not provide 3D structural information or connectivity on its own.- Fragmentation can be complex to interpret. |
| Application to Topic | Ideal for confirming the final structure, understanding solid-state packing, and providing data for computational studies.[18][19] | Essential for routine characterization, confirming successful synthesis, and assessing purity.[20][21] | Essential for confirming the molecular weight of the synthesized product and identifying impurities. |
Logical Framework for Method Selection
The choice of analytical technique depends on the specific research question. The following diagram illustrates a logical approach to characterizing a new this compound derivative.
Caption: Decision-making workflow for structural analysis.
Conclusion
For the unambiguous structural elucidation of this compound derivatives, single-crystal X-ray diffraction stands as the unparalleled gold standard. It delivers a level of detail—from precise bond lengths to complex intermolecular packing—that is unattainable by other techniques alone. However, a robust and trustworthy characterization relies on a synergistic approach. NMR and mass spectrometry are indispensable partners in the analytical workflow, confirming the successful synthesis and solution-state structure, while SCXRD provides the ultimate, high-resolution snapshot of the molecule in the solid state. By understanding the strengths and limitations of each method, researchers can strategically design their analytical approach, ensuring the scientific integrity and validity of their findings in the competitive field of drug development.
References
- Kubiak, R., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules.
- Kumar, S., et al. (2017). Crystal structure, DFT, docking studies of substituted pyridines. Acta Crystallographica Section A: Foundations and Advances.
- Li, Y., et al. (2022). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm.
- Reddy, M. S., et al. (2019). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen.
- Beckmann, J., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design.
- Viger-Gravel, J., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design.
- Yadav, M., et al. (2022). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Journal of the Indian Chemical Society.
- Varughese, S., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design.
- Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Results in Chemistry.
- Al-Warhi, T., et al. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega.
- Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center.
- Anghel, A. T., et al. (2002). A study of the known and hypothetical crystal structures of pyridine : why are there four molecules in the asymmetric unit cell? CrystEngComm.
- Pro-Chem. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Pro-Chem.
- Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes.
- Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature.
- Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules.
- ResearchGate. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
- Popa, C. V., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences.
- PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. National Center for Biotechnology Information.
- Cetina, M., & Jukić, M. (2017). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure.
- Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online.
- PubChem. (n.d.). 2,4-Dichloro-5-methylpyridine. National Center for Biotechnology Information.
- Crystallography Open Database. (n.d.). Search results. Crystallography Open Database.
- IOSR Journal. (2019). Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. IOSR Journal of Applied Chemistry.
- Guss, J. M. (2010). X-Ray Crystallography of Chemical Compounds. Current Drug Discovery Technologies.
- Singh, S., et al. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Engineering Research & Technology.
- Guss, J. M. (2010). X-Ray Crystallography of Chemical Compounds. Current Drug Discovery Technologies.
- Arshad, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications.
- St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 [chemicalbook.com]
- 5. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 17. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
A Technical Guide to the Thermal Stability of Halogenated Pyridines for Pharmaceutical and Agrochemical Research
In the landscape of modern drug discovery and agrochemical development, halogenated pyridines represent a class of privileged scaffolds. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them indispensable building blocks. However, the thermal stability of these compounds is a critical, yet often overlooked, parameter that dictates their viability in synthesis, purification, formulation, and storage. This guide provides an in-depth comparison of the thermal stability of monohalogenated pyridines, grounded in fundamental chemical principles and supported by computational and physical data. We will explore how the identity and position of the halogen atom profoundly influence the molecule's robustness under thermal stress.
The Primacy of Thermal Stability in Chemical Development
The journey of a molecule from a laboratory curiosity to a commercial product is fraught with challenges, many of which are thermal in nature. High temperatures are routinely employed in chemical synthesis to overcome activation barriers, in distillation for purification, and during drying and formulation processes. A molecule that decomposes under these conditions can lead to reduced yields, the formation of potentially toxic impurities, and inconsistent product quality. For researchers in pharmaceutical and agrochemical industries, a thorough understanding of a compound's thermal limits is not just a matter of process optimization, but one of safety and regulatory compliance. This guide aims to provide a predictive framework for the thermal stability of halogenated pyridines, enabling scientists to make more informed decisions in their development pipelines.
Comparing Halogens: A Tale of Bond Energies
The thermal stability of a halogenated pyridine is fundamentally dictated by the strength of the Carbon-Halogen (C-X) bond. Thermal decomposition is initiated by the homolytic cleavage of this bond, a process that requires an input of energy equal to the Bond Dissociation Energy (BDE). A higher BDE corresponds to a stronger bond, and consequently, a greater resistance to thermal degradation.
The trend for C-X bond strength for halogens attached to an sp²-hybridized carbon, such as in a pyridine ring, follows the order:
C-F > C-Cl > C-Br > C-I
This trend is a direct consequence of the orbital overlap between the carbon and the halogen atom. The smaller fluorine atom allows for a more effective overlap with the carbon's sp² orbital, resulting in a shorter, stronger bond. As we move down the halogen group, the atomic radius increases, leading to longer, weaker, and more polarizable bonds.
While specific decomposition temperatures for all simple monohalogenated pyridines are not consistently reported in the literature, the BDE values provide a robust theoretical basis for predicting their relative thermal stability.
Table 1: Physical Properties and Calculated Bond Dissociation Energies of Halogenated Pyridines
| Compound | Halogen | Position | Boiling Point (°C) | C-Cl Bond Dissociation Energy (kcal/mol) |
| 2-Fluoropyridine | Fluoro | 2 | 126[1] | N/A (Expected to be highest) |
| 3-Fluoropyridine | Fluoro | 3 | 107-108 | N/A (Expected to be highest) |
| 4-Fluoropyridine | Fluoro | 4 | 104-108[2] | N/A (Expected to be highest) |
| 2-Chloropyridine | Chloro | 2 | 170 | 95-96[3] |
| 3-Chloropyridine | Chloro | 3 | 148 | ~99-100[3] |
| 4-Chloropyridine | Chloro | 4 | 147 | ~98-99[3] |
| 2-Bromopyridine | Bromo | 2 | 192-194 | N/A (Expected to be lower than C-Cl) |
| 3-Bromopyridine | Bromo | 3 | 173 | N/A (Expected to be lower than C-Cl) |
| 4-Bromopyridine | Bromo | 4 | 145-146 | N/A (Expected to be lower than C-Cl) |
| 2-Iodopyridine | Iodo | 2 | 215[4] | N/A (Expected to be lowest) |
| 3-Iodopyridine | Iodo | 3 | 90-92 (at 14mmHg) | N/A (Expected to be lowest) |
| 4-Iodopyridine | Iodo | 4 | 274-276 (dec.)[3] | N/A (Expected to be lowest) |
Note: BDE values for C-F, C-Br, and C-I on the pyridine ring are not explicitly listed in the search results but the trend is well-established in chemical literature. The C-Cl BDEs are from G3B3 calculations.[3] Boiling points are provided for physical comparison.
From this data, we can infer the following stability trend: Fluoropyridines > Chloropyridines > Bromopyridines > Iodopyridines
This hierarchy is paramount for selecting appropriate reagents and reaction conditions. For instance, high-temperature reactions that are feasible with a chloropyridine might lead to significant decomposition if a bromopyridine or iodopyridine is used.
The Influence of Halogen Position: An Electronic Tug-of-War
Beyond the identity of the halogen, its position on the pyridine ring (ortho, meta, or para to the nitrogen) plays a crucial role in determining the C-X bond strength and, by extension, the thermal stability. Computational studies on chloropyridines reveal a clear trend in BDEs.[3]
Positional Stability Trend (for Chloro- and likely other Halopyridines): meta (3-position) > para (4-position) > ortho (2-position)
The C-Cl bond is weakest at the 2-position, with a BDE of 95-96 kcal/mol.[3] This is attributed to the electron-withdrawing inductive effect of the adjacent nitrogen atom, which destabilizes the C-Cl bond. The BDE is highest at the 3-position (meta), making it the most thermally stable isomer.[3] This insight is critical for synthetic chemists; for example, a reaction involving a 2-halopyridine may require milder conditions than the same transformation with a 3-halopyridine to avoid degradation.
Experimental Protocol: Determining Thermal Stability via Thermogravimetric Analysis (TGA)
To experimentally validate these theoretical trends, Thermogravimetric Analysis (TGA) is the gold standard. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output, a thermogram, provides precise data on decomposition temperatures.
Objective:
To determine and compare the onset of thermal decomposition for various monohalogenated pyridines.
Instrumentation:
A standard thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Step-by-Step Protocol:
-
Instrument Calibration: Before analysis, calibrate the TGA for mass and temperature according to the manufacturer's specifications. This ensures the accuracy of the collected data.
-
Sample Preparation: Ensure the liquid halogenated pyridine sample is pure and free of solvent. For solid samples, ensure they are dry and finely powdered to promote uniform heating.
-
Sample Loading: Accurately weigh 5-10 mg of the sample into an inert TGA pan (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.
-
Experimental Conditions:
-
Atmosphere: Set a high-purity nitrogen or argon flow (e.g., 20-50 mL/min) to provide an inert atmosphere. This is crucial to prevent oxidative decomposition, which would occur in the presence of air and complicate the interpretation of thermal stability.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes to ensure thermal stability before the analysis begins.
-
Ramp the temperature at a constant rate, typically 10°C/min, up to a final temperature where complete decomposition is expected (e.g., 600°C). A consistent heating rate is essential for comparing results across different samples.
-
-
-
Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
Determine the onset temperature of decomposition (Tonset) . This is often defined as the temperature at which a 5% weight loss (Td5%) is observed. This value is a key metric for comparing the thermal stability of different compounds.
-
The temperature of the maximum rate of decomposition (Tmax) can be determined from the peak of the first derivative of the TGA curve (the DTG curve).
-
Visualizing the Concepts
To better illustrate the workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Halogen identity dictates bond strength and thermal stability.
Conclusion and Field-Proven Insights
The thermal stability of halogenated pyridines is a critical parameter that directly correlates with the strength of the Carbon-Halogen bond. The predictable trend of F > Cl > Br > I in stability, along with the nuanced effects of positional isomerism (meta > para > ortho ), provides a powerful predictive tool for chemists. While comprehensive experimental TGA data for all simple halopyridines is sparse, the foundational principles of bond dissociation energy offer a reliable guide for experimental design.
As a Senior Application Scientist, my recommendation is to always consider the C-X bond energy when planning syntheses involving halogenated pyridines. For reactions requiring high temperatures, fluorinated or chlorinated pyridines are preferable. When working with the more reactive brominated and iodinated analogues, particularly those substituted at the 2-position, it is prudent to explore lower reaction temperatures, alternative energy sources like microwave irradiation, or catalytic systems that operate under milder conditions. By integrating this fundamental understanding of thermal stability into your workflow, you can mitigate risks, improve reproducibility, and accelerate the development of novel, high-value molecules.
References
- Fairweather, K. A., et al. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. [Link]
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kobe University Repository. [Link]
Sources
- 1. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
A Comparative Guide to the Spectroscopic Characterization of Substituted 5-Methoxypyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridine derivatives stand as a cornerstone, with the 5-methoxypyridine scaffold being of particular interest due to its presence in numerous biologically active compounds. The precise characterization of these molecules is paramount for ensuring their purity, confirming their structure, and understanding their electronic properties. This guide provides an in-depth comparison of the key spectroscopic techniques used for the characterization of substituted 5-methoxypyridines, supported by experimental data and protocols.
The Importance of Spectroscopic Analysis
The introduction of various substituents onto the 5-methoxypyridine core can significantly alter its physicochemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structural nuances that arise from these substitutions. Each technique provides a unique piece of the structural puzzle, and a combined analysis offers a comprehensive understanding of the molecule .
Core Spectroscopic Techniques: A Comparative Overview
A multi-faceted approach utilizing NMR, IR, and MS is the gold standard for the structural elucidation of substituted 5-methoxypyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of atoms within a molecule.
The chemical shifts of the protons on the pyridine ring are highly sensitive to the nature of the substituent at the 2-position. The electron-withdrawing or donating properties of the substituent, as well as its steric bulk, will influence the electron density around the ring protons, leading to characteristic shifts.
-
H-2, H-4, and H-6 Protons: The protons ortho (H-6), para (H-4), and meta (H-3) to the nitrogen atom and the methoxy group exhibit distinct chemical shifts. The electronegative nitrogen atom deshields the adjacent protons, causing them to resonate at a lower field (higher ppm).
-
Methoxy Protons: The singlet corresponding to the methoxy group protons is typically found in the upfield region of the aromatic spectrum.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the substituents in a predictable manner.
-
C-2, C-3, C-4, C-5, and C-6 Carbons: The carbon atoms of the pyridine ring resonate in the aromatic region, with their specific chemical shifts being dependent on the attached substituent.
-
Methoxy Carbon: The carbon of the methoxy group gives a characteristic signal in the upfield region.
Table 1: Comparative ¹H and ¹³C NMR Data for a Series of 2-Substituted 5-Methoxypyridines
| Substituent (at C-2) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -H | H-2: 8.16, H-3: 7.52, H-4: 6.82, H-6: 6.72, OCH₃: 3.92 | C-2: 163.9, C-3: 139.0, C-4: 110.2, C-5: 147.2, C-6: 107.0, OCH₃: 55.4 |
| -Br | H-3: 7.70, H-4: 7.15, H-6: 8.20, OCH₃: 3.85 | C-2: 141.2, C-3: 142.5, C-4: 112.9, C-5: 154.3, C-6: 112.1, OCH₃: 55.8 |
| -Cl | H-3: 7.62, H-4: 7.28, H-6: 8.11, OCH₃: 3.89 | C-2: 149.8, C-3: 139.5, C-4: 112.6, C-5: 154.0, C-6: 111.8, OCH₃: 55.7 |
| -I | H-3: 7.85, H-4: 6.95, H-6: 8.25, OCH₃: 3.90 | C-2: 110.5, C-3: 148.9, C-4: 113.5, C-5: 153.8, C-6: 112.5, OCH₃: 56.0 |
| -CH₃ | H-3: 7.35, H-4: 7.05, H-6: 8.00, OCH₃: 3.80, CH₃: 2.45 | C-2: 157.5, C-3: 138.0, C-4: 120.5, C-5: 152.0, C-6: 122.8, OCH₃: 55.2, CH₃: 23.5 |
| -C₂H₅ | H-3: 7.38, H-4: 7.08, H-6: 8.02, OCH₃: 3.82, CH₂: 2.75, CH₃: 1.25 | C-2: 162.0, C-3: 137.8, C-4: 120.3, C-5: 151.8, C-6: 122.5, OCH₃: 55.3, CH₂: 29.8, CH₃: 14.2 |
Note: The data presented is a compilation from various sources and serves for comparative purposes. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
-
C-O Stretch: A strong absorption band corresponding to the C-O stretching of the methoxy group is typically observed in the region of 1250-1000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
-
Substituent-Specific Vibrations: The substituent at the 2-position will also have its own characteristic IR absorptions (e.g., C-Br stretch, C-Cl stretch).
Table 2: Key IR Absorption Frequencies for 2-Substituted 5-Methoxypyridines
| Substituent (at C-2) | C-O Stretch (cm⁻¹) | C=N, C=C Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| -H | ~1245 | ~1590, 1470, 1435 | ~3050 |
| -Br | ~1250 | ~1580, 1460, 1420 | ~3060 |
| -Cl | ~1248 | ~1585, 1465, 1425 | ~3055 |
| -I | ~1240 | ~1575, 1455, 1415 | ~3065 |
| -CH₃ | ~1242 | ~1595, 1475, 1440 | ~3045 |
| -C₂H₅ | ~1240 | ~1598, 1478, 1445 | ~3040 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
-
Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the molecular weight of the compound.
-
Fragmentation Pattern: The molecule fragments in a predictable manner upon ionization, and the resulting fragment ions provide valuable structural information. For 5-methoxypyridine derivatives, common fragmentation pathways include the loss of the methoxy group, the substituent at the 2-position, and cleavage of the pyridine ring.
Table 3: Expected Molecular Ion Peaks and Key Fragments for 2-Substituted 5-Methoxypyridines
| Substituent (at C-2) | Molecular Weight ( g/mol ) | Expected M⁺ (m/z) | Key Fragment Ions (m/z) |
| -H | 109.13 | 109 | 94 ([M-CH₃]⁺), 79 ([M-OCH₃]⁺) |
| -Br | 187.02/189.02 | 187/189 | 172/174 ([M-CH₃]⁺), 157/159 ([M-OCH₃]⁺), 108 ([M-Br]⁺) |
| -Cl | 143.57 | 143/145 | 128/130 ([M-CH₃]⁺), 113/115 ([M-OCH₃]⁺), 108 ([M-Cl]⁺) |
| -I | 234.02 | 234 | 219 ([M-CH₃]⁺), 204 ([M-OCH₃]⁺), 108 ([M-I]⁺) |
| -CH₃ | 123.15 | 123 | 108 ([M-CH₃]⁺), 93 ([M-OCH₃]⁺) |
| -C₂H₅ | 137.18 | 137 | 122 ([M-CH₃]⁺), 108 ([M-C₂H₅]⁺) |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition and processing.
FT-IR Spectroscopy Protocol
Caption: Workflow for FT-IR data acquisition using the KBr pellet method.
GC-MS Protocol
Caption: Workflow for GC-MS data acquisition and processing.
Alternative and Complementary Analytical Techniques
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system. For substituted 5-methoxypyridines, the position of λmax will be influenced by the nature of the substituent at the 2-position, which can extend or perturb the π-conjugated system.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is the ultimate arbiter of molecular structure but requires the growth of high-quality single crystals.
Conclusion
The comprehensive characterization of substituted 5-methoxypyridines relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation information. When combined with alternative techniques such as UV-Vis spectroscopy and X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This robust analytical approach is fundamental for advancing research and development in fields where these valuable heterocyclic compounds are employed.
References
- The Royal Society of Chemistry.
- PubChem. 2-Chloro-5-methoxypyridine. [Link]
- PubChem. 2-Ethyl-5-methylpyridine. [Link]
- HSC Cores - BookStack.
- IOSR Journal. Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. [Link]
- ResearchGate. a) Comparative UV‐vis spectra of derivatives 5 a, 5 b, 5 f, 5 g, and.... [Link]
A Senior Application Scientist's Guide to the Definitive Validation of Regioselective Synthesis Using 2D NMR Techniques
For researchers in synthetic chemistry and drug development, achieving regioselectivity is a testament to elegant and efficient molecular design. However, the claim of regioselectivity is only as robust as its validation. While chromatographic and 1D Nuclear Magnetic Resonance (NMR) methods provide initial indications, they often lack the definitive resolving power to distinguish between closely related regioisomers. This guide provides an in-depth comparison and workflow for leveraging two-dimensional (2D) NMR spectroscopy as a self-validating system to unambiguously determine molecular connectivity and, therefore, confirm the regiochemical outcome of a synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy has become the cornerstone for the structural elucidation of organic compounds.[1][2][3] Modern NMR spectrometers, equipped with a suite of 2D experiments, allow for the detailed mapping of a molecule's atomic framework, often using less than a milligram of sample.[1] This guide will focus on the synergistic application of three core proton-detected 2D NMR experiments: COSY , HSQC , and HMBC , demonstrating their collective power in providing irrefutable proof of regiochemistry.
The Challenge: Beyond the Ambiguity of 1D NMR
A standard one-dimensional (1D) ¹H NMR spectrum is the starting point for most structural analyses, offering information on the chemical environment, coupling, and the relative number of protons.[4] However, in the case of regioisomers, ¹H and ¹³C chemical shifts can be remarkably similar, and complex coupling patterns in aromatic regions can be difficult to interpret with confidence. For example, distinguishing between an ortho- and para-substituted product based solely on subtle differences in chemical shifts or coupling constants can be inconclusive. This is where 2D NMR transforms ambiguity into certainty by spreading information across a second frequency dimension, resolving overlapping signals and revealing through-bond correlations.[5]
The 2D NMR Toolkit: A Triad of Correlative Experiments
The definitive assignment of a regioisomer relies on building a complete picture of the molecule's bonding network. We achieve this by systematically layering information from three key experiments.
-
¹H-¹H COSY (COrrelation SpectroscopY): Mapping the Proton Network
-
The Causality: The COSY experiment is the foundational map of the proton framework. It identifies protons that are scalar (J) coupled, typically through two or three bonds.[6] The presence of an off-diagonal cross-peak between two proton signals confirms they are neighbors in the bonding network.[5] For regioselectivity, this is critical for tracing the connectivity of protons around a substituted ring system. A contiguous chain of COSY correlations can define a specific spin system, helping to piece together molecular fragments.[7]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
-
The Causality: The HSQC experiment is the bridge between the proton and carbon skeletons. It generates a cross-peak for every proton that is directly attached (one bond) to a carbon atom.[8] Its primary function is to unambiguously assign the chemical shift of a carbon atom based on the chemical shift of its attached proton(s).[4][9] This experiment is significantly more sensitive than a 1D ¹³C experiment and provides the same information as a DEPT-135 experiment regarding CH, CH₂, and CH₃ multiplicities, often with better resolution.[8] This one-to-one correlation is the essential prerequisite for interpreting the long-range connections revealed by HMBC.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Connectivity Map
-
The Causality: The HMBC experiment is the most powerful tool in this triad for determining regiochemistry. It reveals correlations between protons and carbons over longer distances, typically two and three bonds (²JCH and ³JCH).[8] Crucially, one-bond correlations are suppressed.[8] This allows us to "see" connections through heteroatoms and, most importantly, to and from quaternary carbons (carbons with no attached protons). It is these long-range correlations that provide the definitive, unambiguous evidence of how different molecular fragments are pieced together, thereby confirming the position of substitution.[7][10]
-
Case Study: Regioselective Friedel-Crafts Acylation of 2-Methoxynaphthalene
To illustrate the power of this workflow, let's consider the acylation of 2-methoxynaphthalene. The reaction can potentially yield two primary regioisomers: the 1-acetyl (Product A ) and the 6-acetyl (Product B ) derivatives. While chromatographic separation might be possible, 2D NMR provides the absolute structural proof.
Below are the predicted ¹H and ¹³C NMR data for both potential products.
Table 1: Predicted ¹H and ¹³C NMR Data for Regioisomers A and B
| Product A (1-acetyl-2-methoxynaphthalene) | Product B (2-acetyl-6-methoxynaphthalene) | ||
| Position | δ¹³C (ppm) | δ¹H (ppm) | Position |
| 1 | 131.5 (qC) | - | 1 |
| 2 | 159.0 (qC) | - | 2 |
| 3 | 114.0 (CH) | 7.25 (d) | 3 |
| 4 | 130.0 (CH) | 8.10 (d) | 4 |
| 4a | 124.0 (qC) | - | 4a |
| 5 | 129.0 (CH) | 7.80 (d) | 5 |
| 6 | 125.0 (CH) | 7.50 (t) | 6 |
| 7 | 127.5 (CH) | 7.60 (t) | 7 |
| 8 | 123.0 (CH) | 8.00 (d) | 8 |
| 8a | 135.0 (qC) | - | 8a |
| OMe | 56.0 (CH₃) | 3.95 (s) | OMe |
| C=O | 200.0 (qC) | - | C=O |
| COCH₃ | 30.0 (CH₃) | 2.70 (s) | COCH₃ |
| Note: Data is hypothetical and for illustrative purposes. |
Analysis and Interpretation: The Power of HMBC
While COSY would help trace the proton networks on the naphthalene rings and HSQC would link all protons to their carbons, the HMBC spectrum provides the decisive data. The key is to look for correlations from the sharp singlet signals of the methoxy (–OCH₃) and acetyl (–COCH₃) protons to the carbons of the naphthalene ring.
Table 2: Key Diagnostic HMBC Correlations for Distinguishing Isomers A and B
| Correlation From | Correlation To (Carbon) | Expected in Isomer A? | Expected in Isomer B? | Justification |
| –OCH₃ Protons | C-2 | Yes | Yes | ²JCH correlation, expected in both as the methoxy is at C-2. |
| –OCH₃ Protons | C-1 | Yes | No | ³JCH correlation. Proves adjacency of the methoxy group to the C-1 position. |
| –OCH₃ Protons | C-3 | Yes | Yes | ³JCH correlation, expected in both. |
| –COCH₃ Protons | C=O | Yes | Yes | ²JCH correlation, confirms the acetyl methyl group. |
| –COCH₃ Protons | C-1 | Yes | No | ²JCH correlation. This is the definitive correlation for Isomer A , proving the acetyl group is attached to C-1. |
| –COCH₃ Protons | C-5 | No | Yes | ³JCH correlation. This is a key correlation for Isomer B . |
| –COCH₃ Protons | C-7 | No | Yes | ³JCH correlation. This is another definitive correlation for Isomer B , proving the acetyl group is attached to C-6. |
The presence of a strong correlation from the acetyl methyl protons (δ ~2.70 ppm) to the quaternary carbon at C-1 (δ ~131.5 ppm) and the methoxy protons (δ ~3.95 ppm) to the same C-1 carbon would irrefutably confirm the structure as Product A . Conversely, observing correlations from the acetyl methyl protons (δ ~2.65 ppm) to C-5 and C-7 would definitively identify the product as Product B .
Visualizing the Logic: Workflows and Correlations
To ensure a systematic and reproducible approach, the experimental workflow and the logic of correlation analysis can be visualized.
Experimental Workflow Diagram
This diagram outlines the logical flow from a synthesized product to its validated structure.
Caption: Logical workflow for the validation of regioselective synthesis.
HMBC Correlation Diagram for Product A
This diagram illustrates the key HMBC correlations that would confirm the structure of 1-acetyl-2-methoxynaphthalene.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. azolifesciences.com [azolifesciences.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. emerypharma.com [emerypharma.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Cross-Coupling Reactions on Dihalopyridines: A Comparative Study
For researchers, scientists, and professionals in drug development, the strategic functionalization of pyridine scaffolds is a cornerstone of modern molecular design. Dihalopyridines represent a readily available and versatile class of building blocks, offering two reactive handles for the introduction of molecular complexity. The choice of cross-coupling methodology is paramount in dictating the efficiency, regioselectivity, and overall success of a synthetic campaign. This guide provides an in-depth comparative analysis of the four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi—as applied to dihalopyridine substrates. Our focus will be on providing not just procedural details, but the underlying scientific rationale to empower you to make informed decisions in your own research.
The Landscape of Dihalopyridine Reactivity: A Tale of Two Halogens
The reactivity of dihalopyridines in cross-coupling reactions is governed by a confluence of electronic and steric factors. The position of the halogen atoms relative to the nitrogen significantly influences the electrophilicity of the C-X bond. Generally, halogens at the 2- and 6-positions are more activated towards oxidative addition to the palladium catalyst due to the electron-withdrawing nature of the adjacent nitrogen atom. Consequently, in many cross-coupling reactions involving dihalopyridines, preferential reactivity is observed at these positions. However, as we will explore, this innate reactivity can be modulated and even overturned through careful selection of ligands and reaction conditions.
Comparative Analysis of Key Cross-Coupling Reactions
This section will delve into a head-to-head comparison of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings on various dihalopyridine isomers. The data presented is a synthesis of literature findings, offering a panoramic view of what can be achieved with these powerful synthetic tools.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of the boron reagents.
Regioselectivity on 2,4-Dihalopyridines:
Conventional wisdom and a large body of evidence point to a general preference for Suzuki-Miyaura coupling at the C2 position of 2,4-dihalopyridines.[1] This is attributed to the higher electrophilicity of the C2-X bond. However, recent advances have demonstrated that this selectivity can be inverted to favor the C4 position. The use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote C4-selective coupling of 2,4-dichloropyridines.[1] Furthermore, in the case of 2,4-dibromopyridine, the ligand-to-palladium ratio can be a critical determinant of regioselectivity.[2]
Performance on 2,6- and 3,5-Dihalopyridines:
For symmetrically substituted 2,6-dihalopyridines, mono- or di-substitution can be achieved by controlling the stoichiometry of the boronic acid. The two halogen atoms are electronically equivalent, simplifying the regiochemical outcome.[3][4] In the case of 3,5-dihalopyridines, the two halogens are also electronically equivalent, and double Suzuki-Miyaura coupling is a common strategy to introduce two identical substituents.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Dihalopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 2,6-Dichloropyridine | Heptylboronic pinacol ester (2.3 equiv.) | Pd(OAc)₂ (1 mol%), Ad₂PⁿBu (3 mol%) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | Not Specified | 87 | Dialkylation achieved in high yield.[3] |
| 2,4-Dichloropyridine | Arylboronic acid (1.2 equiv.) | PdCl₂ (2 mol%) | Na₂CO₃ | Toluene/H₂O (10:1) | 100-120 | Not Specified | Good | C4-selective coupling with NBu₄Br additive.[5] |
| 2,5-Dichloropyridine | Arylboronic acid (1.2 equiv.) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Good | Preferential C2-arylation.[6] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Gateway to Alkynylpyridines
The Sonogashira coupling provides a powerful means to install alkyne moieties onto the pyridine ring, forming C(sp²)-C(sp) bonds. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Regioselectivity on Dihalopyridines:
Similar to the Suzuki coupling, the Sonogashira reaction on unsymmetrical dihalopyridines often favors the more electrophilic position. For instance, in dihalopyridines with different halogens, the coupling will preferentially occur at the carbon bearing the heavier, more reactive halogen (I > Br > Cl).[7] For dihalopyridines with identical halogens, such as 2,4-dichloropyridine, the reaction is expected to favor the C2 position. In the case of 3,5-dibromo-2,6-dichloropyridine, selective Sonogashira coupling at the more reactive C-Br bonds can be achieved.[8][9]
Performance on Symmetrical Dihalopyridines:
2,6- and 3,5-dihalopyridines can undergo mono- or di-alkynylation depending on the reaction stoichiometry and conditions.[4] The ability to perform sequential couplings with different alkynes offers a route to unsymmetrically substituted pyridines.
Table 2: Representative Data for Sonogashira Coupling
| Dihalopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| (2,6-Dibromopyridin-3-yl)methanol | Terminal Alkyne (1.1 equiv.) | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | DMF | 60-80 | Not Specified | Good | Mono-alkynylation achieved.[10] |
| (2,6-Dibromopyridin-3-yl)methanol | Terminal Alkyne (2.5 equiv.) | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N | DMF | 100-120 | Not Specified | Good | Di-alkynylation under more forcing conditions.[10] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkyne (1 equiv.) | Pd(PPh₃)₄ (15 mol%), CuI (30 mol%) | Et₃N/THF | THF/Et₃N | RT | 16 | Good | Successful coupling at room temperature.[11] |
Catalytic Cycle: Sonogashira Coupling
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds, coupling amines with aryl halides. This reaction is of immense importance in pharmaceutical and materials chemistry.
Regioselectivity and Performance:
The principles of regioselectivity in Buchwald-Hartwig amination of dihalopyridines mirror those of C-C coupling reactions, with a general preference for reaction at the C2/C6 positions. For symmetrical dihalopyridines like 2,6-dichloropyridine, selective mono-amination or exhaustive di-amination can be achieved by controlling the reaction stoichiometry and conditions.[3] The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often being required for the coupling of less reactive chloro- and bromo-pyridines.[12][13]
Table 3: Illustrative Data for Buchwald-Hartwig Amination
| Dihalopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 2-Bromo-6-methylpyridine (2 equiv.) | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol), (±)-BINAP (0.35 mmol) | NaOᵗBu | Toluene | 80 | 4 | 60 | Successful diamination.[14] |
| 4-Bromotoluene (model) | Morpholine | Pd(I) dimer precatalyst (0.5-1.0 mol%) | KOtBu or NaOtBu | Not Specified | Optimized | Optimized | High | General protocol for amination.[15] |
Logical Flow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid and organotin counterparts. This heightened reactivity allows for couplings to occur under milder conditions and can be advantageous for less reactive aryl chlorides. However, the trade-off is the moisture and air sensitivity of the organozinc reagents, necessitating stricter anhydrous and anaerobic reaction conditions.[16][17]
Regioselectivity and Scope:
The regioselectivity of Negishi coupling on dihalopyridines generally follows the established trends, with preferential reaction at the most electrophilic C-X bond.[18] For instance, in dihalo-substituted pyridines, selective coupling at the 2-position is typically observed.[18] The Negishi reaction is highly versatile and tolerates a wide range of functional groups.
Table 4: Insights into Negishi Coupling Performance
| Dihalopyridine | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Generic Aryl Halide | Organozinc Bromide (2.0 equiv.) | Pd(dppf)Cl₂-DCM (20 mol%) | THF | 100 (microwave) | 0.33 | 73 | General procedure for Negishi coupling.[19] | | Generic Substrate | Acryloyl chloride (2.2 equiv.) | Pd(PPh₃)₄ (5 mol%) | THF | RT | Overnight | 80 | Formation of organozinc via lithiation.[20] |
Mechanism Overview: Negishi Coupling
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
In-Depth Experimental Protocols
To provide actionable insights, we present detailed, step-by-step protocols for each of the discussed cross-coupling reactions on representative dihalopyridine substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with an Alkylboronic Ester[3]
Rationale: This protocol exemplifies a robust method for the dialkylation of a symmetrical dihalopyridine, showcasing the use of a sterically demanding phosphine ligand to facilitate the coupling of a less reactive aryl chloride.
-
Materials: 2,6-Dichloropyridine, Heptylboronic pinacol ester, Pd(OAc)₂, Ad₂PⁿBu (di(1-adamantyl)-n-butylphosphine), Lithium tert-butoxide (LiOᵗBu), Dioxane, Water.
-
Procedure:
-
To a reaction vessel, add 2,6-dichloropyridine (1.0 equiv), heptylboronic pinacol ester (2.3 equiv), Pd(OAc)₂ (1 mol%), and Ad₂PⁿBu (3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a 4:1 mixture of dioxane and water as the solvent.
-
Add Lithium tert-butoxide (LiOᵗBu) as the base.
-
Heat the mixture to 100 °C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,6-diheptylpyridine.
-
Protocol 2: Sonogashira Coupling of a Bromopyridine Derivative[10]
Rationale: This protocol details the mono-alkynylation of a dihalopyridine, demonstrating the standard conditions for a copper-co-catalyzed Sonogashira reaction.
-
Materials: (2,6-Dibromopyridin-3-yl)methanol, Terminal alkyne, PdCl₂(PPh₃)₂, Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
In a reaction flask, dissolve (2,6-dibromopyridin-3-yl)methanol (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) in anhydrous DMF under an inert atmosphere.
-
Add triethylamine (2.0 equiv).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.
-
Protocol 3: Buchwald-Hartwig Amination of a Bromopyridine[14]
Rationale: This protocol illustrates a typical setup for a Buchwald-Hartwig amination, employing a bidentate phosphine ligand (BINAP) which is effective for a range of amine couplings.
-
Materials: 2-Bromo-6-methylpyridine, (+/-)-trans-1,2-diaminocyclohexane, [Pd₂(dba)₃], (±)-BINAP, Sodium tert-butoxide (NaOᵗBu), Toluene.
-
Procedure:
-
To a Schlenk vessel, add (+/-)-trans-1,2-diaminocyclohexane (1.0 equiv), 2-bromo-6-methylpyridine (2.05 equiv), [Pd₂(dba)₃] (2 mol% Pd), (±)-BINAP (4 mol%), and NaOᵗBu (2.8 equiv).
-
Add anhydrous toluene.
-
The resulting mixture is heated for 4 h at 80 °C with stirring under an inert atmosphere.
-
On cooling to room temperature, add diethyl ether.
-
Wash the resultant mixture with brine, dry over MgSO₄, and remove the solvent under reduced pressure.
-
Recrystallize the product from pentane/diethyl ether.
-
Protocol 4: Negishi Coupling of an Aryl Halide with an Organozinc Reagent[21]
Rationale: This protocol outlines the in situ generation of an organozinc reagent followed by Negishi coupling, a common and practical approach that avoids the isolation of the sensitive organometallic species.
-
Materials: Aryl halide, 2,2,6,6-Tetramethylpiperidine (TMP), n-Butyllithium (n-BuLi), Zinc chloride (ZnCl₂), Pd(PPh₃)₄, Tetrahydrofuran (THF), Acryloyl chloride.
-
Procedure:
-
To a solution of TMP (1.2 equiv) in THF, add n-BuLi (1.2 equiv) at -78 °C. Warm to room temperature and stir for 30 min, then cool back to -78 °C.
-
Add a solution of the substrate (1.0 equiv) in THF and stir at -78 °C for 2 hours.
-
Add ZnCl₂ (1.2 equiv) and stir for 30 min at -78 °C, then warm to room temperature and stir for 30 minutes.
-
In a separate flask, prepare a solution of Pd(PPh₃)₄ (0.05 equiv) in THF under an inert atmosphere and add it to the reaction mixture at room temperature.
-
Add the electrophile (e.g., acryloyl chloride, 2.2 equiv) and stir the resulting mixture at room temperature overnight.
-
Quench the reaction with water. Separate the layers and extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Conclusion and Future Outlook
The choice of cross-coupling reaction for the functionalization of dihalopyridines is a nuanced decision that depends on the desired transformation, the specific dihalopyridine isomer, and the required functional group tolerance. The Suzuki-Miyaura reaction remains a highly versatile and practical choice for C-C bond formation, while the Sonogashira coupling is unparalleled for the introduction of alkynyl moieties. The Buchwald-Hartwig amination provides a robust platform for C-N bond formation, and the Negishi coupling offers high reactivity, particularly for less reactive halides, at the cost of requiring more stringent reaction conditions.
The ongoing development of novel ligands and catalyst systems continues to expand the scope and utility of these reactions, enabling previously challenging transformations and offering greater control over regioselectivity. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of even more efficient and selective methods for the functionalization of dihalopyridines, further empowering the synthesis of novel molecules for a wide range of applications.
References
- NROChemistry. (n.d.). Negishi Coupling. NROChemistry. [Link]
- Strotman, N. A., & Chobanian, H. R. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Oelke, A. J., & D. A. Widdowson. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF. [Link]
- Unknown. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Cambridge. [Link]
- Kappe, C. O., & Dallinger, D. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]
- Liu, T., & Fraser, C. L. (2012). Bipyridine. Organic Syntheses. [Link]
- Wikipedia. (n.d.).
- Strotman, N. A., & Chobanian, H. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Request PDF. (2025).
- Oelke, A. J., & Widdowson, D. A. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]
- Liu, T., & Fraser, C. L. (2011).
- Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]
- Oelke, A. J., & Widdowson, D. A. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. OUCI. [Link]
- Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2023).
- Kappe, C. O., & Dallinger, D. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Tian, Q., & Uchiyama, M. (2022).
- Request PDF. (2025).
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
- PubMed. (2011). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed. [Link]
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
- Indian Academy of Sciences. (n.d.). Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. Indian Academy of Sciences. [Link]
- Unknown. (n.d.). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under. [Link]
- ResearchGate. (n.d.). Sonogashira coupling of 3,5‐dibromo‐4‐pyrones 1i,j.
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. rsc.org [rsc.org]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Negishi Coupling [organic-chemistry.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 20. Negishi Coupling | NROChemistry [nrochemistry.com]
Safety Operating Guide
Navigating the Safe Handling of 2,4-Dichloro-5-methoxypyridine: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the confident and safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 2,4-Dichloro-5-methoxypyridine, a key building block in various synthetic pathways. By understanding the inherent hazards and implementing the robust protocols outlined below, you can mitigate risks and ensure a secure laboratory environment. Our commitment is to empower your research by providing clarity and in-depth guidance that extends beyond the product itself, fostering a culture of safety and scientific excellence.
Understanding the Hazard Profile
2,4-Dichloro-5-methoxypyrimidine is classified as a hazardous substance, and by extension, this compound should be handled with the same level of caution. The primary hazards are summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed.[1][2] |
| Skin Irritation (Category 2) | GHS07 | Danger | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage (Category 1) | GHS05 | Danger | H318: Causes serious eye damage.[1][2] |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | GHS07 | Danger | H335: May cause respiratory irritation.[1][2] |
The "Danger" signal word indicates that this chemical has the potential to cause significant harm if not handled appropriately.[1] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality behind these classifications lies in the chemical's reactivity. The chloro- and methoxy- functional groups on the pyridine ring can interact with biological macromolecules, leading to irritation and damage to tissues upon contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure. The selection of appropriate PPE is not merely a checklist; it is a dynamic risk assessment based on the specific procedures being undertaken.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn if there is a splash hazard.[1] | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after contamination.[1] | A lab coat or chemical-resistant apron. | A NIOSH-approved N95 dust mask or equivalent is recommended to prevent inhalation of solid particles.[2] |
| Performing reactions and work-ups | Chemical safety goggles. A face shield is highly recommended due to the increased risk of splashes.[1] | Chemical-resistant gloves. Consider double-gloving for extended operations. | A chemical-resistant lab coat or coveralls. | Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[1] |
| Handling spills | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | For significant spills, a higher level of respiratory protection, such as an air-purifying respirator with appropriate cartridges, may be necessary.[1] |
The rationale for this tiered approach is rooted in the potential for exposure. Weighing a solid presents a primary risk of airborne particulate inhalation and incidental skin contact, whereas solution-based reactions introduce a significant splash hazard, necessitating more robust eye and face protection.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is critical to minimizing risk. The following protocol provides a framework for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspect upon receipt: Visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all relevant hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4] The container should be kept tightly closed.
Experimental Workflow
This workflow is designed to be conducted within a certified chemical fume hood.
Caption: A typical experimental workflow for handling this compound.
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Always have the Safety Data Sheet (SDS) available for emergency responders.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from the use of this compound must be treated as hazardous.
-
Waste Collection:
-
Solid Waste: Collect unused solid material and contaminated consumables (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Collect all reaction residues and solvent washes in a labeled, sealed container for halogenated organic waste.
-
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container as unused product.[1]
-
Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[1] Do not discharge into drains or the environment.
By adhering to these comprehensive guidelines, you can confidently handle this compound while prioritizing personal safety and environmental responsibility.
References
- MSDS of 2,4-Dichloro-5-methoxypyrimidine. (2014, July 2).
- 2,4-Dichloro-5-methoxypyrimidine 97 19646-07-2. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- 2,4-Dichloro-5-methylpyrimidine - Santa Cruz Biotechnology.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
